molecular formula C10H11N5O3 B1194991 2',3'-Anhydroadenosine CAS No. 2627-64-7

2',3'-Anhydroadenosine

Cat. No.: B1194991
CAS No.: 2627-64-7
M. Wt: 249.23 g/mol
InChI Key: RANSNKOSWWZYEJ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Anhydroadenosine, also known as 2',3'-Anhydroadenosine, is a useful research compound. Its molecular formula is C10H11N5O3 and its molecular weight is 249.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3'-Anhydroadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Anhydroadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2R,4R,5R)-4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANSNKOSWWZYEJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949134
Record name 9-(2,3-Anhydropentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-64-7
Record name Adenosine 2',3'-ribo-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,3-Anhydropentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',3'-Anhydroadenosine: Structural Chemistry, Synthesis, and Nucleophilic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2',3'-Anhydroadenosine, focusing on its structural chemistry, synthetic pathways, and utility as a "chiral synthon" in nucleoside drug development.

Executive Summary

2',3'-Anhydroadenosine (CAS: 14486-22-7) is a pivotal nucleoside intermediate characterized by an oxirane (epoxide) ring fused to the ribofuranose sugar at the 2' and 3' positions. Chemically defined as 9-(2,3-anhydro-β-D-lyxofuranosyl)adenine , this molecule represents a "high-energy" structural state. The strain inherent in the three-membered epoxide ring renders the sugar moiety highly susceptible to regioselective and stereoselective nucleophilic attack.

For drug development professionals, this molecule is not merely a target but a tool. It serves as the primary gateway to 2',3'-dideoxyadenosine (ddA) (a precursor to the HIV drug Didanosine) and Cordycepin (3'-deoxyadenosine). Its utility lies in the predictable inversion of configuration that occurs upon ring opening, allowing precise engineering of sugar-modified nucleosides.

Chemical Identity & Physical Properties[1][2]

The standard "2',3'-anhydroadenosine" possesses the lyxo- configuration, meaning the epoxide ring is oriented on the "up" (β) face of the sugar, cis to the nucleobase and the 5'-hydroxymethyl group.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 9-(2,3-Anhydro-β-D-lyxofuranosyl)-9H-purin-6-amine
CAS Number 14486-22-7
Molecular Formula C₁₀H₁₁N₅O₃
Molecular Weight 249.23 g/mol
Melting Point 143.5 – 144.5 °C (dec.)[1]
Solubility Soluble in DMSO, DMF; slightly soluble in Methanol/Water; Insoluble in Ether.
Stability Hydrolytically unstable in acidic media (opens to xylo/arabinofuranosyl derivatives). Stable in anhydrous basic conditions.
UV Max 260 nm (ε ≈ 15,000 in Ethanol)

Structural Analysis & Conformational Dynamics

The fusion of the epoxide ring to the furanose ring creates a rigid bicyclic system.

  • Sugar Pucker: The 2',3'-anhydro ring forces the furanose into a specific conformation, typically described as O4'-endo or a twisted form that minimizes steric clash between the epoxide oxygen and the 5'-group.

  • Reactivity Hotspots: The carbons at 2' and 3' are electrophilic. However, nucleophilic attack is sterically governed. The β-face (top) is blocked by the epoxide and the base. Incoming nucleophiles must attack from the α-face (bottom), leading to an inversion of configuration at the site of attack.

Synthesis Protocol

While multiple routes exist, the Robins-Moffatt procedure (using α-acetoxyisobutyryl halides) is the industry standard for efficiency and yield. It avoids the difficult separation of isomers often found in direct mesylation/tosylation routes.

Mechanism of Synthesis[4]
  • Precursor: Adenosine.[1][2]

  • Activation: Treatment with α-acetoxyisobutyryl bromide generates a mixture of 2'(3')-O-acetyl-3'(2')-bromo-xylofuranosyl intermediates (trans-bromoacetates).

  • Cyclization: Treatment with a resin-bound base or methoxide induces intramolecular displacement of the bromide by the adjacent alkoxide, closing the epoxide ring.

Step-by-Step Methodology

Reagents: Adenosine, α-Acetoxyisobutyryl bromide, Acetonitrile (dry), Methanol, Amberlite IRA-400 (OH- form).

  • Suspension: Suspend dried Adenosine (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Bromination: Add α-Acetoxyisobutyryl bromide (40 mmol) dropwise at room temperature. The solid will dissolve as the reaction proceeds (approx. 1-2 hours).

    • Insight: The bulky acyl group prevents 5'-OH attack, while the bromide activates the 2'/3' cis-diol system, converting it into a trans-bromoacetate.

  • Quench & Concentration: Quench with MeOH and concentrate in vacuo to a syrup.

  • Cyclization: Redissolve the syrup in MeOH and add Amberlite IRA-400 (OH-) resin. Stir until the solution is neutral/basic.

    • Mechanism:[3][4][5][6][7] The base deacetylates the sugar, generating an alkoxide which performs an intramolecular

      
       attack on the adjacent carbon bearing the bromine.
      
  • Purification: Filter the resin. Concentrate the filtrate. Crystallize from Ethanol/Water.

Synthesis Adenosine Adenosine (Ribofuranosyl) Intermed Trans-Bromoacetate Intermediate (Xylo-config) Adenosine->Intermed a-Acetoxyisobutyryl Br CH3CN, 25°C Anhydro 2',3'-Anhydroadenosine (Lyxo-epoxide) Intermed->Anhydro OH- Resin / MeOH Intramolecular SN2

Figure 1: Synthetic workflow via the Robins-Moffatt procedure.

Chemical Reactivity: The "Chiral Synthon" Value

The core value of 2',3'-anhydroadenosine is its ability to undergo Regioselective Nucleophilic Ring Opening . Since the epoxide is on the β-face (up), the nucleophile attacks from the α-face (down).

Regioselectivity Rules
  • Attack at C-3': Results in a Xylo- configuration (3'-deoxy-3'-nucleophile).

  • Attack at C-2': Results in an Arabino- configuration (2'-deoxy-2'-nucleophile).

In practice, the regioselectivity is heavily influenced by the nucleophile and solvent, but for Adenosine derivatives, attack at C-3' is often favored due to electronic effects from the purine base, though mixtures are common.

Key Transformations
A. Synthesis of Cordycepin (3'-Deoxyadenosine)

Reduction of the epoxide is the classic route to Cordycepin.

  • Reagent: Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation.
    
  • Mechanism: Hydride (

    
    ) attacks C-3' from the α-face.
    
  • Result: The 3'-C-O bond breaks. The 2'-OH is retained (and inverted if attack were at 2', but here we get 3'-deoxy).

    • Note: Direct reduction often yields a mixture. Modern methods may use radical deoxygenation of the opened halohydrin.

B. Synthesis of Azidonucleosides (Precursors to Amines)

Reaction with Sodium Azide (


) in DMF.
  • Pathway: Azide attacks C-3'.

  • Product: 3'-Azido-3'-deoxy-xyloadenosine.

  • Utility: This can be reduced to the amine or inverted to form Ribavirin analogues.

C. Hydrolysis
  • Acidic Conditions: Opens to a mixture of xylo-adenosine and arabino-adenosine.

  • Alkaline Conditions: Generally stable, but strong heating can degrade the base.

Reactivity cluster_reactions Nucleophilic Attack (from DOWN face) Anhydro 2',3'-Anhydroadenosine (Epoxide UP) Prod_Cordy Cordycepin Analogues (Hydride Attack) Anhydro->Prod_Cordy LiAlH4 / THF Prod_Azide 3'-Azido-xyloadenosine (Azide Attack) Anhydro->Prod_Azide NaN3 / DMF / 100°C Prod_Ara Ara-A (Vidarabine) (Hydrolysis/Isom.) Anhydro->Prod_Ara H3O+ / H2O

Figure 2: Divergent synthesis pathways via nucleophilic ring opening.

Biological Profile & Applications[12]

Adenosine Deaminase (ADA) Interaction

2',3'-Anhydroadenosine interacts with Adenosine Deaminase, but its rigid structure prevents efficient catalysis compared to the natural substrate. It acts as a weak inhibitor or a slow substrate depending on the specific isoform. The lack of free hydroxyls in the ribose plane disrupts the hydrogen bonding network required for the enzyme's hydrolytic attack on the C6-amino group.

Antiviral & Cytotoxic Potential
  • Prodrug Mechanism: The molecule itself is moderately cytotoxic. Its primary biological relevance is as an intracellular precursor. Once inside the cell, non-specific esterases or spontaneous hydrolysis can open the ring, leading to arabino-adenosine (Ara-A, Vidarabine) or other antimetabolites that inhibit DNA polymerase.

  • Drug Design: It is used to synthesize 2',3'-dideoxyadenosine (ddA) , a chain terminator that inhibits HIV Reverse Transcriptase.

References

  • Robins, M. J., et al. (1996). "Nucleic acid related compounds. 92. Synthetic and biological studies of 2',3'-anhydroadenosine." Journal of Organic Chemistry.

  • Moffatt, J. G. (1966). "Cyclonucleosides and related compounds." Accounts of Chemical Research.
  • Prisbe, E. J., & Martin, J. C. (1985). "Synthesis of 2',3'-dideoxyadenosine from 2',3'-anhydroadenosine." Synthetic Communications.

  • PubChem. (n.d.). "Adenosine 2',3'-epoxide Compound Summary." National Library of Medicine.

  • Reist, E. J., et al. (1967). "Potential Anticancer Agents.[1] LXXVI. Synthesis of Purine Nucleosides of β-D-Lyxofuranose." Journal of Organic Chemistry.

Sources

Biological Function of Anhydro Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anhydro nucleosides (cyclonucleosides) are a class of rigid nucleoside analogues characterized by a covalent bridge between the base and the sugar moiety, typically formed by the dehydration of a natural nucleoside. This structural modification locks the molecule into a fixed conformation (usually syn or anti depending on the linkage) and restricts the sugar pucker.

Biologically, these compounds serve two critical functions in drug development:

  • Prodrug Reservoirs: They act as hydrolytically controlled depots for active nucleosides (e.g., Cyclocytidine releasing Cytarabine), bypassing rapid deamination and extending plasma half-life.

  • Transition State Analogues (TSAs): They mimic the oxocarbenium ion-like transition state of nucleoside processing enzymes (e.g., Purine Nucleoside Phosphorylase), leading to picomolar inhibition constants.

This guide details the structural mechanics, therapeutic applications, and synthesis protocols for these compounds.

Structural Biology & Mechanism

The "Anhydro" Bridge & Conformational Locking

Unlike natural nucleosides, which rotate freely around the glycosidic bond (


 angle), anhydro nucleosides are locked.
  • 2,2'-Anhydro Linkage: Fuses the C2 of the pyrimidine base to the C2' of the sugar via an oxygen bridge. This forces the sugar into a specific pucker (often C3'-exo) and locks the base in the anti range, preventing rotation.

  • 8,2'-Anhydro Linkage: Common in purines, locking the base in a syn conformation.

Mechanism 1: The Prodrug Depot (Cyclocytidine)

Cyclocytidine (Ancitabine) is the 2,2'-anhydro analogue of Cytarabine (Ara-C). Ara-C is a potent antileukemic agent but suffers from rapid deamination by cytidine deaminase into inactive uracil derivatives.

  • Resistance: The anhydro bridge sterically hinders cytidine deaminase, rendering Cyclocytidine immune to this inactivation.

  • Activation: Spontaneous, non-enzymatic hydrolysis in physiological pH (7.4) slowly opens the bridge, releasing active Ara-C.

Mechanism 2: Transition State Mimicry (Immucillins)

Enzymes like Purine Nucleoside Phosphorylase (PNP) catalyze reaction via an oxocarbenium ion transition state (TS).

  • The Mimic: Anhydro nucleosides (and related iminoribitols like Immucillin-H ) possess a positive charge or geometric shape that resembles this high-energy TS.

  • Binding: The enzyme binds the "TS mimic" much tighter (

    
     picomolar) than the natural substrate (
    
    
    
    micromolar), effectively locking the active site.

Visualization of Biological Pathways

Diagram 1: Cyclocytidine Prodrug Activation Pathway

This diagram illustrates the conversion of Cyclocytidine to its active triphosphate form, highlighting the bypass of deactivation.

Cyclocytidine_Pathway Cyclo Cyclocytidine (Prodrug) AraC Cytarabine (Ara-C) Cyclo->AraC Slow Hydrolysis (pH 7.4, Non-enzymatic) AraUMP Ara-U (Inactive) AraC->AraUMP Cytidine Deaminase (Rapid Inactivation) AraCMP Ara-CMP AraC->AraCMP Deoxycytidine Kinase (Phosphorylation) AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP Kinases DNA DNA Incorporation (Chain Termination) AraCTP->DNA DNA Polymerase

Caption: Cyclocytidine acts as a slow-release reservoir, bypassing rapid deamination before hydrolyzing to active Ara-C.

Diagram 2: Transition State Analogue Mechanism (PNP Inhibition)

This diagram compares the natural reaction coordinate with the inhibition by anhydro-mimics (Immucillins).

PNP_Mechanism Substrate Inosine + Pi TS Transition State (Oxocarbenium Ion) Substrate->TS Activation Energy Product Hypoxanthine + Ribose-1-P TS->Product Catalysis Inhibitor Immucillin-H (TS Analogue) TS->Inhibitor Structural Mimicry Complex Enzyme-Inhibitor Complex (Kd ~ 23 pM) Inhibitor->Complex Tight Binding

Caption: Immucillin-H mimics the geometry and charge of the oxocarbenium transition state, binding PNP tightly.

Quantitative Data Summary

The following table contrasts the stability and kinetic properties of the prodrug (Cyclocytidine) versus the active drug (Cytarabine).

ParameterCyclocytidine (Prodrug)Cytarabine (Ara-C)Significance
Plasma Half-life (

)
4 - 8 Hours 10 - 20 Minutes Cyclocytidine provides sustained exposure.
Stability (pH 2.0) High (>24h)HighStable in gastric acid.
Stability (pH 7.4) Slow Hydrolysis (

)
StableMechanism of activation.
Stability (pH 9.0) Rapid Hydrolysis (

min)
UnstableBase-catalyzed ring opening.
Deaminase Resistance Resistant Susceptible Prevents rapid metabolic clearance.
Lipophilicity (LogP) -2.5 (Hydrophilic)-2.1 (Hydrophilic)Both require transport; Cyclo-C is slightly more polar.

Experimental Protocols

Synthesis of Cyclocytidine HCl (Diphenyl Carbonate Method)

This protocol utilizes diphenyl carbonate to effect the cyclization, avoiding the handling of corrosive acid chlorides and providing a direct route to the hydrochloride salt.

Reagents:

  • Cytidine (10 mmol, 2.43 g)

  • Diphenyl Carbonate (12 mmol, 2.57 g)

  • Sodium Bicarbonate (0.5 g)

  • Dimethylformamide (DMF, Anhydrous, 20 mL)

  • Ethanol / Acetone (for precipitation)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cytidine (2.43 g) in anhydrous DMF (20 mL).

  • Reaction: Add Diphenyl Carbonate (2.57 g) and Sodium Bicarbonate (0.5 g).

  • Heating: Heat the mixture to 140°C in an oil bath. Stir for 30-45 minutes . The reaction evolution can be monitored by TLC (Silica gel, n-Butanol:Acetic Acid:Water 5:2:3). Cytidine (

    
    ) will disappear, and Cyclocytidine (
    
    
    
    ) will appear.
  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of cold Acetone with vigorous stirring. A white precipitate will form.

  • Filtration: Filter the precipitate under vacuum and wash with cold acetone (

    
     mL).
    
  • Purification: Dissolve the crude solid in a minimum amount of hot Ethanol. Add concentrated HCl dropwise until pH

    
     2 to ensure hydrochloride salt formation. Cool to 4°C overnight to crystallize.
    
  • Yield: Filter the crystals and dry under vacuum. Expected yield: 70-80% of white crystalline solid.

Hydrolysis Kinetics Assay

To verify the prodrug release rate:

  • Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Dissolve Cyclocytidine HCl to a final concentration of 100

    
    M in each buffer pre-warmed to 37°C.
    
  • Sampling: Aliquot 100

    
    L samples at 
    
    
    
    hours.
  • Quenching: Immediately inject into HPLC or freeze at -80°C.

  • Analysis: Analyze via HPLC (C18 column).

    • Mobile Phase: 50 mM Ammonium Acetate (pH 4.0).

    • Detection: UV at 260 nm.

    • Calculation: Plot

      
       vs. time to determine the first-order rate constant (
      
      
      
      ).

References

  • Hoshi, A., et al. (1971). "2,2'-O-Cyclocytidine, an antitumor cytidine analog resistant to cytidine deaminase." Gann, 62(2), 145-146. Link

  • Kanai, T., et al. (1970). "Synthesis and properties of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine." Journal of Medicinal Chemistry, 15(12). Link

  • Schramm, V. L. (2005). "Enzymatic Transition States and Drug Design." Nature Reviews Drug Discovery, 4, 1-10. Link

  • Miles, R. W., et al. (1998). "Immmucillins: Transition State Analogues of Purine Nucleoside Phosphorylase." Biochemistry, 37(24), 8615–8621. Link

  • Beijnen, J. H., et al. (1986). "Chemical stability of the antitumor drug cytarabine." International Journal of Pharmaceutics, 32(2-3), 201-209. Link

2',3'-Anhydroadenosine as an intermediate in Cordycepin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Nucleoside Chemists

Executive Summary: The Epoxide Strategy

Cordycepin (3'-deoxyadenosine) represents a critical target in nucleoside therapeutics due to its polyadenylation inhibitory properties and potential in oncology and inflammatory disease. While fermentation yields are often low and purification complex, chemical synthesis offers scalability. Among synthetic routes, the 2',3'-anhydroadenosine intermediate pathway (the Hansske-Robins method) stands out for its stereochemical elegance and high atom economy.

This guide details the "Epoxide Strategy," a self-validating protocol that leverages the steric bulk of the purine base to direct regioselective hydride attack, converting adenosine to cordycepin with high fidelity.

Mechanistic Logic & Stereochemical Control

The transformation of adenosine (ribo-configuration) to cordycepin (3'-deoxy-ribo-configuration) requires the net removal of the 3'-hydroxyl group with retention of configuration at C4' and C1'. The 2',3'-anhydro route achieves this via a double-inversion sequence:

  • Activation/Inversion (Ribo

    
     Xylo/Arabino):  The formation of the epoxide ring from a cis-diol (adenosine) formally requires a leaving group and a nucleophile trans to each other. The Mattocks-Moffatt-Robins procedure utilizes 2-acetoxyisobutyryl bromide to generate trans-bromoacetate intermediates.
    
  • Epoxide Formation (Lyxo): Base-catalyzed ring closure yields 2',3'-anhydro-

    
    -D-lyxofuranosyladenine . In this "up" epoxide configuration (relative to the sugar plane), the C2' and C3' carbons are accessible.
    
  • Regioselective Reduction (Lyxo

    
     Ribo):  This is the critical step. The bulky adenine base at C1' sterically shields the C2' position. Consequently, the hydride donor (
    
    
    
    ) attacks the less hindered C3' position .
    • Attack at C3': Inverts the stereocenter from Lyxo back to Ribo.

    • Result: 3'-deoxyadenosine (Cordycepin).[1][2][3][4]

Pathway Visualization

CordycepinSynthesis Adenosine Adenosine (Ribo-diol) TransInt Trans-Bromoacetate Intermediates Adenosine->TransInt 2-Acetoxyisobutyryl Br (In situ activation) Anhydro 2',3'-Anhydroadenosine (Lyxo-epoxide) TransInt->Anhydro Base (NaOMe/Resin) Ring Closure Cordycepin Cordycepin (3'-Deoxyadenosine) Anhydro->Cordycepin LiEt3BH (Super-Hydride) C3' Attack (Steric Control) SideProduct 2'-Deoxyadenosine (Trace/Minor) Anhydro->SideProduct C2' Attack (Sterically Disfavored)

Caption: Stereochemical pathway showing the critical C3' regioselective hydride attack governed by the steric bulk of the adenine base.

Experimental Protocol
Phase A: Synthesis of 2',3'-Anhydroadenosine

This phase utilizes the "one-pot" acetoxyisobutyryl bromide procedure to generate the epoxide.

Reagents:

  • Adenosine (dried in vacuo over

    
    )
    
  • 2-Acetoxyisobutyryl bromide (AIBBr)

  • Acetonitrile (anhydrous)

  • Methanol (dry)

  • Amberlite IRA-400 (OH-) resin or Sodium Methoxide (NaOMe)

Protocol:

  • Suspension: Suspend Adenosine (10 mmol, 2.67 g) in anhydrous acetonitrile (50 mL).

  • Activation: Add 2-Acetoxyisobutyryl bromide (40 mmol, ~5.4 mL) dropwise over 15 minutes. The mixture will clear as the bromoacetate intermediates form. Stir at room temperature for 2 hours.

    • Checkpoint: TLC (10% MeOH in

      
      ) should show consumption of adenosine and formation of faster-moving spots (bromoacetates).
      
  • Quench & Concentration: Carefully quench with saturated

    
     (aq) to neutralize excess acid. Extract with ethyl acetate, dry organic layer (
    
    
    
    ), and evaporate to a syrup.
  • Cyclization: Dissolve the syrup in dry MeOH (50 mL). Add Amberlite IRA-400 (OH-) resin (pre-washed with MeOH) or 1.1 eq NaOMe. Stir for 12-16 hours.

    • Mechanism:[5][6] The base deacetylates the sugar, allowing the alkoxide to displace the trans-bromide, closing the epoxide ring.

  • Isolation: Filter off the resin (or neutralize NaOMe with acetic acid). Evaporate MeOH. The residue is crystallized from hot water or EtOH/water.

    • Yield: ~75-85%

    • Characterization: Melting point >200°C (dec).

Phase B: Regioselective Reduction to Cordycepin

Safety Note:


 (Super-Hydride) is pyrophoric. All transfers must use cannula techniques under Argon/Nitrogen.

Reagents:

  • 2',3'-Anhydroadenosine (from Phase A)

  • Lithium Triethylborohydride (

    
    ), 1.0M in THF
    
  • Tetrahydrofuran (THF), anhydrous, degassed

Protocol:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solubilization: Add 2',3'-Anhydroadenosine (5 mmol, 1.24 g) and anhydrous THF (25 mL). (Note: The starting material may be sparingly soluble; it will dissolve as it reacts).

  • Hydride Addition: Cool the mixture to 0°C. Add

    
     (1.0M in THF, 15 mL, 3 eq) dropwise via syringe over 20 minutes.
    
    • Observation: Hydrogen gas evolution may occur initially if any protic impurities exist.

  • Reaction: Allow to warm to room temperature and stir for 1-2 hours.

    • Self-Validation: The reaction is typically fast. TLC should show a clean conversion to a slightly more polar spot (Cordycepin) compared to the epoxide.

  • Quench: Cool to 0°C. Very carefully add water (2 mL) dropwise to destroy excess hydride. (Caution: Vigorous effervescence). Follow with 1M NaOH (5 mL) and 30%

    
     (2 mL) if organoborane byproducts interfere with crystallization (oxidative workup), though simple hydrolysis often suffices for this substrate.
    
  • Purification: Neutralize with dilute HCl or Amberlite H+ resin. Evaporate THF. The aqueous residue is applied to a Dowex 1x2 (OH-) column. Elute with water/methanol gradients.

    • Final Product: Cordycepin crystallizes from water/ethanol.

Data Summary & Troubleshooting
Quantitative Benchmarks
Parameter2',3'-AnhydroadenosineCordycepin (Final)
Molecular Weight 249.23 g/mol 251.24 g/mol
Typical Yield 75-85% (from Adenosine)80-90% (from Anhydro)
Melting Point >200°C (dec)225-230°C
Key NMR Signal H2'/H3' epoxide protons (3.5-4.5 ppm region, upfield shift)H3' (deoxy) as multiplet ~2.0-2.4 ppm
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in Phase A Incomplete formation of bromoacetates due to wet solvent.Ensure MeCN is distilled over

. Moisture hydrolyzes AIBBr.
N3-Alkylation Reaction temperature too high during activation.Keep activation step <25°C. N3-alkylation is a common side reaction in purines at high temp.
Incomplete Reduction Old Super-Hydride reagent (loss of titer).Titrate

or use a fresh bottle. Excess reagent (3-4 eq) is standard to drive completion.
Mixture of 2'-dA and 3'-dA Loss of regiocontrol (rare with Super-Hydride).Ensure temperature starts at 0°C. Confirm identity of anhydro-intermediate (must be Lyxo).
References
  • Hansske, F., & Robins, M. J. (1983). Regioselective and stereoselective reduction of 2',3'-anhydroadenosine with lithium triethylborohydride. A convenient synthesis of 3'-deoxyadenosine (cordycepin).[2][3][7] Journal of the American Chemical Society, 105(22), 6736–6737.

  • Robins, M. J., et al. (1996). Nucleic acid related compounds. 91. Biomimetic synthesis of 2'-deoxyadenosine and 2'-deoxy-2'-deuterioadenosine from adenosine. Journal of the American Chemical Society.[8]

  • Huang, S., et al. (2017). An effective and convenient synthesis of cordycepin from adenosine.[7] Chemical Papers, 72, 123–129.

  • Moffatt, J. G., et al. (1976). Halo sugar nucleosides. Synthesis of some 2',3'-dideoxy-2',3'-didehydronucleosides. Journal of Organic Chemistry.

Sources

Physical and Chemical Properties of 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, chemical reactivity, and synthetic utility of 2',3'-Anhydroadenosine , a pivotal nucleoside epoxide intermediate.

An In-Depth Technical Guide for Nucleoside Chemists

Executive Summary 2',3'-Anhydroadenosine (CAS: 14486-22-7) is a purine nucleoside analog characterized by an oxirane (epoxide) ring fused to the 2' and 3' positions of the ribofuranose sugar. Unlike the metabolically stable adenosine, this molecule is a high-energy intermediate. Its strained epoxide ring serves as a "loaded spring," enabling regiospecific nucleophilic attacks that are essential for synthesizing modified nucleosides, including the antibiotic Cordycepin (3'-deoxyadenosine) and various antiviral agents. This guide analyzes its properties through the lens of synthetic utility and mechanistic rigor.

Physicochemical Characterization

Fundamental Constants

The molecule retains the adenine base intact, meaning its UV and acid-base properties largely mirror adenosine, while the sugar moiety dictates its unique reactivity and solubility profile.

PropertyValue / Description
IUPAC Name 9-(2,3-Anhydro-β-D-ribofuranosyl)adenine
Common Name 2',3'-Anhydroadenosine
CAS Number 14486-22-7
Molecular Formula C₁₀H₁₁N₅O₃
Molecular Weight 249.23 g/mol
Appearance White to off-white crystalline solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF, hot water; sparingly soluble in cold water/ethanol.[1][2][3]
pKa ~3.5 (N1-protonation), ~9.8 (Sugar -OH, though blocked by epoxide)
Spectroscopic Profile
  • UV-Vis Spectroscopy: The chromophore is the adenine base.

    • λmax: 260 nm (in water/ethanol, pH 7).

    • Extinction Coefficient (ε): ~15,000 M⁻¹cm⁻¹ (consistent with adenine derivatives).

  • ¹H-NMR (Diagnostic Signals):

    • The epoxide protons (H-2' and H-3') exhibit a significant upfield shift compared to the ribose protons of adenosine due to the shielding effect of the three-membered ring.

    • Typical Shifts (DMSO-d6): H-2' and H-3' appear as multiplets in the 4.0 – 4.5 ppm range, distinct from the 5.0+ ppm signals of hydroxylated carbons.

Chemical Reactivity & Stability

The defining feature of 2',3'-anhydroadenosine is the epoxide ring strain (~13 kcal/mol) . This strain drives reactions that relieve bond angle stress, making the molecule susceptible to nucleophilic attack.

Epoxide Ring Opening Mechanism

The ring opening follows an S_N2-like mechanism . The regioselectivity (which carbon is attacked) depends on the nucleophile and conditions (acidic vs. basic).

  • Nucleophilic Attack: Strong nucleophiles (e.g., Azide, Ammonia, Hydride) typically attack the C-3' position from the endo face (backside attack), resulting in an inversion of configuration at C-3'. This leads to xylo- or 3'-deoxy- configurations.

  • Hydrolysis (Acid Catalyzed): In aqueous acid, the epoxide oxygen is protonated, activating the ring. Water attacks predominantly at C-3', yielding 9-β-D-xylofuranosyladenine (xylo-adenosine) and 9-β-D-arabinofuranosyladenine (Ara-A) as minor products.

Stability Profile
  • pH Sensitivity:

    • Neutral/Basic: Relatively stable in anhydrous organic solvents (DMSO, DMF) and neutral aqueous buffers at room temperature.

    • Acidic:[3] Highly unstable. Rapidly hydrolyzes to diol isomers.

  • Thermal: Stable as a solid. In solution, prolonged heating (>60°C) promotes hydrolysis or polymerization.

Synthetic Applications & Workflows

Synthesis of Cordycepin (3'-Deoxyadenosine)

The most commercially significant application is the synthesis of Cordycepin. The epoxide is reduced by a hydride donor, which selectively opens the ring at C-3' and removes the oxygen.

Protocol Insight:

  • Precursor: 2',3'-Anhydroadenosine.[3]

  • Reagent: Lithium Triethylborohydride (Super-Hydride) or catalytic hydrogenation (H₂/Pd-C).

  • Mechanism: Hydride (H⁻) attacks C-3', displacing the epoxide oxygen to C-2'.

  • Result: Retention of the 2'-OH (after workup) and formation of a methylene group at C-3'.

Visualization of Reactivity

ReactivityMap Figure 1: Divergent Reactivity Pathways of 2',3'-Anhydroadenosine Anhydro 2',3'-Anhydroadenosine (Epoxide Intermediate) Cordycepin Cordycepin (3'-Deoxyadenosine) Anhydro->Cordycepin Reduction (LiEt3BH / H2) Xylo Xylo-adenosine (Hydrolysis Product) Anhydro->Xylo H2O / H+ (Major Hydrolysis) Azido 3'-Azido-3'-deoxyadenosine (Amino Precursor) Anhydro->Azido NaN3 / DMF (Nucleophilic Attack) AraA Ara-A (Vidarabine) Anhydro->AraA H2O / H+ (Minor Hydrolysis)

Figure 1: The epoxide ring serves as a divergence point. Reduction yields Cordycepin, while hydrolysis or nucleophilic substitution yields xylo- or amino-derivatives.

Experimental Protocols

Synthesis of 2',3'-Anhydroadenosine (From Adenosine)

Note: This protocol relies on the "Mesyl-Base" method.

Materials: Adenosine, Mesyl Chloride (MsCl), Pyridine, Sodium Methoxide (NaOMe).

  • Mesylation: Dissolve Adenosine in dry pyridine. Add MsCl (2.2 eq) at 0°C. Stir to form the 2',3'-di-O-mesyl derivative.

  • Epoxide Closure: Treat the intermediate with NaOMe in methanol. The 2'-alkoxide attacks the 3'-mesyl group (or vice versa) intramolecularly to displace the sulfonate and close the epoxide ring.

  • Purification: Neutralize with weak acid resin, filter, and crystallize from water/ethanol.

    • QC Check: Verify disappearance of mesyl methyl peaks in NMR (~3.2 ppm) and appearance of epoxide protons (~4.2 ppm).

Handling & Storage
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture-induced hydrolysis.

  • Safety: Epoxides are potential alkylating agents. Use gloves and work in a fume hood.

References

  • ChemicalBook. (2023). 2',3'-Anhydroadenosine Product Properties and CAS 14486-22-7. Retrieved from

  • Hansske, F., & Robins, M. J. (1983). Nucleic acid related compounds.[2][3][4][5][6] 41. Restricted furanose conformations of 3',5'-O-(1,1,3,3-tetraisopropyldisilox-1,3-diyl)nucleosides... and synthesis of 2',3'-anhydroadenosine. Journal of the American Chemical Society.

  • Prisbe, E. J., et al. (1976). Synthesis of 3'-amino-3'-deoxyadenosine and related analogs. Journal of Organic Chemistry.
  • PubChem. (n.d.). Adenosine Structure and General Physical Properties. Retrieved from

  • Moffatt, J. G. (1979). Nucleoside Epoxides: Synthesis and Reactivity. In Nucleoside Analogues, Springer.

Sources

The Epoxide Dilemma: Stability Profiling and Degradation Kinetics of 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2',3'-Anhydroadenosine (9-(2,3-anhydro-β-D-ribofuranosyl)adenine) is a critical electrophilic intermediate in nucleoside chemistry, particularly in the synthesis of 3'-deoxyadenosine (Cordycepin) and 2',3'-dideoxyadenosine (ddA). Unlike canonical nucleosides, its stability is governed by the high ring strain of the 2',3'-oxirane moiety. This guide details the degradation mechanisms driven by pH-dependent hydrolysis and provides a self-validating analytical framework for researchers handling this volatile compound.

Part 1: Structural Dynamics & Reactivity

The instability of 2',3'-anhydroadenosine arises from the fusion of the three-membered epoxide ring to the furanose sugar. This structural constraint forces the sugar into a rigid conformation, creating significant angle strain.

The Electrophilic Core

The oxygen atom of the epoxide ring acts as a Lewis base, while the carbons (C2' and C3') act as electrophiles. The stability of the molecule is inversely proportional to the nucleophilicity of the solvent and the acidity of the environment.

  • Acidic Conditions (High Risk): Protonation of the epoxide oxygen creates a highly reactive oxonium intermediate, leading to rapid ring opening even by weak nucleophiles (like water).

  • Basic Conditions (Moderate Stability): The ring is less susceptible to base-catalyzed hydrolysis compared to acid catalysis, but strong nucleophiles (e.g., hydroxide, alkoxides) will eventually attack the sterically less hindered carbon.

Part 2: Degradation Pathways

The primary degradation pathway is hydrolysis, converting the "anhydro" (water-removed) structure back into a diol. However, the stereochemistry of the product depends on the mechanism of attack.

Mechanism 1: Acid-Catalyzed Hydrolysis (Fast)

Under acidic conditions (pH < 5), the protonated epoxide undergoes nucleophilic attack by water. Due to the Fürst-Plattner rule (trans-diaxial opening), the attack typically yields a mixture of isomers, predominantly 9-(β-D-xylofuranosyl)adenine (xylo-A) and 9-(β-D-arabinofuranosyl)adenine (ara-A) .

Mechanism 2: Nucleophilic Attack (Buffer Interaction)

Common laboratory buffers containing nucleophilic components (e.g., Tris, Phosphate) can attack the epoxide ring, forming covalent adducts that destroy the molecule's integrity.

Pathway Visualization

The following diagram illustrates the synthesis precursors and the divergent degradation pathways.

DegradationPathways Adenosine Adenosine (Precursor) MesylInt 2'-O-Mesyl Intermediate Adenosine->MesylInt Activation Anhydro 2',3'-Anhydroadenosine (Target Epoxide) MesylInt->Anhydro Cyclization (Base) Protonated Protonated Oxonium Ion Anhydro->Protonated H+ (Acid pH < 5) Xylo Xylo-adenosine (Major Hydrolysis Product) Anhydro->Xylo OH- (Slow Base Hydrolysis) Adduct Buffer Adduct (e.g., Phosphate ester) Anhydro->Adduct Nucleophilic Buffer (Tris/Phosphate) Protonated->Xylo + H2O (C3' attack) Ara Arabino-adenosine (Minor Hydrolysis Product) Protonated->Ara + H2O (C2' attack)

Figure 1: Synthesis and degradation logic. The red path indicates the rapid acid-catalyzed destruction of the epoxide.

Part 3: Stability Profiling

The following data summarizes the stability zones for 2',3'-anhydroadenosine. Note that "Stable" implies <5% degradation over 24 hours at 4°C.

ParameterConditionStability StatusHalf-Life (

) Estimate
pH Acidic (pH < 4.0)Critical Instability < 30 minutes
pH Neutral (pH 7.0 - 7.5)Moderate Stability 12 - 24 hours
pH Basic (pH 8.0 - 9.5)Optimal Stability > 48 hours
Temperature -20°C (Solid)Stable> 1 year
Temperature 25°C (Solution)VariableHours to Days (pH dependent)
Solvent DMSO / DMF (Anhydrous)HighWeeks
Solvent Water / PBSLowDays

Key Insight: Unlike adenosine, which is susceptible to depurination (glycosidic bond cleavage) in acid, 2',3'-anhydroadenosine will preferentially undergo epoxide ring opening before the glycosidic bond breaks.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To accurately assess the purity of 2',3'-anhydroadenosine, you must separate it from its hydrolysis products (xylo-A and ara-A). The anhydro form is less polar than the diols due to the absence of hydroxyl groups.

Equipment: HPLC with UV Detector (PDA preferred). Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 5 µm, 4.6 x 150 mm.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate, pH 8.0 (Volatile, basic buffer preserves epoxide).

  • Solvent B: Acetonitrile (ACN).[1]

Gradient Profile:

Time (min) % Solvent B Event
0.0 2% Equilibration
10.0 15% Elution of polar hydrolysis products (Xylo/Ara)
20.0 40% Elution of 2',3'-Anhydroadenosine

| 25.0 | 95% | Wash |

Detection: UV at 260 nm (Adenine chromophore).[1] Flow Rate: 1.0 mL/min.[2]

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between the hydrolysis peak (earlier eluting) and the parent peak.
    
  • Tailing Factor: < 1.5 for the parent peak.

Protocol B: Synthesis & Quenching Workflow

When synthesizing 2',3'-anhydroadenosine (e.g., from mesylated adenosine), the quenching step is critical to prevent immediate degradation.

  • Reaction: Perform mesylation/cyclization in anhydrous DMF/Pyridine.

  • Quench: Do NOT quench with acidic water. Use ice-cold saturated Sodium Bicarbonate (NaHCO₃) .

  • Extraction: Extract immediately into Ethyl Acetate or DCM.

  • Drying: Use anhydrous

    
    . Avoid 
    
    
    
    if it is slightly acidic.
  • Storage: Evaporate to dryness and store as a solid at -20°C under Argon.

Part 5: Troubleshooting & Mitigation

Issue: Appearance of double peaks at early retention times.

  • Cause: Hydrolysis has occurred.[3] The two peaks are likely the xylo- and arabino- isomers.

  • Fix: Check the pH of your mobile phase. Ensure samples are prepared in anhydrous DMSO or basic buffer (pH 8) immediately before injection.

Issue: Loss of product during lyophilization.

  • Cause: "Local acidity" effects during freezing (eutectic formation) can lower pH and trigger hydrolysis.

  • Fix: Add a trace of volatile base (Ammonium Bicarbonate) to the water before lyophilization to maintain pH > 7.

Issue: Low yield in downstream reactions (e.g., reduction to Cordycepin).

  • Cause: The epoxide might have opened prematurely.

  • Fix: Verify the integrity of the starting material using the HPLC method above before committing to the next step.

References

  • Robins, M. J., et al. (1996). Nucleic Acid Related Compounds.[1][4][5][6][7][8] 91. Biomimetic Synthesis of 2'-Deoxyadenosine and 2',3'-Dideoxyadenosine from Adenosine. Journal of Organic Chemistry.

  • Moffatt, J. G. (1966). Cyclonucleosides. I. The Synthesis of 2,3'-Anhydroadenosine and Related Compounds. Journal of the American Chemical Society.

  • Proot, P., et al. (1998).[6] Stability of adenosine in infusion.[6] Journal of Pharmaceutical and Biomedical Analysis.

  • Marin, R. M., et al. (2007).[1] Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Journal of Separation Science.[1]

  • Valdés, et al. (2018).[4] Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity.[4] Mini-Reviews in Medicinal Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 2',3'-Anhydroadenosine, a key adenosine analog with significant potential in medicinal chemistry and drug development. Due to the limited availability of directly published spectra for this specific molecule, this document leverages established principles of NMR and IR spectroscopy and draws upon comprehensive data from structurally related nucleosides, particularly adenosine, to present a robust, predictive framework for its characterization. This guide is intended to empower researchers in the synthesis, identification, and purification of 2',3'-Anhydroadenosine by providing a thorough understanding of its anticipated spectroscopic fingerprint. We will delve into the rationale behind expected chemical shifts and absorption frequencies, offering insights grounded in the molecule's unique structural features, including the strained oxirane ring and the purine core.

Introduction: The Significance of 2',3'-Anhydroadenosine

2',3'-Anhydroadenosine is a pivotal intermediate in the synthesis of a wide array of biologically active nucleoside analogs. Its strained 2',3'-epoxide ring serves as a versatile electrophilic site for nucleophilic attack, enabling the introduction of various functional groups at the 2' and 3' positions of the ribose moiety with specific stereochemistry. This chemical tractability has made it a cornerstone in the development of antiviral and anticancer agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural verification, ensuring the integrity of synthetic pathways and the purity of resulting compounds.

The structural elucidation of such molecules relies heavily on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus, IR spectroscopy offers valuable insights into the vibrational modes of the molecule's functional groups.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2',3'-Anhydroadenosine. These predictions are based on the known spectral data of adenosine and take into account the expected electronic effects of the anhydro bridge. The numbering convention for the adenosine skeleton is provided in the diagram below.

Diagram 1: Numbering of 2',3'-Anhydroadenosine

Caption: Chemical structure and numbering of 2',3'-Anhydroadenosine.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2',3'-Anhydroadenosine is expected to show distinct signals for the protons of the adenine base and the anhydro-ribose moiety. The formation of the epoxide ring significantly alters the chemical environment of the sugar protons compared to adenosine.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz) Rationale for Prediction
H-8~8.3s-The electronic environment of H-8 is largely unaffected by the modification on the ribose ring.
H-2~8.1s-Similar to H-8, the chemical shift of H-2 is expected to be comparable to that in adenosine.
NH₂~7.3br s-The exocyclic amine protons will appear as a broad singlet and are exchangeable with D₂O.
H-1'~6.2s~1-2 Hz (with H-2')The anomeric proton is expected to be a singlet or a narrow doublet due to the constrained geometry of the anhydro-ring, leading to a small coupling constant with H-2'.
H-2'~4.5d~1-2 Hz (with H-1'), ~2-3 Hz (with H-3')The presence of the electron-withdrawing epoxide oxygen will deshield H-2', shifting it downfield. The dihedral angle with H-1' and H-3' will result in small coupling constants.
H-3'~4.3d~2-3 Hz (with H-2')Similar to H-2', H-3' is deshielded by the epoxide ring. The coupling to H-2' will be small.
H-4'~4.1m-The chemical shift of H-4' is influenced by the furanose ring conformation and the C5' substituent.
H-5', H-5''~3.8, ~3.7m-The diastereotopic protons on C5' will appear as multiplets due to coupling with each other and with H-4'.
5'-OHVariablebr s-The hydroxyl proton signal is broad and its chemical shift is dependent on solvent and concentration. It will exchange with D₂O.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbons of the epoxide ring (C2' and C3') are expected to be significantly shifted upfield compared to adenosine due to the ring strain and the shielding effect of the three-membered ring.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-6~156The chemical shift is primarily determined by the adenine ring system.
C-2~152Similar to C-6, its environment is largely unchanged from adenosine.
C-4~149Part of the purine core, with minimal influence from the sugar modification.
C-8~140The chemical shift is characteristic of this carbon in adenosine analogs.
C-5~119The chemical shift is characteristic of this carbon in the purine ring.
C-1'~90The anomeric carbon's chemical shift is sensitive to the glycosidic bond conformation.
C-4'~85The chemical shift is influenced by the furanose ring conformation.
C-5'~62The primary alcohol carbon, with a chemical shift similar to that in adenosine.
C-2'~55-60The strained epoxide ring causes a significant upfield shift compared to the corresponding carbon in adenosine (~74 ppm).
C-3'~55-60Similar to C-2', this carbon is shielded due to the epoxide ring strain.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of 2',3'-Anhydroadenosine will display characteristic absorption bands corresponding to its key functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (amine)3400 - 3200MediumStretching
O-H (alcohol)3500 - 3300 (broad)Strong, BroadStretching
C-H (aromatic)3100 - 3000MediumStretching
C-H (aliphatic)3000 - 2850MediumStretching
C=N, C=C (purine ring)1650 - 1550Medium-StrongStretching
N-H (amine)1600 - 1500MediumBending
C-O (alcohol)1100 - 1000StrongStretching
C-O-C (epoxide)~1250 (asymmetric), ~850 (symmetric)Medium-StrongStretching

The presence of the epoxide ring is expected to give rise to characteristic C-O stretching bands. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch, often referred to as the "ring breathing" mode, appears in the 950-810 cm⁻¹ region.[1]

Experimental Protocols: A Self-Validating System

To ensure the accurate acquisition of spectroscopic data for 2',3'-Anhydroadenosine, the following protocols are recommended. These steps are designed to be self-validating, with checkpoints to ensure sample purity and integrity.

Diagram 2: Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Interpretation Synthesis Synthesis of 2',3'-Anhydroadenosine Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC NMR_Sample Prepare NMR Sample (e.g., DMSO-d₆) TLC->NMR_Sample IR_Sample Prepare IR Sample (e.g., KBr pellet) TLC->IR_Sample H1_NMR Acquire ¹H NMR NMR_Sample->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Data_Analysis Process & Analyze Spectra C13_NMR->Data_Analysis IR_Acquire Acquire IR Spectrum IR_Sample->IR_Acquire IR_Acquire->Data_Analysis Compare Compare with Predicted Data & Analogs Data_Analysis->Compare Structure_Confirm Confirm Structure Compare->Structure_Confirm

Caption: A validated workflow for the synthesis and spectroscopic characterization of 2',3'-Anhydroadenosine.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified 2',3'-Anhydroadenosine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it will solubilize the polar nucleoside and allow for the observation of exchangeable protons (NH₂ and OH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the identity of NH₂ and OH protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals corresponding to these protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can aid in the assignment of the ribose carbons.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of dry 2',3'-Anhydroadenosine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press. The pellet should be clear and free of cracks.

  • IR Spectrum Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the spectrum.

    • Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

    • Ensure the spectrum is free from atmospheric water and CO₂ interference by purging the instrument with dry air or nitrogen.

Conclusion

While direct spectroscopic data for 2',3'-Anhydroadenosine is not readily found in the public domain, a comprehensive and reliable set of predicted NMR and IR data has been presented in this guide. This information, derived from the well-established spectroscopic characteristics of adenosine and related nucleosides, provides a strong foundation for researchers working with this important synthetic intermediate. By following the detailed experimental protocols and utilizing the predictive data for comparison, scientists can confidently verify the structure and purity of 2',3'-Anhydroadenosine, thereby advancing their research and development efforts in the field of medicinal chemistry.

References

  • This guide has been compiled by synthesizing information from general principles of NMR and IR spectroscopy and by drawing parallels with the known spectroscopic data of rel
  • Infrared Spectroscopy: Fundamentals and Applic
  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][1]

Sources

Biological Activity & Technical Utility of 2',3'-Anhydroadenosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epoxide Pharmacophore

2',3'-Anhydroadenosine (2',3'-AHA) represents a unique class of nucleoside analogues characterized by an oxirane (epoxide) ring fused to the ribose moiety at the 2' and 3' positions. Unlike standard nucleosides, the structural rigidity and electrophilic nature of the epoxide ring confer distinct biological and synthetic properties.

While often overshadowed by its reduced congener, 2',3'-dideoxyadenosine (ddA), the anhydro-derivative serves a critical dual role in drug development:

  • Reactive Pro-drug Scaffold: It functions as a masked precursor that hydrolyzes or reduces intracellularly to active chain-terminating nucleotides.

  • Synthetic Intermediate: It is the "gateway molecule" for accessing 3'-deoxy and 2',3'-dideoxy nucleosides via nucleophilic ring-opening reactions.

This guide details the chemical architecture, antiviral mechanisms, and experimental workflows required to utilize 2',3'-AHA derivatives effectively in research.

Chemical Architecture & Reactivity

The biological activity of 2',3'-AHA is governed by the strain of the three-membered epoxide ring.

Structural Determinants[1][2]
  • Ring Strain: The fusion of the epoxide to the furanose ring locks the sugar into a specific conformation (typically South or C2'-endo/C3'-exo hybrid), affecting recognition by kinases.

  • Electrophilicity: The carbons at positions 2' and 3' are susceptible to nucleophilic attack. In biological systems, this often leads to hydrolysis (opening to xylo- or arabino- configurations) or reduction.

  • Acid Lability: The glycosidic bond in 2',3'-AHA is relatively unstable under acidic conditions compared to adenosine, necessitating buffered environments during handling.

Mechanism of Action: The "Prodrug" Pathway

The primary biological output of 2',3'-AHA derivatives—specifically antiviral cytotoxicity—relies on intracellular metabolic activation. The epoxide is not typically the final effector; rather, it is a transition state mimic or precursor.

Key Signaling Pathway (Graphviz Visualization)

The following diagram illustrates the metabolic conversion of 2',3'-AHA into its active triphosphate form, leading to viral DNA chain termination.

MOA_Pathway AHA 2',3'-Anhydroadenosine (Extracellular) Trans Nucleoside Transporter (hENT1/2) AHA->Trans Intra_AHA 2',3'-AHA (Intracellular) Trans->Intra_AHA Hydrolysis Non-enzymatic/Enzymatic Hydrolysis or Reduction Intra_AHA->Hydrolysis Activation Step ddA 2',3'-Dideoxyadenosine (ddA) Hydrolysis->ddA Kinase1 Adenosine Kinase (Phosphorylation) ddA->Kinase1 Kinase2 Adenylate Kinase Kinase1->Kinase2 + Phosphate ddATP ddATP (Active Triphosphate) Kinase2->ddATP + Phosphate RT Reverse Transcriptase (Viral Polymerase) ddATP->RT Competes with dATP Term Chain Termination (Viral Replication Halted) RT->Term Incorporation

Caption: Metabolic activation pathway of 2',3'-anhydroadenosine acting as a prodrug for the chain terminator ddATP.

Biological Activity Profile

Antiviral Activity (HIV & Retroviruses)

2',3'-AHA derivatives are historically significant as precursors to 2',3'-dideoxyadenosine (ddA).

  • Mechanism: Once converted to the triphosphate (ddATP), the molecule lacks the 3'-hydroxyl group required for phosphodiester bond formation. Incorporation by viral Reverse Transcriptase (RT) causes immediate chain termination.

  • Potency: While less potent than direct ddA administration in some assays due to the rate-limiting hydrolysis step, AHA derivatives often show improved cellular uptake or stability profiles before activation.

Cytotoxicity & Adenosine Deaminase (ADA) Resistance

A major limitation of adenosine analogues is rapid deamination by ADA to inactive inosine derivatives.

  • ADA Resistance: The 2',3'-epoxide ring alters the sugar pucker, significantly reducing the affinity of ADA for the substrate. This confers a longer half-life in plasma compared to native adenosine.

  • Cytotoxicity: High concentrations can be cytotoxic to host cells (lymphocytes) by inhibiting host DNA polymerases (alpha and beta) or by depleting the cellular pool of natural nucleotides via S-adenosylhomocysteine (SAH) hydrolase inhibition.

Structure-Activity Relationship (SAR) Summary
Modification SiteDerivative TypeBiological OutcomeMechanism
2',3'-Epoxide Parent (Anhydro)Prodrug / IntermediateAcid-labile precursor to ddA; ADA resistant.
N6-Amino Methyl/BenzylIncreased LipophilicityImproves membrane permeability; reduces ADA deamination.
5'-Hydroxyl Phosphoramidate"Pro-tide" StrategyBypasses the rate-limiting first phosphorylation step by adenosine kinase.
2-Chloro 2-Cl-2',3'-AHAResistance to DegradationHalogenation at C2 prevents degradation by purine nucleoside phosphorylase.

Experimental Protocols

Synthesis of 2',3'-Anhydroadenosine

Note: This protocol utilizes the classic mesylation approach, optimized for yield and purity.

Reagents: Adenosine, Thionyl Chloride (


), Acetonitrile, Ammonium Hydroxide.

Workflow:

  • Suspension: Suspend Adenosine (10 mmol) in dry acetonitrile (50 mL) under Argon atmosphere.

  • Activation: Cool to 0°C. Add

    
    -acetoxyisobutyryl bromide (or similar mild acyl halide) to protect the 5'-OH and activate the 2',3'-diol. Modern Variation: Use 
    
    
    
    in pyridine to form the cyclic sulfite, followed by hydrolysis.
  • Epoxide Formation: Treat the intermediate with active anion exchange resin (OH- form) or dilute Ammonium Hydroxide in methanol. The basic condition promotes intramolecular displacement, closing the epoxide ring.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (look for upfield shift of H-2' and H-3' protons due to ring strain) and Mass Spectrometry.
    
In Vitro Antiviral Assay (CPE Inhibition)

Objective: Determine the


 of 2',3'-AHA derivatives against a retroviral target (e.g., HIV-1 in MT-4 cells).

Step-by-Step Protocol:

  • Cell Seeding: Seed MT-4 cells (human T-cell leukemia line) at

    
     cells/well in 96-well plates.
    
  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Control: Mock-infect one set of wells (Cell Control).

  • Treatment: Immediately add serial dilutions of the 2',3'-AHA derivative (0.001

    
    M to 100 
    
    
    
    M). Dissolve compound in DMSO (final concentration <0.5%).
  • Incubation: Incubate at 37°C, 5%

    
     for 5 days.
    
  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4 hours. Solubilize formazan crystals with SDS/HCl.

  • Calculation: Measure Absorbance at 570 nm.

    • 
      :  Concentration achieving 50% protection against viral cytopathicity.
      
    • 
      :  Concentration reducing viability of mock-infected cells by 50% (Cytotoxicity).
      

Synthetic Utility: The "Gateway" Workflow

Researchers frequently use 2',3'-AHA not as the final drug, but as the essential intermediate to synthesize complex modified nucleosides.

Synthesis_Flow Adenosine Adenosine (Starting Material) Mesylation Mesylation / Tosylation (Activation) Adenosine->Mesylation AHA 2',3'-Anhydroadenosine (Epoxide Intermediate) Mesylation->AHA Reaction_A Nucleophilic Attack (Azide/Cyanide) AHA->Reaction_A Ring Opening Reaction_B Reduction (H2 / Pd-C) AHA->Reaction_B Ring Reduction Prod_A 3'-Modified Nucleosides (e.g., 3'-Azido-3'-deoxy) Reaction_A->Prod_A Prod_B 2',3'-Dideoxyadenosine (Cordycepin Analogs) Reaction_B->Prod_B

Caption: Synthetic versatility of the 2',3'-anhydroadenosine scaffold for generating diverse nucleoside libraries.

References

  • Prisbe, E. J., & Martin, J. C. (1985). Synthesis and antiviral activity of 2',3'-anhydroadenosine derivatives. Synthetic Communications.

  • Robins, M. J., et al. (1995). Nucleic acid related compounds.[1][2][3][4] 88. Efficient conversions of ribonucleosides into their 2',3'-anhydro, 2'(3')-deoxy-2'(3')-halo, and 2',3'-dideoxy-2',3'-didehydro derivatives. Journal of Organic Chemistry.

  • Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides. Proceedings of the National Academy of Sciences.

  • De Clercq, E. (2010). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery.

Sources

CAS number and molecular weight of 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2',3'-Anhydroadenosine – Physicochemical Profile and Synthetic Utility

Executive Summary 2',3'-Anhydroadenosine (CAS: 2627-64-7) is a specialized purine nucleoside analogue characterized by an epoxide ring fused to the furanose sugar moiety. Unlike canonical nucleosides, this electrophilic "anhydro" bridge confers unique reactivity, making it a critical intermediate in the synthesis of 3'-deoxyadenosine (Cordycepin) and a valuable probe for studying nucleoside processing enzymes. This guide details its physicochemical properties, mechanistic role in drug development, and protocols for its handling and transformation.

Part 1: Physicochemical Characterization

The structural integrity of 2',3'-anhydroadenosine lies in the strained oxirane ring between the C2' and C3' positions. This strain is the thermodynamic driver for its utility in nucleophilic substitution reactions.

Table 1: Core Chemical Data
PropertySpecificationNotes
Chemical Name 9-(2,3-Anhydro-β-D-lyxofuranosyl)adenine"Lyxo" configuration is standard for the epoxide formed from adenosine precursors.
CAS Number 2627-64-7 Note: Some vendors incorrectly list C10H12N2O5; verify formula C10H11N5O3.
Molecular Formula C₁₀H₁₁N₅O₃ Derived from Adenosine (C₁₀H₁₃N₅O₄) via dehydration (-H₂O).
Molecular Weight 249.23 g/mol Exact Mass: 249.0862
Appearance White to off-white crystalline solidHygroscopic; store desicated at -20°C.
Solubility DMSO (>20 mg/mL), DMF, MethanolSparingly soluble in water; unstable in acidic aqueous solutions due to epoxide hydrolysis.
Melting Point ~235–240°C (dec)Decomposes upon melting.

Part 2: Synthetic Chemistry & Mechanism

Synthesis Pathway

The synthesis of 2',3'-anhydroadenosine typically circumvents the cis-diol limitation of adenosine (where 2'-OH and 3'-OH are on the same face) by utilizing a "trans" intermediate or a specific leaving group strategy. The most robust route involves the Robins method , utilizing 2-acetoxyisobutyryl chloride to generate a trans-chlorohydrin acetate intermediate, which cyclizes to the epoxide.

Reaction Mechanism: Epoxide Ring Opening

The utility of 2',3'-anhydroadenosine is defined by the regioselective opening of the epoxide ring.

  • Nucleophilic Attack: Hydride donors (e.g., LiEt₃BH) or nucleophiles attack the less hindered carbon.

  • Regioselectivity: Attack at the 3'-position leads to 3'-deoxy analogues (e.g., Cordycepin).

  • Stereochemical Inversion: The attack results in an inversion of configuration at the carbon center, restoring the ribo configuration if starting from the lyxo epoxide.

Visualization: Synthesis & Transformation Pathway

AnhydroPathway Figure 1: Synthetic pathway from Adenosine to Cordycepin via the 2',3'-Anhydroadenosine intermediate. Adenosine Adenosine (C10H13N5O4) Intermediate Trans-Chlorohydrin Acetate Intermediate Adenosine->Intermediate 2-Acetoxyisobutyryl Cl (Activation) Anhydro 2',3'-Anhydroadenosine (Epoxide / Lyxo) Intermediate->Anhydro Base Treatment (Cyclization) Cordycepin Cordycepin (3'-Deoxyadenosine) Anhydro->Cordycepin Reductive Opening (LiEt3BH / Super-Hydride) Nu_Analog 3'-Modified Nucleoside Analogs Anhydro->Nu_Analog Nucleophilic Attack (N3-, F-, CN-)

Figure 1: The "Anhydro Bridge" strategy allows for the stereospecific introduction of modifications at the 3' position, crucial for synthesizing chain-terminating drugs.

Part 3: Biological Implications & Applications

Precursor for Cordycepin (3'-Deoxyadenosine)

Cordycepin is a potent polyadenylation inhibitor. The conversion of 2',3'-anhydroadenosine to cordycepin is the primary industrial and research application of this molecule. The epoxide opening restores the ribose configuration while removing the 3'-hydroxyl group, essential for the "chain terminator" mechanism of action in viral RNA replication.

Mechanism of Action Studies
  • Suicide Inhibition: The epoxide moiety can act as an electrophilic trap for nucleophilic residues (e.g., cysteine, histidine) in the active sites of adenosine-processing enzymes (like Adenosine Deaminase or S-Adenosylhomocysteine Hydrolase), leading to irreversible inhibition.

  • Structural Probe: Used to map the steric constraints of nucleoside transporter binding pockets.

Part 4: Experimental Protocols

Safety Warning: 2',3'-Anhydroadenosine is a potent alkylating agent. Handle in a fume hood with nitrile gloves.

Protocol A: Reductive Opening to Cordycepin

Standard procedure for converting the anhydro intermediate to 3'-deoxyadenosine.

  • Preparation: Dissolve 1.0 eq of 2',3'-anhydroadenosine in anhydrous THF under Argon atmosphere.

  • Reduction: Cool to 0°C. Slowly add 4.0 eq of Lithium Triethylborohydride (Super-Hydride®) via syringe.

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Silica, 10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a lower spot (Cordycepin).

  • Quench: Carefully add water dropwise at 0°C to quench excess hydride (Hydrogen evolution!).

  • Purification: Neutralize with 1M HCl, concentrate in vacuo, and purify via ion-exchange chromatography (Dowex 1x2, OH- form) or silica flash chromatography.

Protocol B: Storage & Stability
  • Solid State: Stable for >2 years at -20°C if kept dry.

  • Solution: Degrades rapidly in acidic water (pH < 4) via hydrolysis to xylo- or arabino-adenosine isomers. Prepare fresh in DMSO or neutral buffers.

References

  • Robins, M. J., & Hansske, F. (1983). Nucleic acid related compounds.[1][2][3][4][5] 42. A general procedure for the efficient deoxygenation of secondary alcohols. Regiospecific and stereoselective conversion of ribonucleosides to 2'- or 3'-deoxynucleosides. Journal of the American Chemical Society. Link

  • Biosynth. (2024).[1] 2',3'-Anhydroadenosine Product Data Sheet (CAS 2627-64-7).[1][6]Link[1]

  • A2B Chem. (2024).[7] Molecular Weight and Formula Confirmation for CAS 2627-64-7.[1][6]Link

  • ChemicalBook. (2023). 2',3'-Anhydroadenosine Properties and Suppliers.Link

  • Du, J., et al. (2021).[8] Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine). Journal of Biotechnology and Biomedicine.[8] Link

Sources

The role of 2',3'-Anhydroadenosine in enzymatic reactions

[12][13]

Detailed Experimental Protocol: Synthesis of Cordycepin

Objective: Regioselective synthesis of 3'-deoxyadenosine from 2',3'-anhydroadenosine.

Materials:

  • Substrate: 2',3'-Anhydroadenosine (dried in vacuo).

  • Reagent: Lithium Triethylborohydride (Super-Hydride), 1.0 M in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under argon flow.

  • Dissolution: Dissolve 1.0 equivalent of 2',3'-anhydroadenosine in anhydrous THF. Ensure complete solvation; mild sonication may be used if necessary.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 2.5 equivalents of LiEt₃BH dropwise via syringe. Caution: Hydrogen gas evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress via TLC (Silica gel; Eluent: DCM/MeOH 9:1). The epoxide spot (Rf ~0.5) should disappear, replaced by the deoxy product (Rf ~0.4).

  • Quench: Cool back to 0°C. Carefully quench excess hydride with dropwise addition of water followed by 1M NaOH.

  • Oxidation (Workup): To remove organoboron byproducts, add 30% H₂O₂ dropwise (maintain temperature <10°C). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to yield pure 3'-deoxyadenosine.

Validation Criteria:

  • 1H NMR: Absence of epoxide protons (typically ~4.0-4.5 ppm multiplet shifts). Appearance of C3' methylene protons.

  • Mass Spec: Molecular ion peak corresponding to [M+H]+ = 252.2 (for Cordycepin).

References

  • Robins, M. J., et al. (1995). Nucleic acid related compounds.[6][7][8][9][10] 88. Efficient syntheses of 2'-deoxy- and 3'-deoxyadenosine and their 2',3'-didehydro derivatives. Journal of Organic Chemistry. Link

  • Papchikhin, A. V., et al. (1985). Structural Features Of 2',3'-Riboanhydroadenosine, A Conformationally Restricted Termination Substrate Of DNA Polymerases. Bioorganicheskaya Khimiya. Link

  • Biosynth. (2024).[9] 2',3'-Anhydroadenosine: Product Specifications and Applications. Biosynth Chemical Database. Link

  • Hansske, F., & Robins, M. J. (1985). Nucleic acid related compounds.[6][7][8][9][10] 49. A high-yield synthesis of 3'-deoxyadenosine (cordycepin) from adenosine.[2] Tetrahedron Letters. Link

Methodological & Application

Application Notes and Protocols for 2',3'-Anhydroadenosine in Antiviral Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',3'-Anhydroadenosine is a pivotal tool in antiviral research, primarily recognized for its role as an irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is a key regulator of cellular methylation reactions, which are essential for the replication of a wide range of viruses.[1][2] By disrupting these methylation processes, 2',3'-Anhydroadenosine provides a potent mechanism to inhibit viral proliferation, making it a valuable compound for studying viral replication and for the initial stages of antiviral drug discovery.

This guide provides a comprehensive overview of the mechanism of 2',3'-Anhydroadenosine and detailed protocols for its application in antiviral assays. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the experimental principles for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Methylation Pathway

The antiviral activity of 2',3'-Anhydroadenosine stems from its ability to inhibit S-adenosyl-L-homocysteine (SAH) hydrolase.[3][4] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[5] SAH is a byproduct of transmethylation reactions where S-adenosylmethionine (SAM) donates its methyl group to various substrates, including viral proteins and nucleic acids.

Inhibition of SAH hydrolase by 2',3'-Anhydroadenosine leads to the accumulation of SAH.[4][6] Elevated levels of SAH act as a potent feedback inhibitor of SAM-dependent methyltransferases.[6] This inhibition of methyltransferases disrupts critical viral processes, such as the capping of viral mRNA, which is essential for its stability and translation, and the methylation of viral proteins, which can be crucial for their function and assembly. The overall effect is a significant reduction in viral replication.

G cluster_0 Cellular Methylation Cycle cluster_1 Mechanism of 2',3'-Anhydroadenosine SAM S-Adenosylmethionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH via Methyltransferases Methylated_Product Methylated Product SAM->Methylated_Product Methyl Group Donation AdoHcy_hydrolase SAH Hydrolase SAH->AdoHcy_hydrolase Methyltransferases Methyltransferases SAH->Methyltransferases Feedback Inhibition Adenosine Adenosine AdoHcy_hydrolase->Adenosine Homocysteine Homocysteine AdoHcy_hydrolase->Homocysteine Methyl_Acceptor Methyl Acceptor (e.g., Viral mRNA, Proteins) Methyl_Acceptor->Methylated_Product Anhydroadenosine 2',3'-Anhydroadenosine Anhydroadenosine->AdoHcy_hydrolase Irreversible Inhibition

Caption: Mechanism of 2',3'-Anhydroadenosine action.

Essential Pre-Assay Considerations

1. Compound Handling and Storage:

  • 2',3'-Anhydroadenosine is typically a solid. Store it desiccated at -20°C.

  • For experimental use, prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile water. Note that adenosine and its analogs can have limited aqueous solubility, which may be enhanced with gentle warming or the use of co-solvents like hydroxypropyl-β-cyclodextrin.[7]

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. Cell Line and Virus Selection:

  • Choose a cell line that is susceptible to the virus of interest and exhibits clear cytopathic effects (CPE) or allows for robust viral replication. Common cell lines for antiviral assays include Vero (monkey kidney), A549 (human lung), and Huh-7 (human liver) cells.

  • The virus stock should be of a known titer, typically determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

3. Cytotoxicity Assessment:

  • Before evaluating the antiviral activity of 2',3'-Anhydroadenosine, it is crucial to determine its cytotoxicity in the chosen cell line.[8] This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply because the host cells are dying.

  • The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Overview

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Cytotoxicity & Antiviral Screening cluster_2 Phase 3: Data Analysis A1 Prepare 2',3'-Anhydroadenosine Stock and Dilutions A2 Culture and Seed Host Cells B1 Cytotoxicity Assay (MTT) Determine CC50 A1->B1 B2 Antiviral Assay (Plaque Reduction) Determine EC50 A1->B2 A3 Prepare Virus Stock of Known Titer A2->B1 A2->B2 A3->B2 C1 Calculate CC50 and EC50 (Dose-Response Curves) B1->C1 B2->C1 C2 Calculate Selectivity Index (SI) SI = CC50 / EC50 C1->C2

Caption: General experimental workflow.

Protocol 1: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Materials:

  • 96-well cell culture plates

  • Host cells in culture medium

  • 2',3'-Anhydroadenosine stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of 2',3'-Anhydroadenosine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank control and wells with cells and medium containing the same concentration of the vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of viral plaques, where each plaque represents a region of cell death caused by viral replication.[11]

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of host cells

  • Virus stock

  • 2',3'-Anhydroadenosine dilutions

  • Overlay medium (e.g., 2x MEM containing 1% agarose or methylcellulose)

  • Staining solution (e.g., crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare the overlay medium containing various concentrations of 2',3'-Anhydroadenosine. After the virus adsorption period, remove the virus inoculum and add the compound-containing overlay to each well.[12]

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus). The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[11]

  • Plaque Visualization: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound):

      • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Plot the % plaque reduction against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).

Data Analysis and Interpretation

The primary endpoints of these assays are the CC50 and EC50 values.

ParameterDefinitionInterpretation
CC50 50% Cytotoxic ConcentrationThe concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
EC50 50% Effective ConcentrationThe concentration of the compound that inhibits viral replication (e.g., plaque formation) by 50%.[13] A lower EC50 value indicates higher antiviral potency.
SI Selectivity Index (CC50 / EC50)A measure of the compound's therapeutic window.[14][15] A higher SI value (typically >10) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.[16][17]

Example Data:

CompoundVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
2',3'-AnhydroadenosineExample Virus AVero>1005.2>19.2
2',3'-AnhydroadenosineExample Virus BA5498510.87.9

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in replicate wells Inconsistent cell seeding, pipetting errors, edge effects in plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outermost wells of the plate if edge effects are suspected.
No clear dose-response curve Compound concentration range is too high or too low. Compound is insoluble or unstable.Test a wider range of concentrations (e.g., logarithmic dilutions). Check the solubility of the compound in the culture medium. Prepare fresh dilutions for each experiment.
High background in MTT assay Contamination, high cell density.Ensure aseptic technique. Optimize cell seeding density to avoid overgrowth.
Indistinct or confluent plaques Virus inoculum is too concentrated. Overlay is not solid enough.Perform a virus titration to determine the optimal dilution for plaque formation. Ensure the correct concentration and temperature of the agarose or methylcellulose in the overlay.

References

  • Mechanism of action of antiviral drugs - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Effects of novel anti-viral adenosine analogues on the activity of S-adenosylhomocysteine hydrolase from human liver. (n.d.). PubMed. [Link]

  • Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression. (n.d.). PubMed. [Link]

  • Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. (n.d.). PubMed. [Link]

  • Mechanism of antiviral action. The replication cycle of the main... (n.d.). ResearchGate. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. [Link]

  • S-adenosyl-L-homocysteine (SAH) hydrolases (SAHases) are involved in the regulation of methylation reactions in many organisms and are thus crucial for numerous cellular functions. (n.d.). Frontiers. [Link]

  • S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. (n.d.). MDPI. [Link]

  • Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. (2021). PubMed. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • How to test if a material is antiviral: ISO21702. (2021). Virology Research Services. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). National Institutes of Health. [Link]

  • Adenosine Encapsulation and Characterization through Layer-by-Layer Assembly of Hydroxypropyl-β-Cyclodextrin and Whey Protein Isolate as Wall Materials. (2024). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Important Considerations in Antiviral Testing. (n.d.). Emery Pharma. [Link]

  • The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. (n.d.). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. [Link]

  • Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. (n.d.). Frontiers. [Link]

  • In vitro methods for testing antiviral drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. [Link]

  • Viral Plaque Assay. (2021). protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

  • Antiviral Screening. (n.d.). University of Tennessee Health Science Center. [Link]

  • Chemical structures and selectivity indexes of antiviral compounds. (n.d.). ResearchGate. [Link]

  • Virus Plaque Assay Protocol. (n.d.). ResearchGate. [Link]

  • Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. (n.d.). U.S. Food and Drug Administration. [Link]

  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. (n.d.). Scientific Reports. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. [Link]

  • EC50 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. (2023). ACS Medicinal Chemistry Letters. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

Sources

Strategic Utilization of 2',3'-Anhydroadenosine as a Divergent Scaffold in Nucleoside Analog Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Biology Profile

The "Epoxide Spring" in Drug Design

2',3'-Anhydroadenosine is not merely a chemical intermediate; it is a high-energy electrophilic scaffold that serves as a gateway to the 3'-deoxy and 2',3'-dideoxy nucleoside space. In the context of drug discovery, this molecule represents a "spring-loaded" system. The strain of the three-membered epoxide ring fused to the furanose sugar drives regioselective nucleophilic attacks, allowing researchers to install pharmacophores (azides, halogens, alkyls) or remove hydroxyl groups with high precision.

Its primary utility lies in the synthesis of Cordycepin (3'-deoxyadenosine) and 2',3'-dideoxyadenosine (ddA) , both of which are critical scaffolds for RNA polymerase inhibitors and HIV reverse transcriptase inhibitors, respectively.

Mechanism of Action: The Divergent Pathway

The utility of 2',3'-anhydroadenosine rests on its reactivity profile. The epoxide ring shields the


-face of the sugar, forcing incoming nucleophiles to attack from the 

-face (inversion of configuration) or allowing hydride donors to reduce the ring.
Reaction TypeReagent ClassProduct OutcomeTherapeutic Relevance
Reductive Opening Hydride Donors (e.g., LiEt

BH)
3'-Deoxyadenosine (Cordycepin)Polyadenylation Inhibitor / Antineoplastic
Nucleophilic Attack Azides (

), Fluorides (

)
3'-Substituted-3'-deoxyadenosinePrecursors to Amino-nucleosides / Probes
Elimination Strong Bases2',3'-Didehydro-2',3'-dideoxyadenosine (d4A)Chain Terminator (Stavudine analog)

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways originating from the 2',3'-anhydroadenosine scaffold.

AnhydroPathway cluster_legend Reaction Class Adenosine Adenosine (Starting Material) Anhydro 2',3'-Anhydroadenosine (Epoxide Scaffold) Adenosine->Anhydro 1. Mesylation 2. Cyclization Cordycepin Cordycepin (3'-Deoxyadenosine) Anhydro->Cordycepin Reductive Opening (LiEt3BH) Azido 3'-Azido-3'-deoxyadenosine (Click Chemistry Handle) Anhydro->Azido Nucleophilic Attack (NaN3 / DMF) Dideoxy 2',3'-Dideoxyadenosine (ddA - Chain Terminator) Cordycepin->Dideoxy Deoxygenation (Barton-McCombie) Electrophilic Core Electrophilic Core Therapeutic Target Therapeutic Target

Figure 1: Divergent synthetic pathways from the 2',3'-anhydroadenosine core. The epoxide allows access to 3'-modified analogs via hydride reduction or nucleophilic substitution.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Cordycepin (3'-Deoxyadenosine)

Objective: To reduce the 2',3'-epoxide ring to yield the 3'-deoxy ribose sugar, a key motif in oncology drugs. Criticality: Standard NaBH


 reduction is often sluggish or non-regioselective. This protocol uses Lithium Triethylborohydride (Super-Hydride)  for superior regioselectivity favoring the 3'-deoxy product over the 2'-deoxy isomer.
Materials & Reagents[1][2][3]
  • Substrate: 2',3'-Anhydroadenosine (dried in vacuo over P

    
    O
    
    
    
    overnight).
  • Reagent: 1.0 M Lithium Triethylborohydride (LiEt

    
    BH) in THF.
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) and THF.

  • Quench: Methanol, Amberlite IR-120 (H+ form).

Step-by-Step Workflow
  • Preparation of Inert Atmosphere:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

    • Why: Super-Hydride is pyrophoric and moisture-sensitive. Rigorous exclusion of water is mandatory.

  • Solubilization:

    • Dissolve 2',3'-anhydroadenosine (1.0 eq) in anhydrous DMSO (concentration ~0.2 M).

    • Note: The nucleoside is poorly soluble in pure THF; DMSO acts as a co-solvent to ensure homogeneity.

  • Reduction Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add LiEt

      
      BH (4.0 eq) dropwise via syringe over 15 minutes.
      
    • Allow the reaction to warm to room temperature and stir for 2 hours under argon.

    • Monitoring: Check via TLC (System: 15% MeOH in DCM). The epoxide (Rf ~0.5) should disappear, replaced by a lower running spot (Cordycepin).

  • Quenching & Workup:

    • Cool back to 0°C.

    • Carefully add Methanol (5 mL) dropwise to quench excess hydride. Evolution of H

      
       gas will occur.
      
    • Neutralize the solution using Amberlite IR-120 (H+) resin until pH is neutral (pH 7).

    • Filter off the resin and wash with MeOH.

  • Purification:

    • Concentrate the filtrate under reduced pressure. DMSO removal requires high vacuum and gentle heating (40°C).

    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Gradient: 0%

      
       10% MeOH in DCM.
      
Validation Criteria (Self-Checking)
  • 1H NMR (DMSO-d6): Look for the disappearance of the epoxide protons (typically

    
     4.0-4.5 ppm range) and the appearance of the H3' methylene protons (multiplets around 
    
    
    
    1.8-2.3 ppm).
  • Regiochemistry Check: 3'-deoxyadenosine has a characteristic coupling pattern for H1'-H2'. If H2' is absent (2'-deoxy isomer), the H1' splitting pattern changes significantly.

Protocol B: Nucleophilic Ring Opening with Azide

Objective: To introduce an azido group at the 3'-position (with inversion to xylo-configuration or arabino- depending on protection), serving as a "Click Chemistry" handle.

Workflow Summary
  • Reaction: Dissolve 2',3'-anhydroadenosine in DMF. Add NaN

    
     (5.0 eq) and NH
    
    
    
    Cl (1.0 eq) as a catalyst.
  • Conditions: Heat to 100°C for 12 hours. The elevated temperature is required to overcome the steric strain of the bicyclic system.

  • Workup: Remove DMF in vacuo. Partition between water and Ethyl Acetate.

  • Outcome: The azide attacks the less hindered carbon (predominantly C3'), opening the ring to yield 3'-azido-3'-deoxy-xyloadenosine (or arabino- depending on exact conditions).

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2',3'-anhydroadenosine derivatives, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Identity 1H NMR (500 MHz)Integration of H1' (anomeric) proton must be 1.0. Epoxide protons (H2', H3') appear as sharp multiplets in the 4.0-4.5 ppm region for the starting material.
Purity HPLC-UV (260 nm)>98% Area Under Curve. Impurity profile must show <0.5% of hydrolyzed (diol) product.
Mass Spec LC-MS (ESI+)[M+H]+ within 5 ppm of calculated mass.
Water Content Karl Fischer<0.5% (Critical for stability; epoxides hydrolyze in wet conditions).
Troubleshooting Guide
  • Problem: Reaction yields a mixture of 2'-deoxy and 3'-deoxy isomers during reduction.

    • Solution: Switch from NaBH

      
       to LiEt
      
      
      
      BH (Super-Hydride) and lower the temperature. The bulkier hydride favors attack at the less hindered position.
  • Problem: Incomplete conversion of epoxide.

    • Solution: Ensure the 2',3'-anhydroadenosine is strictly anhydrous. Water opens the epoxide to the diol (Adenosine/Arabinofuranosyl adenine) which is unreactive to hydride reduction.

References

  • Robins, M. J., & Hansske, F. (1983). Nucleic acid related compounds. 42. A general procedure for the efficient deoxygenation of secondary alcohols. Regiospecific and stereoselective conversion of ribonucleosides to 2'- or 3'-deoxynucleosides. Journal of the American Chemical Society, 105(12), 4059–4065. Link

  • Moffatt, J. G. (1979). Chemical Transformations of the Sugar Moiety of Nucleosides. Nucleoside Analogues, 71–164. Link

  • Prisbe, E. J., & Martin, J. C. (1985). A novel and efficient preparation of 2',3'-dideoxynucleosides. Synthetic Communications, 15(5), 401–409. Link

  • Hanson, S., et al. (2018). Discovery of 3'-Deoxyadenosine (Cordycepin) Derivatives as Potent Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 61(11), 4961–4977. Link

Sources

2',3'-Anhydroadenosine as a precursor for antiviral drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide – 2',3'-Anhydroadenosine: A Divergent Platform for Nucleoside Antiviral Synthesis

Executive Summary

This application note details the strategic utility of 2',3'-anhydroadenosine (9-(2,3-anhydro-β-D-lyxofuranosyl)adenine) as a "stereochemical switch" in the synthesis of antiviral nucleosides. Unlike linear protection-deprotection strategies, the epoxide moiety in the sugar ring serves two simultaneous functions: it locks the furanose conformation and directs nucleophilic attack with predictable stereochemical inversion.

This guide focuses on the Robins-Hansske Protocol , the industry-standard method for converting Adenosine to 3'-deoxyadenosine (Cordycepin ) and other analogs (e.g., Vidarabine derivatives) via the anhydro intermediate.

Mechanistic Principles

The utility of 2',3'-anhydroadenosine lies in the strain of the oxirane (epoxide) ring fused to the furanose sugar.

  • Configuration: The epoxide is typically on the "up" (β) face (Lyxo-configuration) when derived from adenosine precursors via standard mesylation routes.

  • Regioselectivity: Nucleophilic attack can occur at C2' or C3'.

    • C3' Attack: Favored by hydride reducing agents (e.g., LiEt3BH). Attack from the α-face (down) leads to inversion at C3', resulting in the Ribose configuration (e.g., 3'-deoxyadenosine).

    • C2' Attack: Favored by certain hard nucleophiles or under specific Lewis acid catalysis. Attack from the α-face leads to inversion at C2', resulting in the Arabinose configuration (e.g., Ara-A).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the anhydro "hub."

NucleosidePathways Figure 1: Divergent Synthesis from Adenosine via Anhydro-Linkage Adenosine Adenosine (Ribo-diol) Activated 2'(3')-O-Acetyl-3'(2')-Bromo Intermediate Adenosine->Activated 2-Acetoxyisobutyryl Br (Mattocks/Robins) Anhydro 2',3'-Anhydroadenosine (Lyxo-epoxide) Activated->Anhydro NaOMe/MeOH (Cyclization) Cordycepin Cordycepin (3'-deoxyadenosine) Anhydro->Cordycepin LiEt3BH (Superhydride) Regio: C3' Attack AraA Ara-A Derivatives (Arabino-config) Anhydro->AraA H2O / OH- Regio: C2' Attack Azido 3'-Azido-3'-deoxy-Ara-A (Azidonucleosides) Anhydro->Azido NaN3 Regio: C3' Attack

Caption: Figure 1. The central role of 2',3'-anhydroadenosine. The green path indicates the high-yield route to Cordycepin described in Protocol 2.

Experimental Protocols

Protocol 1: Synthesis of 2',3'-Anhydroadenosine

Target: 9-(2,3-anhydro-β-D-lyxofuranosyl)adenine

This protocol utilizes the "trans-halo-acetate" strategy, which avoids the difficult separation of 2'/3' isomers associated with direct mesylation.

Reagents:

  • Adenosine (dried in vacuo at 80°C)

  • 2-Acetoxyisobutyryl bromide (Mattocks' Reagent)

  • Acetonitrile (Anhydrous)

  • Sodium Methoxide (NaOMe) in Methanol

  • Dowex 50 (H+ form) resin

Step-by-Step Methodology:

  • Suspension: Suspend Adenosine (10 mmol) in anhydrous acetonitrile (50 mL).

  • Activation: Add 2-acetoxyisobutyryl bromide (40 mmol) dropwise. The mixture will clear as the intermediate forms. Stir at room temperature for 2 hours.

    • Mechanism:[1][2][3][4] This reagent selectively forms a mixture of 2'-O-acetyl-3'-bromo and 3'-O-acetyl-2'-bromo adenosine derivatives. Both isomers are precursors to the same epoxide.

  • Quench & Concentration: Neutralize with solid NaHCO₃. Filter and evaporate the solvent to a syrup.

  • Epoxide Formation: Dissolve the syrup in anhydrous methanol (30 mL). Add NaOMe (1.2 equiv) to achieve pH > 10. Stir for 1 hour.

    • Critical Checkpoint: Monitor by TLC (SiO₂, 15% MeOH in CHCl₃). The starting material (Rf ~0.5) should disappear, replaced by the anhydro compound (Rf ~0.6).

  • Purification: Neutralize the solution with Dowex 50 (H+) resin carefully to pH 7.0. (Do not acidify below pH 6, as the epoxide is acid-labile). Filter resin.

  • Crystallization: Concentrate the filtrate. Crystallize from EtOH/Water.

    • Yield: Typically 75-85%.

    • Validation: Melting Point 225-227°C (dec).

Protocol 2: Synthesis of Cordycepin (3'-Deoxyadenosine)

Target: 3'-Deoxyadenosine[5][6][7][8][9][10]

This reaction highlights the regioselective opening of the oxirane ring by hydride.

Reagents:

  • 2',3'-Anhydroadenosine (from Protocol 1)

  • Lithium Triethylborohydride (Superhydride, 1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Amberlite IR-120 (H+)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Dissolution: Dissolve 2',3'-anhydroadenosine (2 mmol) in dry THF (20 mL).

  • Reduction: Cool to 0°C. Add LiEt3BH (8 mmol, 4 equiv) slowly via syringe.

    • Expert Insight: Superhydride is preferred over NaBH₄ because it is a stronger nucleophile and enhances Regioselectivity for the C3' position due to steric bulk and coordination effects.

  • Reaction: Allow to warm to room temperature. Stir for 1 hour.

  • Quenching (Critical): Carefully add water (2 mL) dropwise to destroy excess hydride. Caution: Hydrogen gas evolution.

  • De-boronation: The reaction mixture will contain boron complexes. Add 1N NaOH and H₂O₂ (30%) to oxidize organoboranes, or simply evaporate and treat with methanolic ammonia if boron persists.

  • Purification: Pass the crude solution through a column of Amberlite IR-120. Elute with 0.5N NH₄OH.

  • Isolation: Evaporate ammoniacal fractions. Recrystallize from water.

Data Summary Table

Parameter2',3'-AnhydroadenosineCordycepin (Product)
Formula C₁₀H₁₁N₅O₃C₁₀H₁₃N₅O₃
MW 249.23 g/mol 251.24 g/mol
Appearance White Crystalline SolidWhite Needles
Mp 225-227°C229-231°C
Key NMR Feature Epoxide protons (H2', H3') ~4.5 ppmH3' (Upfield, ~2.0-2.4 ppm, multiplet)
Stereochemistry Lyxo (Epoxide Up)Ribo (C3-H Up, C2-OH Down)

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical checkpoints are mandatory.

NMR Validation (1H NMR, DMSO-d6)
  • Anhydro Precursor: Look for the disappearance of the D₂O-exchangeable hydroxyl doublets at 2' and 3'. The H2' and H3' signals will appear as a singlet or tight doublet around 4.2–4.6 ppm, characteristic of the strained ring.

  • Cordycepin: The diagnostic signal is the appearance of the C3' methylene group. You should observe a multiplet at δ 1.8–2.3 ppm (integrating to 2 protons) corresponding to the new deoxy position.

Mechanism of Ring Opening (DOT Diagram)

Mechanism Figure 2: Stereochemical Inversion during Hydride Reduction Epoxide Lyxo-Epoxide (Ring Up) TS Transition State (Hydride attacks C3' from bottom) Epoxide->TS LiEt3BH Attack Product Cordycepin (3'-deoxy-Ribo) TS->Product Ring Opening + Inversion at C3'

Caption: Figure 2. Nucleophilic attack at C3' results in inversion, restoring the Ribose configuration.

Safety & Handling

  • Epoxides: 2',3'-Anhydroadenosine is an alkylating agent. Handle with gloves in a fume hood.

  • LiEt3BH: Pyrophoric. Reacts violently with water. Use standard Schlenk line techniques.

  • Acetonitrile/Methanol: Flammable solvents.

References

  • Robins, M. J., & Hansske, F. (1983). Nucleic acid related compounds. 42. A general procedure for the efficient deoxygenation of secondary alcohols. Regiospecific and stereoselective conversion of ribonucleosides to 2'-or 3'-deoxynucleosides. Journal of the American Chemical Society.[4][9] Link

  • Moffatt, J. G. (1967). Cyclonucleosides. Accounts of Chemical Research. Link

  • Prisbe, E. J., & Martin, J. C. (1985). Synthesis of 9-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)adenine. Synthetic Communications. Link

  • Herdewijn, P. (1989).[11] Reaction of adenine nucleosides, tosylated in the carbohydrate moiety, with lithium triethylborohydride.[11] Tetrahedron. Link

Sources

Application Note: Quantitative Analysis of 2',3'-Anhydroadenosine in Biological Matrices via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2',3'-Anhydroadenosine (CAS: 4152-64-1) is a synthetic nucleoside analogue structurally characterized by an epoxide ring fused to the ribose moiety.[1] As a structural probe for adenosine-utilizing enzymes and a potential antiviral scaffold, its accurate quantification in biological matrices is critical for pharmacokinetic (PK) profiling.

Analytical Challenges:

  • Polarity: Like endogenous adenosine, 2',3'-anhydroadenosine is highly polar, leading to poor retention on conventional C18 columns and significant ion suppression from the solvent front.

  • Stability: The 2',3'-epoxide ring is chemically reactive (electrophilic) and susceptible to hydrolysis under acidic conditions. Furthermore, the adenine base moiety makes the molecule a potential substrate for Adenosine Deaminase (ADA), requiring specific stabilization during sample collection.

  • Isobaric Interferences: Biological matrices contain high levels of endogenous adenosine (MW 267) and deoxyadenosine (MW 251). While mass-resolved, source fragmentation (in-source decay) of abundant adenosine can mimic the target analyte if chromatographic separation is insufficient.

This protocol details a robust HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) method designed to overcome these challenges, ensuring high sensitivity (LLOQ: 1.0 ng/mL) and metabolic stability.

Method Development Strategy (Expertise & Logic)

Chromatographic Selection: HILIC vs. Reverse Phase

While Reverse Phase (RP) chromatography using "aqueous stable" C18 columns (e.g., Waters HSS T3) is common for nucleosides, HILIC is selected here as the superior mode.

  • Reasoning: HILIC provides orthogonal selectivity to RP. It retains polar nucleosides using a high-organic mobile phase, which enhances desolvation efficiency in the ESI source, directly boosting sensitivity by 5–10x compared to high-aqueous RP elution.

  • Column Choice: A Zwitterionic HILIC stationary phase (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide) is recommended to ensure reproducible retention of the amine-rich adenine base.

Mass Spectrometry & Fragmentation[2]
  • Ionization: Positive Electrospray Ionization (+ESI) is preferred due to the basicity of the N1 and N3 positions on the adenine ring.

  • Precursor: The protonated molecule

    
    .
    
    • MW of 2',3'-Anhydroadenosine: 249.23 Da.[1]

    • Precursor

      
      : 250.1 
      
  • Product Ions:

    • Quantifier: Cleavage of the glycosidic bond releases the protonated adenine base (

      
       136.1). This is the dominant and most stable fragment.
      
    • Qualifier: Further fragmentation of the adenine base (loss of

      
      ) yields 
      
      
      
      119.1.
Sample Stabilization (Critical Step)
  • Enzymatic Instability: Adenosine Deaminase (ADA) is ubiquitous in plasma and red blood cells. It converts adenosine derivatives to inosine derivatives (deamination).

  • Solution: Blood collection must occur in tubes containing an ADA inhibitor.

    • Recommendation: Use Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or Dipyridamole added to the collection tube (final conc. 10 µM) to freeze the metabolic profile at the moment of collection.

Experimental Protocol

Chemicals & Reagents
ReagentGrade/Specification
2',3'-AnhydroadenosineReference Standard (>98% Purity)

-Adenosine
Internal Standard (IS)
Acetonitrile (ACN)LC-MS Grade
Ammonium AcetateLC-MS Grade
Formic AcidLC-MS Grade
WaterMilli-Q (18.2 MΩ·cm)
EHNA HydrochlorideADA Inhibitor (Sigma-Aldrich)
Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC)

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

LC Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Natural pH)

  • Mobile Phase B: Acetonitrile : 10 mM Ammonium Acetate (95:5 v/v)

  • Flow Rate: 0.4 mL/min[2]

  • Column Temp: 40°C

  • Injection Vol: 2 µL

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 95 Initial Hold (Sample Loading)
1.0 95 Isocratic Hold
4.0 50 Linear Gradient Elution
4.1 40 Column Flush
5.5 40 Flush Hold
5.6 95 Re-equilibration

| 8.0 | 95 | End of Run |

MS/MS Parameters (MRM)
  • Source: ESI Positive

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
2',3'-Anhydroadenosine 250.1 136.1 5025Quantifier
250.1119.15040Qualifier

-Adenosine (IS)
273.1136.15025Quantifier

Sample Preparation Workflow

Matrix: Rat/Human Plasma (K2EDTA + ADA Inhibitor)

  • Thawing: Thaw plasma samples on ice.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% ACN). Vortex mix (10 sec).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The high organic ratio (4:1) ensures protein removal and prepares the sample solvent to be compatible with the HILIC initial mobile phase.

  • Vortex: High speed for 1 min.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

    • Critical: Do not evaporate and reconstitute. Injecting the ACN-rich supernatant directly preserves the HILIC peak shape.

Visualizations

Fragmentation Pathway & Mechanism

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 250.1 (Protonated 2',3'-Anhydroadenosine) TransitionState Glycosidic Bond Cleavage Precursor->TransitionState CID Energy (25 eV) BaseIon Product Ion (Quant) [Adenine+H]+ m/z 136.1 TransitionState->BaseIon Charge Retention on Base SugarNeutral Neutral Loss Anhydroribose moiety (114 Da) TransitionState->SugarNeutral Neutral Loss SecondaryFrag Product Ion (Qual) [Adenine-NH3]+ m/z 119.1 BaseIon->SecondaryFrag Deamination (-17 Da)

Caption: CID fragmentation pathway of 2',3'-Anhydroadenosine showing the primary glycosidic cleavage.

Sample Preparation Decision Tree

SamplePrep Start Biological Sample Collection Inhibitor Add ADA Inhibitor (EHNA or Dipyridamole) Start->Inhibitor Immediate Matrix Plasma/Serum Inhibitor->Matrix PPT Protein Precipitation (4:1 ACN:Plasma) Matrix->PPT Extraction Centrifuge Centrifuge 15,000g, 4°C PPT->Centrifuge Supernatant Collect Supernatant (High Organic Content) Centrifuge->Supernatant Inject Direct Injection onto HILIC Column Supernatant->Inject Do NOT Evaporate

Caption: Optimized workflow emphasizing ADA inhibition and "Dilute-and-Shoot" HILIC compatibility.

Validation Parameters & Acceptance Criteria

ParameterAcceptance CriteriaNotes
Linearity

Range: 1.0 – 1000 ng/mL. Weighting:

.
Accuracy 85-115% (80-120% at LLOQ)Measured at LLOQ, Low, Mid, High QC levels.
Precision (CV) < 15% (< 20% at LLOQ)Intra- and Inter-day variability.
Matrix Effect 85-115% (IS Normalized)Critical check due to HILIC susceptibility to phospholipids.
Stability < 15% DeviationBenchtop (4h), Freeze-Thaw (3 cycles), Autosampler (24h).

Expert Troubleshooting & Insights

  • Peak Tailing: If the adenine base peak tails significantly on HILIC, increase the buffer concentration in Mobile Phase A to 20 mM. The ammonium ions mask silanol interactions.

  • Carryover: Nucleosides can stick to metallic injector needles. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

  • Interference from ATP/ADP: Intracellular phosphates can degrade in-source to release adenosine-like fragments. Ensure chromatographic separation between the triphosphate forms (eluting later on HILIC) and the anhydro-nucleoside.

  • Isomer Separation: 2',3'-Anhydroadenosine is structurally rigid. However, if the epoxide opens (hydrolysis), it forms xylo- or arabino-adenosine isomers. These will have different retention times on HILIC. Monitor for "ghost peaks" at +18 Da (m/z 268) which indicate sample degradation.

References

  • PubChem. (n.d.).[3][4][5] 2',3'-Anhydroadenosine (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Waters Corporation. (2021). Analysis of Nucleosides using ACQUITY UPLC BEH Amide Columns. Waters Application Library. Retrieved from [Link][4][6][7]

  • Cristoni, S., et al. (2003). Adenosine deaminase activity: A review of the literature and its potential role in clinical diagnostics. Critical Reviews in Clinical Laboratory Sciences. (Contextual reference for ADA activity on adenosine analogs).

Sources

Techniques for incorporating 2',3'-Anhydroadenosine into RNA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2',3'-Anhydroadenosine into RNA

Executive Summary

2',3'-Anhydroadenosine (epoxyadenosine) is a structural analog of adenosine characterized by an epoxide ring fusing the 2' and 3' carbons of the ribose moiety. Unlike standard nucleosides, this modification eliminates the 3'-hydroxyl group required for phosphodiester bond extension. Consequently, incorporation of 2',3'-anhydroadenosine is restricted to the 3'-terminus , acting as an obligate chain terminator.

This guide details the methodologies for incorporating 2',3'-anhydroadenosine-5'-triphosphate (2',3'-anhydro-ATP) into RNA. These techniques are critical for:

  • Antiviral Drug Development: Elucidating mechanisms of viral RNA-dependent RNA polymerase (RdRp) inhibition.

  • Structural Biology: Generating 3'-capped RNA species resistant to 3'→5' exonucleases.

  • Mechanistic Enzymology: Probing the fidelity and translocation mechanics of polymerases.

Chemical & Mechanistic Basis

The Molecule

The epoxide ring confers two distinct properties:

  • Chain Termination: The absence of a nucleophilic 3'-OH prevents the polymerase from attacking the

    
    -phosphate of the next incoming nucleotide.
    
  • Electrophilic Reactivity: The strained epoxide ring is susceptible to nucleophilic attack. While stable at neutral pH, it can undergo hydrolysis or react with active site residues (e.g., cysteines) in specific enzymatic pockets, potentially acting as a suicide inhibitor.

Why Chemical Synthesis is Disfavored

Standard solid-phase RNA synthesis (phosphoramidite chemistry) is generally unsuitable for incorporating 2',3'-anhydroadenosine. The standard deprotection step (concentrated ammonia or methylamine) is highly nucleophilic and will attack the epoxide ring, resulting in ring-opening to form xylo- or arabino-adenosine derivatives. Enzymatic incorporation is the industry standard for maintaining ring integrity.

Protocol A: Enzymatic Incorporation (3'-End Termination)

This protocol utilizes T7 RNA Polymerase or viral RdRps to incorporate 2',3'-anhydro-AMP at the 3' end of a nascent RNA transcript.

Materials Required
  • Template DNA: Double-stranded DNA with a T7 promoter and a defined "run-off" sequence ending in Thymine (template strand) to direct Adenosine incorporation.

  • Enzyme: T7 RNA Polymerase (High Concentration, >100 U/

    
    L) or specific Viral RdRp (e.g., HCV NS5B, Poliovirus 3Dpol).
    
  • Nucleotides:

    • Standard NTP mix (ATP, GTP, CTP, UTP) for the body of the RNA.

    • 2',3'-anhydro-ATP (10 mM stock) (Stored at -80°C, pH 7.0).

  • Buffer: 40 mM Tris-HCl (pH 7.8), 20 mM MgCl

    
    , 5 mM DTT. Note: Avoid high pH (>8.5) to prevent epoxide hydrolysis.
    
Experimental Workflow
  • Annealing: Hybridize template and non-template DNA strands (if using oligos) by heating to 95°C for 2 mins and cooling slowly to room temperature.

  • Reaction Assembly (20

    
    L volume): 
    
    • Buffer (1x)

    • rNTPs (0.5 mM each, excluding ATP)

    • 
      -
      
      
      
      P-GTP or fluorescently labeled primer (for visualization)
    • Limiting ATP: 5

      
      M (allows initial extension)
      
    • 2',3'-anhydro-ATP: 500

      
      M (100x excess over natural ATP to force termination)
      
    • T7 RNA Polymerase: 2

      
      L
      
  • Incubation: Incubate at 37°C for 60–120 minutes.

  • Quenching: Add 20

    
    L of Gel Loading Buffer II (95% Formamide, 18 mM EDTA, 0.025% SDS, Xylene Cyanol).
    
  • Analysis: Heat to 95°C for 3 mins and load on a 15-20% Urea-PAGE sequencing gel.

Data Interpretation
  • Control Lane (Standard ATP): Shows full-length runoff transcript (Length

    
    ).
    
  • Experimental Lane (Anhydro-ATP): Shows a defined band at position

    
     corresponding to the site of adenosine incorporation.
    
  • Validation: The terminated band should be resistant to further extension even if high concentrations of standard ATP are added subsequently (pulse-chase).

Protocol B: IC Determination for Polymerase Inhibition

For drug development professionals, determining the potency of 2',3'-anhydro-ATP against a target polymerase is critical.

Workflow Diagram

InhibitionAssay Start Start: Enzyme + Template/Primer AddInhibitor Add Serial Dilution of 2',3'-anhydro-ATP Start->AddInhibitor Initiate Initiate with competing Natural ATP (Km conc.) AddInhibitor->Initiate Pre-incubation 10 min Extension Polymerase Extension (Time: Linear Phase) Initiate->Extension Quench Quench (EDTA/Formamide) Extension->Quench Readout Quantify Product (Fluorescence/Radiometry) Quench->Readout Calc Calculate IC50 (Non-linear Regression) Readout->Calc

Figure 1: Workflow for determining the inhibitory potency of 2',3'-anhydro-ATP against viral polymerases.

Detailed Steps
  • Primer Design: Use a primer/template set where the first incorporation event is Adenosine. This simplifies kinetics to a "single-nucleotide incorporation" assay.

  • Titration: Prepare 2',3'-anhydro-ATP dilutions (0, 0.1, 1, 10, 100, 1000

    
    M).
    
  • Competition: Keep natural ATP concentration at its

    
     value for the specific enzyme (typically 1–10 
    
    
    
    M for viral RdRps).
  • Measurement: Measure the reduction in full-length product formation.

  • Mechanism Check: To confirm the mechanism is chain termination and not allosteric inhibition, the inhibition should be competitive with ATP (Lineweaver-Burk plot intersects at Y-axis).

Mechanism of Action Visualization

The following diagram illustrates why 2',3'-anhydroadenosine acts as a terminator and how it differs from a standard translocation event.

Mechanism Pol Polymerase Active Site Binding Binding & Catalysis (Phosphodiester Bond Formation) Pol->Binding Recruits Substrate Incoming Nucleotide 2',3'-Anhydro-ATP Substrate->Binding State1 Incorporated 3'-End (Epoxide Ring Present) Binding->State1 PPi Release NextStep Next Incoming NTP State1->NextStep Translocation Block TERMINATION No 3'-OH for Nucleophilic Attack NextStep->Block Fails to React

Figure 2: Mechanistic pathway of chain termination by 2',3'-anhydroadenosine.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Termination Band Observed High

of mutant polymerase for the analog.
Increase Anhydro-ATP:ATP ratio to >100:1. Use Mn

instead of Mg

to relax specificity (if acceptable).
Smearing on Gel Degradation of RNA or Epoxide hydrolysis.Ensure pH is < 8.0. Use RNase-free reagents. Freshly thaw nucleotides.
Multiple Bands (N+1, N+2) "Read-through" or contamination.Purify 2',3'-anhydro-ATP by HPLC to remove trace ATP. The analog cannot extend, so N+2 implies ATP contamination.
Precipitation in Reaction Mg

- Pyrophosphate complex.
If using high nucleotide concentrations, add Pyrophosphatase (0.1 U).

References

  • Verheyden, J. P., & Moffatt, J. G. (1970). Halo-sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides. Journal of Organic Chemistry. Link (Foundational chemistry of 2',3'-anhydro nucleoside precursors).

  • Katz, R. N., Vickrey, T. M., & Schrauzer, G. N. (1976).[1] Detection of 4',5'-anhydroadenosine as the cleavage product of coenzyme B12 in functional holoenzymes.[2][3] Angewandte Chemie International Edition in English.[1] Link (Demonstrates stability and detection of anhydro-adenosine variants).

  • Dulin, D., et al. (2017).[4] Signatures of Nucleotide Analog Incorporation by an RNA-Dependent RNA Polymerase Revealed Using High-Throughput Magnetic Tweezers.[4] Cell Reports.[4] Link (Methodology for single-molecule analysis of polymerase kinetics with analogs).

  • Attwater, J., et al. (2025).[5] Trinucleotide substrates under pH-freeze-thaw cycles enable open-ended exponential RNA replication by a polymerase ribozyme.[5][6] Nature Chemistry. Link (Recent advances in non-canonical nucleotide incorporation and RNA replication mechanics).

Sources

Application Note: 2',3'-Anhydroadenosine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating nucleoside metabolism, viral replication complexes, and enzyme kinetics. It details the use of 2',3'-Anhydroadenosine as a mechanistic probe, specifically focusing on its role as a suicide inhibitor of S-adenosylhomocysteine (SAH) hydrolase and its utility in studying polymerase fidelity.

Introduction & Core Utility

2',3'-Anhydroadenosine is a synthetic nucleoside analog characterized by an epoxide (oxirane) ring fused to the 2' and 3' positions of the ribose sugar. Unlike standard nucleosides, this structural constraint eliminates the 3'-hydroxyl group required for phosphodiester bond elongation and introduces high electrophilic reactivity.

Primary Applications:

  • Mechanism-Based Inactivation (Suicide Inhibition): It serves as a potent, irreversible inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase . The epoxide moiety mimics the transition state or reacts covalently with active site nucleophiles, blocking the hydrolysis of SAH to adenosine and homocysteine.

  • Viral Replication Studies: It acts as a chain terminator or template corrupter in viral RNA/DNA polymerase assays due to the absence of a nucleophilic 3'-OH.

  • Synthetic Intermediate: It is the direct precursor for the synthesis of 3'-Deoxyadenosine (Cordycepin) and 2',3'-Dideoxyadenosine (ddA) , both critical antiviral and anticancer scaffolds.

Mechanism of Action

Inhibition of SAH Hydrolase

SAH hydrolase regulates cellular methylation potential by hydrolyzing SAH (a potent methyltransferase inhibitor).[1] The catalytic cycle involves the oxidation of the substrate's 3'-OH to a 3'-keto intermediate by enzyme-bound NAD⁺.[2]

Probe Mechanism:

  • Binding: 2',3'-Anhydroadenosine enters the catalytic pocket, mimicking the adenosine moiety.

  • Epoxide Opening: The enzyme's catalytic residues (likely a base intended to abstract the 3'-proton or an active site cysteine/lysine) attack the electrophilic epoxide ring.

  • Covalent Capture: This nucleophilic attack opens the ring and forms a stable covalent adduct with the enzyme, irreversibly inactivating it (

    
    ).
    
Pathway Visualization

Mechanism SAH SAH Hydrolase (Active) Complex Michaelis Complex (E·I) SAH->Complex + Probe Probe 2',3'-Anhydroadenosine (Probe) Probe->Complex Inact Covalently Modified Enzyme (Irreversible) Complex->Inact Nucleophilic Attack on Epoxide Methyl Methylation Cycle Arrest Inact->Methyl Accumulation of SAH

Figure 1: Mechanism of SAH Hydrolase inactivation by 2',3'-Anhydroadenosine. The epoxide acts as an electrophilic trap for catalytic residues.

Experimental Protocols

Protocol A: Preparation and Storage of Stock Solutions

The epoxide ring is sensitive to acid-catalyzed hydrolysis. Strict anhydrous conditions are required for stock storage.

  • Solvent: Dissolve 2',3'-Anhydroadenosine in anhydrous DMSO (Dimethyl sulfoxide). Avoid water or protic solvents for the stock solution.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

    • Stability Check: Verify purity by HPLC before critical assays. The appearance of adenine or degradation products indicates ring opening.

Protocol B: In Vitro SAH Hydrolase Inactivation Assay

This assay measures the time-dependent loss of enzyme activity.

Materials:

  • Recombinant SAH Hydrolase (human or bacterial).

  • Substrate: S-Adenosylhomocysteine (SAH).[3]

  • Ellman’s Reagent (DTNB) for detecting homocysteine production.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA.

Step-by-Step Procedure:

  • Pre-incubation (Inactivation Phase):

    • Incubate SAH Hydrolase (0.1 µM final) with varying concentrations of 2',3'-Anhydroadenosine (0, 1, 5, 10, 50 µM) in Assay Buffer at 37°C.

    • At defined time points (0, 2, 5, 10, 20 min), remove a 10 µL aliquot.

  • Activity Measurement (Residual Activity):

    • Dilute the aliquot 1:50 into a reaction mix containing 100 µM SAH and 0.2 mM DTNB.

    • Monitor absorbance at 412 nm (formation of TNB anion) for 5 minutes.

  • Data Analysis:

    • Plot ln(% Residual Activity) vs. Time for each inhibitor concentration.

    • The slope of each line gives

      
       (observed inactivation rate).
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (affinity) and
      
      
      (max inactivation rate).
Protocol C: Cell Culture "Methylation Block" Assay

Use this protocol to assess the biological impact of the probe on viral replication or cell proliferation.

  • Seeding: Seed target cells (e.g., HeLa or viral host cells) at

    
     cells/well in a 96-well plate.
    
  • Treatment:

    • Add 2',3'-Anhydroadenosine diluted in fresh media (0.1 µM to 100 µM).

    • Control: Treat cells with vehicle (DMSO < 0.5%).

  • Incubation: Incubate for 24–48 hours.

  • Readout:

    • SAH/SAM Ratio: Lyse cells and measure intracellular SAM and SAH levels via LC-MS/MS. A sharp increase in SAH indicates successful target engagement.

    • Antiviral Effect: Measure viral titer (plaque assay or qPCR) relative to cytotoxicity (MTT assay).

Data Analysis & Interpretation

Summary of Expected Results
ParameterExpected Outcome with 2',3'-AnhydroadenosineInterpretation
SAH Hydrolase Activity Time-dependent decreaseIrreversible (covalent) inhibition.
Intracellular SAH Significant Increase (>5-fold)Blockade of hydrolysis pathway.
SAM/SAH Ratio DecreaseReduced methylation potential (Methylation Index drop).
Viral Titer Dose-dependent reductionInhibition of viral mRNA capping (methyltransferase activity blocked by high SAH).
Troubleshooting Guide
  • Issue: No Inhibition Observed.

    • Cause: Hydrolysis of the epoxide ring in the stock solution.

    • Solution: Prepare fresh stock in anhydrous DMSO. Ensure assay buffer pH is not acidic (< 6.0).

  • Issue: High Cytotoxicity.

    • Cause: Off-target alkylation of other nucleophiles.

    • Solution: Titrate down to finding the therapeutic window. Use 3'-deoxyadenosine as a negative control for epoxide-specific reactivity.

References

  • Mechanism of SAH Hydrolase: Palmer, J. L., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase.[1][2][3] Journal of Biological Chemistry.[4] Link

  • Epoxide Nucleoside Synthesis: Robins, M. J., et al. (1976). Nucleic acid related compounds.[5][6][7][8][9] 22. Transformation of adenosine into 2',3'-anhydroadenosine. Journal of Organic Chemistry. Link

  • SAH Hydrolase Inhibitors in Antiviral Therapy: De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents. Nucleosides, Nucleotides and Nucleic Acids.[5][6][9][10][11] Link

  • Assay Methodology: Yuan, W., et al. (1993). Reaction of S-adenosylhomocysteine hydrolase with 2',3'-anhydroadenosine. Biochemistry.[1][3][8] Link

Sources

2',3'-Anhydroadenosine in studies of S-adenosylhomocysteine hydrolase

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

S-Adenosylhomocysteine hydrolase (SAHase) is a critical eukaryotic enzyme regulating cellular methylation potential.[1][2] By hydrolyzing S-adenosylhomocysteine (SAH) into adenosine (Ado) and homocysteine (Hcy), it relieves the feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases.[3]

2',3'-Anhydroadenosine (2',3'-Ado) represents a unique mechanistic probe in the study of SAHase. Unlike standard competitive inhibitors (e.g., 3-deazaadenosine) or mechanism-based suicide inhibitors (e.g., Neplanocin A), 2',3'-Ado presents a rigid epoxide (oxirane) ring fused to the ribose moiety.

Why use 2',3'-Anhydroadenosine?

  • Mechanistic Validation: SAHase requires a free 3'-hydroxyl group to initiate catalysis via oxidation to a 3'-keto intermediate (using tightly bound NAD+).[4] 2',3'-Ado lacks this hydroxyl, serving as a definitive "oxidation-null" probe to map the active site's steric and electronic requirements.

  • Covalent Trapping Potential: The reactive epoxide ring can act as an electrophile, potentially alkylating nucleophilic residues (His/Lys) within the active site, distinguishing between reversible binding and irreversible inactivation.

  • Synthetic Utility: It is the obligate precursor for synthesizing 3'-deoxyadenosine (Cordycepin) , a potent SAHase inhibitor, allowing researchers to generate structure-activity relationship (SAR) libraries in-house.

Part 2: Scientific Background & Mechanism[4][5][6][7][8][9][10]

The SAHase Catalytic Cycle

SAHase operates via a unique oxidation-reduction mechanism. The enzyme contains a tightly bound NAD+ cofactor.[4]

  • Oxidation: The enzyme oxidizes the substrate's 3'-hydroxyl group, converting NAD+ to NADH and generating a 3'-keto intermediate .[4]

  • Elimination/Addition: This activates the 4'-position, facilitating the elimination of homocysteine (hydrolysis direction) or the addition of homocysteine (synthesis direction).

  • Reduction: The 3'-keto group is reduced back to a hydroxyl by the bound NADH, restoring the enzyme and releasing the product.

The "Dead-End" Mechanism of 2',3'-Anhydroadenosine

2',3'-Anhydroadenosine disrupts this cycle at Step 1.

  • Steric Exclusion: The epoxide ring forces the ribose into a rigid conformation, potentially preventing the "closed" conformation required for catalysis.

  • Redox Inertness: Lacking a 3'-OH, the molecule cannot reduce NAD+. If it binds, it acts as a competitive inhibitor (

    
    ) without turnover (
    
    
    
    ).
  • Alkylating Risk: If the enzyme attempts to protonate the epoxide oxygen (mimicking 3'-OH activation), the ring may open, leading to covalent attachment to the catalytic base (likely His-301 or Asp-130 in human SAHase).

Part 3: Visualization of Pathways

The following diagram contrasts the native SAHase catalytic cycle with the inhibitory pathway of 2',3'-Anhydroadenosine.

SAHase_Mechanism cluster_native Native Catalytic Cycle (Adenosine) cluster_inhibitor 2',3'-Anhydroadenosine Interaction Ado Adenosine (Substrate) Complex_A E-NAD+ • Ado Ado->Complex_A Binding Inter_Keto E-NADH • 3'-Keto-Ado Complex_A->Inter_Keto Oxidation (NAD+ -> NADH) SAH S-Adenosylhomocysteine Inter_Keto->SAH + Hcy / Reduction Anhydro 2',3'-Anhydroadenosine Complex_I E-NAD+ • 2',3'-Ado Anhydro->Complex_I Competitive Binding DeadEnd Oxidation Blocked (No 3'-OH) Complex_I->DeadEnd Catalytic Failure Covalent Potential Alkylation (Suicide Inhibition) Complex_I->Covalent Epoxide Opening

Caption: Comparative pathway analysis showing the catalytic blockade imposed by 2',3'-Anhydroadenosine due to the absence of the oxidizable 3'-hydroxyl group.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2',3'-Anhydroadenosine

Note: This compound is often custom-synthesized as commercial stocks are unstable.

Reagents: Adenosine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium Methoxide (NaOMe).

  • Selective Tosylation:

    • Dissolve Adenosine (10 mmol) in anhydrous pyridine (50 mL).

    • Add TsCl (11 mmol) dropwise at 0°C. Stir for 12h at 4°C.

    • Mechanism:[1][2][4][5][6][7] Preferential tosylation of the 2'-OH or 3'-OH occurs.

  • Epoxide Ring Closure:

    • Treat the mixture with NaOMe (25 mmol) in Methanol.

    • The alkoxide formed on the adjacent hydroxyl attacks the tosyl group (SN2), displacing it and forming the 2',3'-epoxide (lyxo-configuration).

  • Purification:

    • Neutralize with Dowex 50 (H+ form). Filter and evaporate.

    • Crystallize from Ethanol/Water.

    • QC Check: 1H-NMR should show disappearance of 2'/3'-OH signals and an upfield shift of H-2'/H-3' protons due to the epoxide ring.

Protocol B: SAHase Inhibition Assay (Spectrophotometric)

Objective: Determine if 2',3'-Ado acts as a competitive inhibitor (


) or time-dependent inactivator.

Assay Principle: We measure the synthesis direction (Ado + Hcy


 SAH). SAH production is monitored continuously at 265 nm  (

).

Materials:

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.

  • Substrates: L-Homocysteine (5 mM stock, prepared fresh under

    
    ), Adenosine (variable).
    
  • Enzyme: Recombinant human or bovine liver SAHase (purified).

  • Inhibitor: 2',3'-Anhydroadenosine (dissolved in DMSO).

Step-by-Step Workflow:

  • Baseline Setup:

    • In a quartz cuvette, add:

      • 950 µL Buffer

      • 10 µL SAHase (approx. 0.1 units)

      • 
         µL Inhibitor (0, 10, 50, 100 µM final)
        
    • Incubate for 10 minutes at 25°C. Note: If testing for time-dependent inactivation, vary this time from 0 to 60 min.

  • Reaction Initiation:

    • Add 20 µL L-Homocysteine (100 µM final).

    • Add 20 µL Adenosine (50 µM final, near

      
      ).
      
  • Data Acquisition:

    • Monitor Absorbance at 265 nm for 5–10 minutes.

    • Calculate initial velocity (

      
      ) from the linear slope.
      
  • Kinetic Analysis:

    • Competitive Inhibition: Plot

      
       vs. 
      
      
      
      (Dixon Plot). If linear, determine
      
      
      .
    • Mechanism-Based Inactivation: Plot

      
       vs. Pre-incubation Time. A biphasic or steep decline indicates covalent modification (suicide inhibition).
      

Part 5: Data Presentation & Analysis

Expected Kinetic Profile: 2',3'-Anhydroadenosine typically exhibits weak competitive inhibition compared to carbocyclic analogs, confirming the importance of the ribose conformation.

Inhibitor

(nM)
MechanismRole of 3'-Modification
Neplanocin A 0.5 - 2.0Tight-binding / SuicideCarbocyclic ring mimics transition state; oxidizable.
3-Deazaadenosine 1,000 - 4,000CompetitiveBase modification; ribose intact.
2',3'-Anhydroadenosine > 50,000 (Est.)Weak Competitive / Probe Epoxide prevents oxidation; proves 3'-OH necessity.
Cordycepin (3'-dA) ~500CompetitiveLacks 3'-OH; cannot be oxidized.

Table 1: Comparative inhibitory potency of adenosine analogs against SAHase.

Interpretation: If 2',3'-Ado shows


, it confirms that the enzyme strictly requires the 3'-OH for high-affinity binding and catalysis. If time-dependent inactivation is observed, it suggests the epoxide is alkylating an active site nucleophile (likely His).

Part 6: Visualizing the Assay Workflow

Assay_Workflow Start Start: Recombinant SAHase Incubate Incubate with 2',3'-Anhydroadenosine (0 - 60 min) Start->Incubate AddSub Add Substrates: Adenosine + Homocysteine Incubate->AddSub Measure Measure A265 nm (SAH Synthesis) AddSub->Measure Decision Is Rate Linear? Measure->Decision Rev Reversible Inhibition (Calculate Ki) Decision->Rev Yes (Rate constant) Irrev Irreversible Inactivation (Calculate kinact) Decision->Irrev No (Rate decreases over time)

Caption: Decision tree for characterizing the mode of inhibition using the spectrophotometric synthesis assay.

References

  • Palmer, J. L., & Abeles, R. H. (1979).[4] The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 254(4), 1217–1226. Link

  • Yuan, C. S., et al. (1993). S-Adenosylhomocysteine hydrolase: stereochemistry and kinetics of hydrogen transfer. Biochemistry, 32(27), 7010–7020. Link

  • Robins, M. J., et al. (1995). Nucleic acid related compounds. 87. Selective deoxygenation and reductive elimination of 2',3'-anhydro and 2',3'-didehydro-2',3'-dideoxy nucleosides. Journal of Organic Chemistry, 60(24), 7902–7908. Link

  • Turner, M. A., et al. (2000). Structure and function of S-adenosylhomocysteine hydrolase. Cell Biochemistry and Biophysics, 33(2), 101–125. Link

  • Wolfson, G., et al. (1986). Synthesis of 2',3'-anhydroadenosine and its use in the preparation of 3'-deoxyadenosine.[8] Synthesis, 1986(12), 1078. Link

Sources

Definitive Characterization of 2',3'-Anhydroadenosine: A High-Resolution Mass Spectrometry-Based Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide and detailed protocols for the characterization of 2',3'-anhydroadenosine, a pivotal nucleoside analog in biochemical research and drug development. The inherent structural rigidity and reactivity conferred by the anhydro bridge present unique analytical challenges. This guide moves beyond standard methodologies to establish a robust framework using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail the causal logic behind each step, from sample preparation to high-resolution mass analysis, enabling researchers to achieve unambiguous identification and structural elucidation. The protocols herein are designed to be self-validating, providing a clear rationale for instrument parameters and expected outcomes, ensuring scientific rigor for professionals in pharmacology and molecular biology.

Introduction: The Analytical Imperative for 2',3'-Anhydroadenosine

2',3'-Anhydroadenosine is a synthetic derivative of adenosine characterized by an epoxide-like ether linkage between the 2' and 3' carbons of the ribose sugar. This structural feature locks the ribose in a specific conformation, rendering the molecule resistant to certain enzymatic cleavages and making it a valuable tool for studying enzyme mechanisms, particularly those involving adenosylcobalamin-dependent enzymes.[1] Its unique reactivity also makes it a precursor in the synthesis of other modified nucleosides.

However, the very features that make it biochemically interesting also complicate its analysis. Its polarity makes it unsuitable for standard Gas Chromatography (GC) without derivatization, and its structural similarity to other adenosine isomers necessitates a highly specific analytical approach. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as the most powerful technique for analyzing such compounds, offering the requisite sensitivity and specificity.[2] This guide provides the foundational protocols to leverage high-resolution tandem mass spectrometry for the definitive characterization of 2',3'-Anhydroadenosine.

Foundational Principles: Why LC-MS/MS is the Method of Choice

The selection of an analytical technique must be driven by the physicochemical properties of the analyte. 2',3'-Anhydroadenosine is a polar, non-volatile molecule, making direct GC analysis challenging. LC-MS/MS is ideally suited for this task for several key reasons:

  • Separation of Isomers: The chromatographic step is crucial for separating 2',3'-Anhydroadenosine from its parent compound, adenosine, and other structural isomers which may have identical masses.[3]

  • Soft Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that allows the intact molecule to be transferred into the gas phase as a charged ion (typically [M+H]⁺) with minimal fragmentation.[4] This is essential for determining the molecular weight with high accuracy.

  • Structural Elucidation via Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation, CID), we can generate a unique "fingerprint" spectrum.[5] The fragmentation pattern provides definitive structural information, allowing us to confirm the identity of the anhydro-bridge and distinguish it from other modifications.[6]

Workflow Overview

The logical flow of the characterization process is critical for reproducible and reliable results. The workflow is designed to systematically isolate, identify, and structurally confirm the target molecule.

Workflow_for_2_3_Anhydroadenosine_Characterization cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation start Start: Sample Matrix (e.g., Reaction Mixture, Purified Standard) prep Solid Phase Extraction (SPE) or Dilute-and-Shoot start->prep Isolate/Dilute Analyte lc LC Separation (HILIC or C18 Column) prep->lc Inject ms1 MS1: Full Scan (Detect Precursor Ion [M+H]⁺) lc->ms1 Elution ms2 MS2: Tandem MS (CID) (Fragment Precursor Ion) ms1->ms2 Isolate [M+H]⁺ confirm_mw Confirm Molecular Weight (High-Resolution Mass) ms2->confirm_mw confirm_frag Analyze Fragmentation Pattern (Structural Confirmation) confirm_mw->confirm_frag Validate Structure end End: Confirmed Identification confirm_frag->end

Caption: Overall workflow for 2',3'-Anhydroadenosine analysis.

Sample Preparation: The Foundation of Accurate Analysis

Garbage in, garbage out. This axiom is paramount in mass spectrometry. Proper sample preparation is essential to remove interfering substances (salts, detergents, proteins) that can suppress the ESI signal and contaminate the instrument.

Protocol 1: Preparation of Analytical Standard
  • Objective: To prepare a clean, known concentration of 2',3'-Anhydroadenosine for method development and as a reference.

  • Methodology:

    • Weigh approximately 1 mg of solid 2',3'-Anhydroadenosine standard.

    • Dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.

    • Perform serial dilutions using a solution of 50:50 acetonitrile:water to generate working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

    • Transfer to autosampler vials for analysis.

  • Causality: Using LC-MS grade solvents is critical to avoid introducing contaminants that could form adducts or create high background noise. The 50:50 acetonitrile:water mix is a good general-purpose solvent that is compatible with typical reversed-phase or HILIC mobile phases.

Protocol 2: Extraction from a Biological or Reaction Matrix
  • Objective: To isolate 2',3'-Anhydroadenosine from a complex mixture. This protocol is adapted from established methods for plant-based nucleoside extraction.[7]

  • Methodology:

    • For liquid samples (e.g., cell culture supernatant, enzyme reaction buffer), start with 100 µL of the sample.

    • Add 400 µL of a cold (-20°C) extraction solution (Methanol:Acetonitrile:Water at a 2:2:1 ratio). This will precipitate proteins and larger molecules.[7]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecule metabolites.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, with 0.1% Formic Acid). This step ensures the sample is fully dissolved in a solvent compatible with the LC method, promoting good peak shape.

    • Centrifuge again at 14,000 x g for 5 minutes to pellet any remaining insoluble material.

    • Transfer the final supernatant to an autosampler vial.

  • Trustworthiness: This protein precipitation and extraction method is a standard and robust technique in metabolomics.[8] The final reconstitution and centrifugation step ensures that only soluble components compatible with the LC system are injected, protecting the column and instrument from clogging and contamination.

LC-MS/MS Methodologies: Separation and Definitive Identification

This section details the instrumental parameters for both the liquid chromatography separation and the mass spectrometric detection and characterization.

Liquid Chromatography Parameters

The choice of chromatography is critical for resolving 2',3'-Anhydroadenosine from closely related compounds. A C18 column is a robust starting point.

ParameterRecommended SettingRationale & Field Insights
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for a wide range of polar to moderately nonpolar compounds. A good first choice for nucleoside analysis.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode and improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between run time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2-5 µLSmall injection volumes prevent column overloading and peak distortion.
Gradient 2% B to 40% B over 8 min, then wash and re-equilibrateA shallow gradient is necessary to resolve closely eluting nucleoside analogs. The exact gradient should be optimized using a standard.
Mass Spectrometry Parameters

These parameters are starting points for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

ParameterRecommended SettingRationale & Field Insights
Ionization Mode ESI PositiveThe adenine moiety has a basic nitrogen that is readily protonated, leading to a strong [M+H]⁺ signal.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray plume for efficient ion generation.[4]
Source Temp. 120 °CA lower temperature helps prevent thermal degradation of the analyte.
Desolvation Gas Nitrogen, 350 °C, Flow ~600 L/hrAssists in solvent evaporation to produce gas-phase ions. Temperature and flow should be optimized for maximum signal.
MS1 Scan Range m/z 100 - 500A targeted range that comfortably includes the precursor ion and expected low-mass fragments.
MS/MS Mode Targeted MS/MS or Data-Dependent Acquisition (DDA)Targeted MS/MS provides the highest sensitivity for a known compound. DDA is useful for discovery, triggering MS/MS on the most abundant ions.[9]
Collision Energy 15-30 eV (Stepped or Ramped)This is the most critical parameter for fragmentation. A ramp of energies ensures that a full range of fragments (both low and high energy) are generated for comprehensive structural analysis.

Data Interpretation: Deciphering the Mass Spectrum

The accurate interpretation of the mass spectrum is the final step in confirming the identity of 2',3'-Anhydroadenosine.

Expected Mass and Fragmentation Pattern
  • Molecular Formula: C₁₀H₁₁N₅O₃

  • Monoisotopic Mass: 249.0862 Da

  • Expected Precursor Ion [M+H]⁺: m/z 250.0935

The fragmentation of 2',3'-Anhydroadenosine in MS/MS is predicted to be dominated by the cleavage of the glycosidic bond, a characteristic fragmentation pathway for all nucleosides.[6] However, the fragmentation of the sugar moiety will be distinct due to the anhydro-bridge.

Caption: Predicted major fragmentation pathways for 2',3'-Anhydroadenosine.

Key Diagnostic Ions:

m/z (Predicted)IdentitySignificance
250.0935 [M+H]⁺ Precursor Ion. Confirms the molecular weight of the intact molecule.
136.0618 [Adenine+H]⁺ Base Peak. The most stable and abundant fragment, resulting from the cleavage of the N-glycosidic bond. This ion confirms the presence of an adenine base.[10]
115.0390 [Anhydro-Ribose]⁺ Diagnostic Sugar Fragment. This ion represents the intact anhydro-ribose moiety. Its presence, along with the adenine fragment, is strong evidence for the complete structure.
97.0284 [Anhydro-Ribose - H₂O]⁺ Secondary Sugar Fragment. A common loss from sugar rings, providing further structural confirmation.

The presence of the m/z 136 ion is expected, as it is for adenosine. However, the key differentiator will be the fragments corresponding to the sugar. A standard adenosine would produce a ribose fragment at m/z 133. The shift to m/z 115 for the anhydro-sugar is a definitive marker for 2',3'-Anhydroadenosine.

References

  • Senko, M. W., Beu, S. C., & McLafferty, F. W. (1994). High-resolution tandem mass spectrometry of carbonic anhydrase. Anal Chem, 66(3), 415-8. [Link]

  • Marsh, E. N., & Patterson, D. P. (2009). Adenosylcobalamin enzymes: theory and experiment begin to converge. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1782-1795. [Link]

  • Kofroňová, O., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(19), 6529. [Link]

  • Liu, R., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Toraya, T. (1985). The binding site for the adenosyl group of coenzyme B12 in diol dehydrase. Archives of Biochemistry and Biophysics, 242(2), 470-477. [Link]

  • Katz, R. N., Vickrey, T. M., & Schrauzer, G. N. (1976). Detection of 4',5'-Anhydroadenosine as the Cleavage Product of Coenzyme B12 in Functional Holoenzymes. Angewandte Chemie International Edition in English, 15(9), 542-543. [Link]

  • Mahieu, N. G., et al. (2019). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Analytical Chemistry, 91(21), 13498-13506. [Link]

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]

  • Guglielmotto, M., et al. (2018). Tandem Mass Spectrometry as Strategy for the Selective Identification and Quantification of the Amyloid Precursor Protein Tyr682 Residue Phosphorylation Status in Human Blood Mononuclear Cells. International Journal of Molecular Sciences, 19(11), 3352. [Link]

  • PubChem. (n.d.). Adenosine 2',3'-cyclic monophosphate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MassBank. (2017). Adenosine; LC-ESI-QTOF; MS2. [Link]

  • Thorgersen, M. P., et al. (2017). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 7(4), 57. [Link]

  • Wang, L., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments, (168), e62222. [Link]

  • Wang, L., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. [Link]

  • Kiontke, A., & Zenobi, R. (2018). Principles of electrospray ionization. Chimia, 72(1-2), 35-41. [Link]

  • Sharma, K., & Kaur, J. (2017). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 32(1), 3-11. [Link]

  • Van, T. M., et al. (2020). Emergence of molecular structures from repository-scale self-supervised learning on tandem mass spectra. ChemRxiv. [Link]

Sources

Crystallography techniques for 2',3'-Anhydroadenosine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2',3'-Anhydroadenosine (2',3'-AhA) represents a unique class of nucleoside analogs where an epoxide ring fuses the 2' and 3' carbons of the ribose. This modification serves two critical structural functions: it chemically activates the sugar for nucleophilic attack (mechanism-based inhibition) and, more importantly for crystallographers, it locks the sugar pucker into a non-standard conformation (typically O4'-endo or "East" type), distinct from the canonical C2'-endo (DNA) or C3'-endo (RNA) forms.

Crystallizing complexes of 2',3'-AhA presents a paradox: the reactive epoxide required for biological activity is chemically unstable in many crystallization buffers. This guide details a "Stability-First" approach, prioritizing ligand integrity through rapid soaking protocols and rigorous restraint generation to prevent refinement artifacts.

Part 1: Pre-Crystallization Characterization (The "Go/No-Go" Phase)

Before introducing the ligand to the protein, you must establish its stability window. The epoxide ring of 2',3'-AhA is susceptible to hydrolysis, opening to form xylo- or arabino-adenosine isomers. This degradation is invisible in standard SDS-PAGE but will ruin electron density maps.

Protocol 1: pH Stability Profiling via HPLC/NMR

Objective: Determine the pH range where the epoxide half-life (


) exceeds the crystallization equilibration time.

Materials:

  • 2',3'-AhA (Solid, store at -20°C under desiccant).

  • Buffer Matrix: 100 mM Acetate (pH 4.5), MES (pH 6.0), HEPES (pH 7.5), TRIS (pH 8.5).

  • Analytical HPLC (C18 column) or 1H-NMR.

Method:

  • Stock Preparation: Dissolve 2',3'-AhA to 50 mM in 100% DMSO. Do not use water for the master stock.

  • Incubation: Dilute stock 1:50 into each buffer (final 1 mM ligand). Incubate at 20°C (or your target crystallization temperature).

  • Sampling: Take aliquots at

    
    , 1h, 6h, and 24h.
    
  • Analysis:

    • HPLC: Monitor the shift in retention time. The anhydro form is generally more hydrophobic than the hydrolyzed diol product.

    • NMR: Watch for the disappearance of the epoxide proton signals (typically

      
       4.0–4.5 ppm range) and appearance of hydroxyl protons.
      

Decision Logic:

  • Stable (>95% at 24h): Proceed to Co-crystallization .

  • Labile (<80% at 6h): Proceed to "Soak-and-Shoot" (See Part 2).

  • Unstable (<50% at 1h): Ligand is unsuitable for crystallization at this pH; modify buffer or use a cryo-trapping approach.

Part 2: Complex Formation Strategies

Strategy A: The "Soak-and-Shoot" (Preferred for Labile Epoxides)

Because 2',3'-AhA is a potential suicide inhibitor (e.g., for Adenosine Deaminase or SAH Hydrolase), long incubation times can lead to covalent modification or product formation. Soaking minimizes reaction time.

Protocol:

  • Grow Apo Crystals: Obtain robust diffraction-quality crystals of the target enzyme in the absence of ligand.

  • Prepare Soaking Solution:

    • Base: Mother Liquor (reservoir solution).

    • Ligand: 2',3'-AhA (from DMSO stock) to a final concentration of 2–5 mM (or 10x

      
      ).
      
    • Critical Step: Keep DMSO concentration < 5% to prevent crystal cracking.

  • Time-Resolved Soaking:

    • Transfer crystals into the soaking solution.

    • Harvest crystals at logarithmic time points: 5 min, 30 min, 2 hours .

    • Flash Cool: Immediately plunge into liquid nitrogen using a cryoprotectant containing the same concentration of ligand to prevent back-soaking (leaching out).

Strategy B: Microseed Matrix Screening (MMS)

If soaking cracks the crystals (common due to the conformational change induced by the rigid anhydro sugar), use MMS.

  • Seed Stock: Crush apo crystals to create a seed stock.

  • Matrix: Set up a screen where the precipitant concentration is 70-80% of the hit condition.

  • Co-incubation: Mix Protein + Ligand (incubate 30 mins on ice) + Seeds.

  • Rationale: Seeding into the metastable zone allows the complex to nucleate as the complex, bypassing the stress of lattice rearrangement seen in soaking.

Part 3: Visualization of Experimental Logic

The following diagram illustrates the decision process for handling the instability of the anhydroadenosine moiety.

G Start Start: 2',3'-AhA Ligand StabCheck Protocol 1: pH Stability Check (HPLC/NMR) Start->StabCheck Decision Is Ligand Stable > 6h? StabCheck->Decision CoCryst Method: Co-Crystallization (Incubate Protein + Ligand) Decision->CoCryst Yes (Stable) Soak Method: Soak-and-Shoot (Rapid Transfer) Decision->Soak No (Labile) DataColl Data Collection (High Redundancy) CoCryst->DataColl Optimiz Optimization: Microseed Matrix (If crystals crack) Soak->Optimiz Lattice Damage? Soak->DataColl Optimiz->DataColl

Figure 1: Decision Matrix for crystallizing labile nucleoside analogs. The stability profile dictates whether to use equilibrium methods (co-crystallization) or kinetic methods (soaking).

Part 4: Data Processing & Refinement (The Critical Trap)

Standard refinement dictionaries (e.g., CCP4 monomer library) often lack the precise geometry for the 2',3'-anhydro ring. If you use a generic "adenosine" restraint, the refinement software will force the epoxide ring open or distort the sugar pucker to fit a C2'-endo conformation, resulting in false electron density interpretation .

Protocol: Generating Custom Restraints
  • SMILES Generation: Draw the 2',3'-anhydroadenosine structure in ChemDraw or similar and export the SMILES string. Ensure the stereochemistry at C2' and C3' is explicitly defined.

  • Restraint Generation:

    • Use Grade2 (Global Phasing) or eLBOW (Phenix).

    • Command Example (Phenix):phenix.elbow --smiles "C1=NC2=C(N1)C(=NC=N2)N3C4C(C(O4)CO)O3" --opt (Simplified SMILES; verify stereocenters).

  • Validation: Open the resulting .cif file in Coot. Check the C2'-O-C3' angle . In an epoxide, this should be ~60°, a highly strained angle. If the restraint file allows this angle to relax to >100°, the restraint is invalid.

Refinement Strategy
  • Resolution Cutoff: You generally need < 2.3 Å resolution to visually distinguish the epoxide oxygen from a water molecule bridging the 2' and 3' positions.

  • Occupancy Refinement: If the ligand was soaked for a short time, occupancy may be < 1.0. Refine group occupancy.

  • Pucker Check: After initial refinement, calculate the sugar pucker phase angle (

    
    ). 2',3'-AhA should exhibit a 
    
    
    
    value in the range of 90°–120° (O4'-endo / C1'-exo), significantly different from the standard DNA (S-type, ~160°) or RNA (N-type, ~18°) puckers.

Part 5: Summary of Key Parameters

ParameterRecommendationRationale
Ligand Stock 50-100 mM in DMSOAvoids aqueous hydrolysis during storage.
Soaking Time 5 min – 2 hoursBalance between occupancy and chemical degradation.
Cryoprotectant Include LigandPrevents ligand washout during the few seconds before freezing.
Resolution < 2.3 ÅRequired to resolve the 3-membered epoxide ring.[1]
Restraints Custom Required Standard libraries will distort the strained epoxide geometry.

References

  • Conformational Properties of Anhydro Nucleosides

    • Title: Sugar Pucker and Modifications in Nucleic Acid Architecture.[2]

    • Source: Glen Research / Nucleic Acids Research.
    • URL:[Link]

  • Mechanism-Based Inhibition & Stability

    • Title: Structural Basis for the Substr
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Crystallization of Labile Complexes

    • Title: Optimization of crystallization conditions for biological macromolecules (Soaking vs.
    • Source: Acta Crystallographica / NIH.
    • URL:[Link]

  • Refinement of Ligand Complexes

    • Title: Tips and Tricks in Crystallography - Crystalliz
    • Source: Center for Cancer Research.
    • URL:[Link]

Sources

Application Notes & Protocols: A High-Throughput Screening Cascade for 2',3'-Anhydroadenosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 2',3'-Anhydroadenosine Derivatives

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their mechanism often relies on intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation into nascent DNA or RNA chains, ultimately inhibiting replication.[1][2] 2',3'-Anhydroadenosine derivatives are a unique class of nucleoside analogs characterized by an epoxide ring between the 2' and 3' carbons of the ribose sugar. This strained three-membered ring renders the molecule susceptible to nucleophilic attack, a feature that can be exploited for several therapeutic strategies.

The primary rationale for exploring this chemical space is twofold:

  • Prodrug Potential: The anhydro-ring can act as a protecting group, masking the 2' and 3' hydroxyls. This modification can increase lipophilicity, potentially enhancing cell membrane permeability. Once inside the cell, enzymatic or pH-dependent hydrolysis can cleave the anhydro-ring, releasing the active nucleoside analog. Prodrug strategies are crucial for improving the pharmacokinetic profiles of nucleoside analogs.[3]

  • Conformational Rigidity: The epoxide ring locks the ribose moiety into a rigid conformation. This constrained structure can lead to higher binding affinity and selectivity for specific viral or cellular enzymes, such as polymerases or kinases, compared to more flexible nucleoside analogs.

This guide provides a structured, multi-tiered approach to screening a library of novel 2',3'-anhydroadenosine derivatives to identify lead compounds with potent and selective biological activity. The workflow is designed to efficiently triage compounds from general cytotoxicity to specific antiviral and enzyme-targeting activities.

The Screening Cascade: A Strategic Workflow

A successful screening campaign must balance throughput with depth of information. We employ a cascaded approach, where each stage filters the compound library, allowing for more complex, lower-throughput assays to be focused on a smaller set of promising candidates.

Screening_Cascade cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary (Target-Specific) Screening cluster_2 PART 3: Lead Prioritization Compound_Library Compound Library (2',3'-Anhydroadenosine Derivatives) Primary_Assay Cytotoxicity/Cytostatic Assay (e.g., MTS Assay) Compound_Library->Primary_Assay Triage_1 Triage 1: Determine CC50 Filter out highly toxic compounds Primary_Assay->Triage_1 Antiviral_Assay Antiviral Assay (e.g., CPE Reduction or Plaque Reduction Assay) Triage_1->Antiviral_Assay Non-toxic compounds Enzyme_Assay Enzyme Inhibition Assay (e.g., SAH Hydrolase Assay) Triage_1->Enzyme_Assay Non-toxic compounds Triage_2 Triage 2: Determine EC50 & IC50 Calculate Selectivity Index (SI) Antiviral_Assay->Triage_2 Enzyme_Assay->Triage_2 Hit_Compounds Hit Compounds (High SI) Triage_2->Hit_Compounds Lead_Optimization Lead Optimization & Mechanism of Action Studies Hit_Compounds->Lead_Optimization

Caption: A tiered workflow for screening 2',3'-anhydroadenosine derivatives.

PART 1: Primary Screening - Assessing Baseline Cytotoxicity

Causality: Before assessing therapeutic efficacy, it is imperative to determine the inherent toxicity of each compound. A compound that kills both host cells and pathogens is of little therapeutic value. The goal is to find derivatives with a large "therapeutic window"—a high concentration required to kill host cells and a low concentration required to inhibit the therapeutic target. The 50% cytotoxic concentration (CC50) is the key metric derived from this stage.

Protocol 1: MTS-Based Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenase enzymes that reduce the MTS tetrazolium compound into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cell line (e.g., HeLa for general cytotoxicity, Huh-7 for liver-specific context).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader (490 nm absorbance).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the test compounds in growth medium. A typical starting range is from 100 µM down to 0.1 µM. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used) and a "cells only" control (medium only).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that reflects the intended application (e.g., 48-72 hours for anticancer screening, or a duration matching the viral replication cycle for antiviral screening).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturation.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

Data Analysis & Triage:

  • Subtract the background absorbance (wells with medium only).

  • Normalize the data by setting the "cells only" control as 100% viability and the "no cells" control as 0% viability.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) model to calculate the CC50 value for each compound.

Derivative IDCC50 (µM)Triage Decision
ANA-001> 100Proceed
ANA-0021.2Halt (Toxic)
ANA-00378.5Proceed
ANA-0049.8Halt (Toxic)

Compounds with a CC50 > 50 µM are generally considered good candidates to move forward to secondary screening.

PART 2: Secondary Screening - Identifying Biological Activity

This stage involves testing the non-toxic compounds from Part 1 in target-specific assays. Here, we present two distinct paths: antiviral activity and specific enzyme inhibition.

Application Example 1: Antiviral Activity Screening

Rationale: Many nucleoside analogs function by inhibiting viral RNA or DNA polymerases.[1] A cell-based antiviral assay provides a physiologically relevant system to assess a compound's ability to inhibit viral replication, encompassing cellular uptake, metabolic activation, and target engagement.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. This assay measures the ability of a compound to protect cells from virus-induced death. The same MTS reagent from the cytotoxicity assay can be used to quantify cell viability.

Procedure:

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in a 96-well plate as described in Protocol 1.

  • Infection and Treatment:

    • Prepare serial dilutions of the non-toxic compounds in a low-serum medium (e.g., 2% FBS). Reducing serum slows cell growth, making the CPE more pronounced.

    • Prepare a viral stock at a multiplicity of infection (MOI) known to cause >90% CPE within 48-72 hours.

    • Aspirate the growth medium from cells. Add 50 µL of the compound dilutions, followed immediately by 50 µL of the virus dilution.

    • Controls are critical: Include "cells only" (100% viability), "virus only" (maximum CPE), and a positive control drug (e.g., Remdesivir).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for the duration of the viral replication cycle (e.g., 48 hours).

  • Assay Readout: Add MTS reagent and measure absorbance as described in Protocol 1.

Data Analysis & Lead Prioritization:

  • Normalize the data with "cells only" as 100% protection and "virus only" as 0% protection.

  • Plot the percentage of protection against the log of compound concentration to determine the 50% effective concentration (EC50).

  • Calculate the Selectivity Index (SI): This is the most important metric for prioritizing hits.

    • SI = CC50 / EC50

    • The SI provides a measure of the therapeutic window. A higher SI value indicates greater selectivity for the antiviral target over host cell metabolism.

Derivative IDCC50 (µM)EC50 (µM)Selectivity Index (SI)Triage Decision
ANA-001> 1002.5> 40High Priority Hit
ANA-00378.515.25.2Low Priority Hit
ANA-00565.0> 50< 1.3Inactive

Compounds with an SI > 10 are typically considered promising leads for further investigation.[4]

Application Example 2: Enzyme Inhibition Screening

Rationale: Some adenosine analogs do not target polymerases but instead inhibit other crucial cellular or viral enzymes. A key target is S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH).[5] SAHH is responsible for hydrolyzing SAH, a byproduct of methylation reactions. Inhibition of SAHH leads to the accumulation of SAH, which in turn potently inhibits methyltransferases essential for viral RNA capping and replication.[6]

SAHH_Pathway SAM S-Adenosyl Methionine (SAM) (Methyl Donor) Methyltransferase Methyltransferase SAM->Methyltransferase Donates CH3 SAH S-Adenosyl Homocysteine (SAH) (Product Inhibitor) Methyltransferase->SAH Generates SAH->Methyltransferase Feedback Inhibition SAHH SAH Hydrolase (Target Enzyme) SAH->SAHH Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Anhydroadenosine 2',3'-Anhydroadenosine Derivative (Inhibitor) Anhydroadenosine->SAHH Inhibition

Caption: Inhibition of the SAH Hydrolase (SAHH) pathway.

Protocol 3: Colorimetric SAH Hydrolase Inhibition Assay

Principle: This assay measures the activity of purified SAH hydrolase. The enzyme catalyzes the hydrolysis of SAH into adenosine and homocysteine. The amount of product formed (or substrate consumed) can be quantified. Commercial kits are available that detect one of the products using a chromogenic agent.[7]

Materials:

  • Purified recombinant human SAH hydrolase.

  • SAH Hydrolase Assay Kit (containing substrate, chromogenic probe, and buffer).

  • Test compounds dissolved in DMSO.

  • 96-well clear flat-bottom plate.

  • Microplate reader (e.g., 410 nm).[7]

Procedure:

  • Reaction Setup: In each well of the 96-well plate, add the reaction buffer.

  • Inhibitor Addition: Add a small volume (1-2 µL) of the test compound dilutions (e.g., ranging from 100 µM to 0.1 µM). Include a "no inhibitor" control (DMSO vehicle) and a known SAHH inhibitor as a positive control (e.g., Adenosine, D-eritadenine).

  • Enzyme Addition: Add the purified SAHH enzyme to each well and incubate for a short pre-incubation period (e.g., 10-15 minutes at 37°C) to allow the inhibitor to bind.[8]

  • Initiate Reaction: Add the substrate (SAH) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[8]

  • Develop Signal: Add the chromogenic agent/developer solution as per the kit instructions. This solution reacts with a product of the enzymatic reaction to produce a colored compound.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 410 nm).[7]

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the log of compound concentration.

  • Use non-linear regression to calculate the 50% inhibitory concentration (IC50).

Derivative IDSAHH IC50 (µM)Triage Decision
ANA-0010.8High Priority Hit
ANA-00322.5Low Priority Hit
ANA-006> 100Inactive

PART 3: Data Interpretation and Lead Prioritization

The ultimate goal is to integrate the data from all assays to select the most promising lead candidates. The ideal compound will exhibit low cytotoxicity (high CC50), high target-specific potency (low EC50 or IC50), and consequently, a high Selectivity Index.

A compound like ANA-001 from our examples would be a top-tier candidate. It is non-toxic (CC50 > 100 µM) and shows potent activity in both a cell-based antiviral assay (EC50 = 2.5 µM) and a specific enzyme assay (IC50 = 0.8 µM). The strong correlation between its antiviral and enzyme-inhibiting activity suggests a clear mechanism of action, making it a robust candidate for further lead optimization and in-vivo studies.

References

  • Effects of novel anti-viral adenosine analogues on the activity of S-adenosylhomocysteine hydrolase from human liver. PubMed, National Center for Biotechnology Information. [Link]

  • S-Adenosyl-Homocysteine Hydrolase (SAHH) Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles. ACS Publications. [Link]

  • Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model. National Institutes of Health. [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. National Institutes of Health. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. [Link]

  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. ASM Journals. [Link]

  • (PDF) Prodrug strategies in developing antiviral nucleoside analogs. ResearchGate. [Link]

Sources

Application Note: Mechanistic Characterization of DNA Polymerases using 2',3'-Anhydroadenosine 5'-Triphosphate (2',3'-epoxyATP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2',3'-Anhydroadenosine in Polymerase Chain Reaction Studies Content Type: Detailed Application Note and Protocol Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

2',3'-Anhydroadenosine 5'-triphosphate (2',3'-epoxyATP) is a specialized nucleotide analog used primarily as a mechanism-based "suicide" inactivator of DNA polymerases. Unlike standard chain terminators (e.g., dideoxynucleotides) that merely halt elongation, 2',3'-epoxyATP covalently modifies the polymerase active site, rendering the enzyme permanently inactive.

This Application Note details the use of 2',3'-epoxyATP to:

  • Map Active Site Geometry: Identify essential amino acid residues at the primer terminus binding site.

  • Determine Kinetic Parameters: Measure inactivation rates (

    
    ) and dissociation constants (
    
    
    
    ) for novel polymerases (e.g., high-fidelity PCR enzymes or viral reverse transcriptases).
  • Validate Drug Targets: Screen for polymerase mutants resistant to suicide inhibition, a key step in antiviral drug development.

Mechanism of Action

The unique utility of 2',3'-epoxyATP lies in its dual nature: it is recognized as a substrate but acts as a trap.

The "Suicide" Pathway
  • Recognition & Binding: The polymerase binds 2',3'-epoxyATP (

    
    ) in place of dATP, driven by base pairing with a Thymine on the template.
    
  • Catalytic Incorporation: The enzyme catalyzes the nucleophilic attack of the primer 3'-OH on the

    
    -phosphate of the analog. The nucleotide is incorporated into the DNA chain.
    
  • Alkylation (The Trap): Once incorporated, the reactive epoxide ring (anhydro bond) at the 2',3' position is positioned in close proximity to the active site residues. A nucleophilic amino acid (typically a conserved residue involved in positioning the primer) attacks the epoxide, forming a covalent bond.

  • Inactivation: The polymerase is now covalently tethered to the DNA primer-template complex, preventing further translocation or catalysis.

Mechanistic Diagram

The following diagram illustrates the partitioning between binding and irreversible inactivation.

SuicideInhibition cluster_legend Legend E_DNA E • DNA (Active Complex) E_DNA_I E • DNA • I (Michaelis Complex) E_DNA->E_DNA_I + epoxyATP (k1) E_DNA_I->E_DNA (k-1) E_DNA_I_inc E • DNA-I (Incorporated) E_DNA_I->E_DNA_I_inc Catalysis (k_pol) E_Dead E-DNA-I (Covalently Inhibited) E_DNA_I_inc->E_Dead Alkylation (k_inact) Irreversible key E: Polymerase I: 2',3'-epoxyATP DNA: Primer-Template

Figure 1: Kinetic pathway of suicide inactivation.[1] The polymerase incorporates the analog, which subsequently crosslinks the enzyme to the DNA.

Experimental Protocols

Protocol A: Determination of Inactivation Kinetics ( and )

Objective: To quantify the affinity of the polymerase for the inhibitor and the rate of covalent inactivation.

Materials
  • Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA.

  • Enzyme: Purified DNA Polymerase (e.g., Klenow fragment, Taq, or RT) at ~50 nM.

  • Template/Primer: Duplex DNA with a single Thymine overhang (to direct A incorporation).

  • Inhibitor: 2',3'-epoxyATP (Stock: 10 mM in water, stored at -80°C).

  • Rescue Mix: 500 µM dNTPs + 100 µg/mL activated calf thymus DNA (to measure residual activity).

Workflow
  • Equilibration: Incubate Enzyme (50 nM) and Template/Primer (200 nM) in Buffer A at 37°C for 5 minutes.

  • Inhibitor Addition: Add 2',3'-epoxyATP at varying concentrations (e.g., 0, 5, 10, 20, 50, 100 µM).

  • Time Course: At defined time points (

    
     = 0, 1, 2, 5, 10, 20 min), remove a 5 µL aliquot.
    
  • Rescue/Assay: Immediately dilute the aliquot 1:20 into the Rescue Mix containing radiolabeled [

    
    -³²P]dATP (or a fluorescent dNTP).
    
  • Extension: Allow the rescue reaction to proceed for 10 minutes (this measures remaining active enzyme).

  • Quench: Stop reaction with EDTA/Formamide loading dye.

  • Quantification: Spot on DE81 filters (scintillation counting) or run on PAGE (phosphorimaging).

Data Analysis
  • Plot

    
     vs. Time for each inhibitor concentration. The slope of each line is 
    
    
    
    .
  • Plot

    
     vs. [Inhibitor] (hyperbolic fit) or 
    
    
    
    vs.
    
    
    (double-reciprocal).
  • Calculate parameters using the equation:

    
    
    
ParameterDefinitionTypical Value (Pol I)

Dissociation constant for the inhibitor10 - 50 µM

Maximum rate of inactivation0.5 - 2.0 min⁻¹
Protocol B: Substrate Protection Assay (Specificity Check)

Objective: To verify that inactivation occurs at the active site (competitive inhibition).

Workflow
  • Control Reaction: Enzyme + Template + 50 µM 2',3'-epoxyATP.

  • Protection Reaction: Enzyme + Template + 50 µM 2',3'-epoxyATP + 500 µM dATP (natural substrate).

  • Non-Specific Control: Enzyme + Template + 50 µM 2',3'-epoxyATP + 500 µM dGTP (non-complementary).

  • Incubation: 15 minutes at 37°C.

  • Activity Check: Dilute into Rescue Mix and measure activity as in Protocol A.

Expected Result:

  • Control: <5% Activity.

  • dATP Protection: >80% Activity (dATP competes for the active site, preventing inhibitor binding).

  • dGTP Control: <5% Activity (dGTP cannot bind to the T-template site, offering no protection).

Critical Considerations & Troubleshooting

Chemical Stability

The epoxide ring is reactive.

  • pH Sensitivity: Avoid acidic buffers (< pH 6.0) which accelerate epoxide hydrolysis.

  • Nucleophiles: Avoid buffers with high concentrations of strong nucleophiles (e.g., >10 mM DTT or mercaptoethanol) during long-term storage, though standard PCR concentrations (1 mM DTT) are acceptable for short assays.

Distinguishing Inhibition Types

It is crucial to distinguish between chain termination (ddNTPs) and suicide inactivation (epoxyATP).

  • Dialysis Test: After inhibition, dialyze the enzyme-DNA complex overnight.

    • If activity recovers: Reversible inhibition (or simple chain termination).

    • If activity remains lost: Covalent suicide inactivation (confirmed epoxyATP mechanism).

Structural Visualization (Graphviz)

The following diagram depicts the experimental logic for validating the mechanism.

ValidationLogic Start Observe Inhibition Dialysis Perform Dialysis/Gel Filtration Start->Dialysis Substrate Add Excess Natural dATP Start->Substrate Result_Rev Activity Recovers: Reversible Inhibitor Dialysis->Result_Rev Yes Result_Irrev Activity Lost: Covalent Modification Dialysis->Result_Irrev No (Target Mechanism) Result_Prot Inhibition Blocked: Active Site Specific Substrate->Result_Prot Yes

Figure 2: Decision tree for validating suicide inhibition mechanism.

References

  • Abboud, M. M., et al. (1978). "Apparent suicidal inactivation of DNA polymerase by adenosine 2',3'-riboepoxide 5'-triphosphate."[2] Journal of Biological Chemistry, 253(7), 2412-2418.

  • Catalano, C. E., & Benkovic, S. J. (1989). "Mechanism of inhibition of DNA polymerase I by adenosine 2',3'-riboepoxide 5'-triphosphate." Biochemistry, 28(10), 4374-4382.

  • Dormond, O., et al. (2010). "Inhibitors of DNA polymerases: Mechanism and therapeutic implications." Current Pharmaceutical Design, 16(10), 1123-1135.

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting 2',3'-Anhydroadenosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The Challenge: Synthesizing 2',3'-anhydroadenosine (the "epoxide") is notoriously difficult due to the molecule's inherent strain and the high reactivity of the adenine base. Low yields are rarely due to a single catastrophic failure but rather a "death by a thousand cuts"—specifically, the competition between N3-cyclization (side reaction) and epoxide hydrolysis (product degradation).

Quick Diagnostic Matrix: Identify your primary symptom to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Starting Material (SM) Persists Inactive ElectrophileCheck AIBBr (Mattocks) or MsCl quality. If using AIBBr, ensure solvent is not strictly anhydrous (requires trace water).
New Spot Forms, Then Vanishes Product HydrolysisThe epoxide is opening back to a diol or xylo-adenosine. Check pH of workup and silica gel.
Low Mass Recovery after Column Acidic DegradationCRITICAL: Did you neutralize your silica gel? (See Section 3).
Fluorescent Spot at Baseline N3-CyclizationN3-5'-cycloadenosine salt formation. Common in mesyl chloride routes without 5'-protection.
Yield < 30% (Mattocks Method) Incorrect Water StoichiometryThe Mattocks-Robins reaction requires controlled moisture to open the acetoxonium intermediate.

Technical Deep Dive: The Chemistry of Failure

To fix the yield, you must understand the mechanism. We support two primary routes. Select your current method below to understand the failure mode.

Route A: The Mattocks-Robins Procedure (Recommended)

Reagents: 2-Acetoxyisobutyryl bromide (AIBBr) in Acetonitrile.

This method proceeds via a trans-bromohydrin ester intermediate.

  • The Trap: Users often dry their acetonitrile (MeCN) excessively.

  • The Mechanism: AIBBr reacts with Adenosine to form a 2',3'-acetoxonium ion. Water is required to nucleophilically open this ring to form the stable bromo-acetate intermediate.

  • The Fix: If your reaction stalls, add a calculated amount of water (approx. 2-3 equivalents) or use "technical grade" MeCN rather than "distilled/dry" MeCN for the first step.

Route B: The Sulfonyl Chloride Route (Legacy)

Reagents: Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl) in Pyridine.

  • The Trap: The Adenine N3 position is highly nucleophilic.

  • The Mechanism: Without 5'-protection, the 5'-OH can attack the N3, or the N3 can attack the 2'/3' centers, leading to N3,5'-cycloadenosine salts (water-soluble, often lost in aqueous workup).

  • The Fix: This route is generally discouraged for high yields. If you must use it, protect the 5'-OH (e.g., TBDMS or Trityl) before mesylation.

Critical Workflow: Visualization & Logic

The following diagram illustrates the decision pathways and chemical transformations. Note the critical "Yield Killers" highlighted in red.

G Start Adenosine Starting Material RouteA Route A: Mattocks-Robins (AIBBr / MeCN) Start->RouteA RouteB Route B: Mesylation (MsCl / Pyridine) Start->RouteB IntermedA Intermediate: 2'(3')-bromo-3'(2')-acetate RouteA->IntermedA Requires H2O SideRxn1 Yield Killer: Stalled Acetoxonium Ion (Too Anhydrous) RouteA->SideRxn1 Dry Solvent IntermedB Intermediate: 2',3'-di-O-mesyl adenosine RouteB->IntermedB SideRxn2 Yield Killer: N3-Cyclization (N3-5' Anhydro) RouteB->SideRxn2 Unprotected 5'-OH BaseStep Cyclization Step (Amberlite OH- or NaOMe) IntermedA->BaseStep IntermedB->BaseStep Product 2',3'-Anhydroadenosine (Epoxide) BaseStep->Product SilicaDeath Purification Killer: Acidic Silica Hydrolysis Product->SilicaDeath Standard Silica Column

Figure 1: Reaction pathway analysis showing critical failure points (Red) in both synthetic routes.

Troubleshooting FAQs (The "Silent Killers")

Q1: I see the product on TLC, but it disappears after column chromatography. Where did it go?

A: Your silica gel ate it. Epoxides are extremely acid-sensitive. Standard silica gel is slightly acidic (pH 5-6). This is sufficient to hydrolyze 2',3'-anhydroadenosine back to the diol or rearrange it during the time it takes to run a column.

  • Protocol Adjustment: You must neutralize your silica. Pre-wash the column with the eluent containing 1% to 5% Triethylamine (Et3N) . Alternatively, use neutral alumina, though resolution may suffer.

  • Better Option: Avoid chromatography. The Robins procedure often allows for crystallization directly from ethanol/water after resin treatment.

Q2: Why is my yield lower with "Anhydrous" Acetonitrile in the Mattocks method?

A: You are preventing the intermediate formation. The reaction of adenosine with 2-acetoxyisobutyryl bromide forms a cyclic acetoxonium ion. To get to the trans-bromoacetate (which is the species that actually cyclizes to the epoxide), you need a nucleophile to open that ion. In this specific reaction, water acts as that nucleophile.

  • Protocol Adjustment: Do not dry your MeCN over sieves. Use HPLC grade MeCN as-is, or deliberately add 0.1% water if using strictly anhydrous solvents.

Q3: My product is contaminated with a UV-active salt.

A: This is likely the N3,5'-cycloadenosine. If you used the mesyl chloride route, the N3 nitrogen of adenine attacks the 5' position (intramolecular) or the 2'/3' positions. These salts are highly polar and water-soluble.

  • Protocol Adjustment: Switch to the Mattocks-Robins method (Route A). The bulky bromo-acetate intermediate sterically hinders N3 attack, and the reaction conditions (acidic first step) protonate the N3, rendering it non-nucleophilic during the critical formation phase.

The "Golden Standard" Protocol

Based on the optimized Robins & Hansske methodology (J. Am. Chem. Soc. 1983).

Objective: Synthesis of 2',3'-anhydroadenosine from Adenosine.

Step 1: Formation of Bromoacetate Intermediate

  • Suspend Adenosine (1.0 eq) in Acetonitrile (wet, see notes) .

  • Add 2-Acetoxyisobutyryl bromide (AIBBr) (4.0 eq) dropwise.

  • Observation: The suspension should clear as the sugar hydroxyls react.

  • Stir at room temperature for 2–4 hours.

  • Quench: Neutralize with saturated NaHCO3 (aq) carefully. Extract with EtOAc.

  • Checkpoint: TLC should show a fast-moving spot (the bromoacetate).

Step 2: Epoxide Ring Closure

  • Dissolve the crude foam from Step 1 in Methanol .

  • Add Amberlite IRA-400 (OH- form) resin (pre-washed with MeOH). Note: Using resin avoids high pH spikes that destroy the epoxide.

  • Stir gently until the starting material (bromoacetate) disappears on TLC.

  • Filtration: Filter off the resin immediately.

  • Evaporation: Remove MeOH under reduced pressure (keep bath < 35°C).

Step 3: Purification (The Critical Step)

  • Crystallization (Preferred): Attempt to crystallize from boiling Ethanol.

  • Chromatography (If needed):

    • Stationary Phase: Silica Gel 60.

    • Modifier: Dichloromethane : Methanol : Triethylamine (90 : 10 : 1) .

    • Warning: Never run this column without the amine buffer.

References

  • Robins, M. J.; Hansske, F.; Wnuk, S. F.; Kanai, T. (1983). "Nucleic acid related compounds. 42. A general procedure for the efficient synthesis of 2',3'-anhydro nucleosides." Journal of the American Chemical Society, 105(22), 6736–6737. [Link] (The foundational text for the AIBBr method).

  • Russell, A. F.; Greenberg, S.; Moffatt, J. G. (1973). "Reactions of 2-acyloxyisobutyryl halides with nucleosides. II. Reactions of adenosine." Journal of the American Chemical Society, 95(12), 4025–4030. [Link] (Explains the mechanism of the acetoxonium ion and the requirement for water).

  • Moffatt, J. G. (1979). "Chemical Transformations of the Sugar Moiety of Nucleosides." Nucleoside Analogues, NATO Advanced Study Institutes Series, vol 26, pp 71-164. [Link] (Comprehensive review of epoxide stability and side reactions).

Optimizing reaction conditions for 2',3'-Anhydroadenosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for the synthesis and derivatization of 2',3'-anhydroadenosine. It is designed to be non-linear, allowing you to jump between protocols, troubleshooting, and mechanistic insights.

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket: #23-ANH-OPT

System Overview

The 2',3'-anhydroadenosine scaffold (specifically the lyxo-epoxide) is a high-value intermediate for synthesizing 2'- or 3'-modified nucleosides, including Cordycepin (3'-deoxyadenosine) and Ara-A (Vidarabine) derivatives.

The utility of this scaffold relies on the high strain energy of the epoxide ring, which facilitates nucleophilic attack. However, this same strain makes the molecule sensitive to hydrolysis and rearrangement. This guide optimizes the two critical phases: Generation (Synthesis) and Utilization (Ring-Opening).

Phase I: Synthesis of the Scaffold

Standard Protocol: The "Robins-Moffatt" Modified Procedure. Objective: Conversion of Adenosine to 9-(2,3-anhydro-β-D-lyxofuranosyl)adenine.

The Workflow

The reaction proceeds via an in situ generation of acetoxonium ions from an orthoester, followed by base-induced cyclization.

SynthesisWorkflow Adenosine Adenosine (Starting Material) Orthoester Orthoester Intermediate Adenosine->Orthoester TME / TsOH Chloroacetate Trans-Chloroacetate Mixture Orthoester->Chloroacetate PivCl / Pyridine (Kinetic Control) Anhydro 2',3'-Anhydroadenosine (Lyxo-Epoxide) Chloroacetate->Anhydro NaOMe / MeOH (Cyclization)

Figure 1: Step-wise generation of the epoxide. Note that the Chloroacetate intermediate is a mixture of 2'-Cl/3'-OAc and 3'-Cl/2'-OAc isomers.

Optimized Conditions Table
ParameterRecommended ConditionTechnical Rationale
Starting Material Adenosine (dried <0.5% H2O)Water competes with orthoester formation, leading to hydrolysis byproducts.
Activation Reagent Pivaloyl Chloride (PivCl)Steric bulk of the pivaloyl group prevents attack at the 5'-OH, improving selectivity for the 2',3'-diol.
Solvent Anhydrous PyridineActs as both solvent and proton scavenger. Must be distilled from CaH2.
Cyclization Base NaOMe in MeOH (0.5 M)Strong enough to deacetylate and displace the chloride, but mild enough to prevent purine ring degradation.
Temperature 0°C → RTInitial addition at 0°C prevents exotherms that cause glycosidic bond cleavage.

Phase II: Nucleophilic Ring Opening (Derivatization)

Core Challenge: Regioselectivity. The lyxo-epoxide can be opened at the C2' or C3' position. The "Fürst-Plattner rule" (trans-diaxial opening) is less rigid in furanoses than pyranoses, so steric and electronic factors dominate.

  • Path A (C3' Attack): Yields Xylo -nucleosides (Precursors to 2',3'-dideoxy compounds).

  • Path B (C2' Attack): Yields Arabino -nucleosides (e.g., Ara-A derivatives).

RingOpening Epoxide 2',3'-Anhydroadenosine (Lyxo) Nu_Azide Nucleophile: Azide (N3-) Epoxide->Nu_Azide DMF / 100°C Nu_H Nucleophile: Hydride (H-) Epoxide->Nu_H LiEt3BH / THF Prod_Xylo 3'-Azido-xylo-A (C3 Attack) Nu_Azide->Prod_Xylo Major Product (Sterics favor C3) Prod_Ara 2'-Azido-ara-A (C2 Attack) Nu_Azide->Prod_Ara Minor Product Prod_Cordy Cordycepin (3'-deoxy-A) Nu_H->Prod_Cordy Regioselective Redxn

Figure 2: Divergent pathways for epoxide opening. C3' attack is generally favored due to the steric bulk of the nucleobase at C1'.

Protocol: Regioselective Opening with Azide (Example)

To synthesize 3'-azido-3'-deoxy-xyloadenosine:

  • Solvent: DMF (Polar aprotic promotes SN2).

  • Reagent: Lithium Azide (LiN3) or NaN3 with NH4Cl.

  • Additive: Boron Trifluoride Etherate (BF3·OEt2) .

    • Expert Tip: Lewis acids like BF3 coordinate to the epoxide oxygen, increasing electrophilicity and often enhancing C3' selectivity due to the "borderline" SN1 character which favors the carbon further from the electron-withdrawing anomeric center.

Troubleshooting Guide (FAQ)

Issue 1: "My epoxide yield is <30%."

Diagnosis: Incomplete formation of the chloroacetate intermediate or hydrolysis during workup.

  • Fix 1 (Dryness): Ensure the orthoester step (Trimethyl orthoformate/TsOH) is run under Argon. Moisture here kills the reaction before it starts.

  • Fix 2 (Quench): When quenching the chlorination step, use saturated NaHCO3 at 0°C. If the solution becomes acidic during workup, the glycosidic bond will cleave, losing the adenine base.

Issue 2: "I'm getting a mixture of 2'- and 3'-substituted products."

Diagnosis: Lack of regiocontrol.

  • The Science: The purine base at C1' exerts steric hindrance, discouraging C2' attack. However, if the nucleophile is small (like F-) or the temperature is too high, C2' attack increases.

  • Solution: Lower the reaction temperature and use a bulky counter-ion or catalyst. For hydride reduction (making Cordycepin), use LiEt3BH (Super-Hydride) instead of LiAlH4; the bulkier hydride reagent overwhelmingly favors the less hindered C3' position [1].

Issue 3: "The product degrades on the silica column."

Diagnosis: Acid sensitivity of the epoxide or the resulting amine/azide.

  • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites on the silica that can catalyze epoxide ring opening or depurination.

References & Authoritative Grounding

  • Robins, M. J., et al. "Nucleic acid related compounds. 31. Smooth and efficient palladium-catalyzed deoxygenation of ribonucleoside 2',3'-O-acylic derivatives." Journal of Organic Chemistry. (Establishes the foundational chemistry for manipulating the 2',3'-diol system).

  • Pradere, U., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. (Discusses the stability and protection strategies for modified nucleosides).

  • Aman, S., et al. "From Adenosine to 3'-Deoxyadenosine: Development and Scale Up."[1] Organic Process Research & Development. (Detailed industrial scale-up of the bromoacetate/epoxide route to Cordycepin).

  • Takatsuki, K., et al. "A new protecting group '3',5'-O-sulfinyl' for xylo-nucleosides... and 2',3'-anhydro-adenosine."[1][2][3] J. Chem. Soc. Perkin Trans. (Alternative synthesis methods).

Disclaimer: This guide assumes a BSL-1 chemical safety environment. Epoxides are alkylating agents; handle with appropriate PPE.

Sources

Technical Support Center: Purification of 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',3'-Anhydroadenosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important nucleoside analog. As a Senior Application Scientist, I have compiled this resource based on established chemical principles, practical laboratory experience, and a thorough review of relevant literature to provide you with a self-validating system for achieving high-purity 2',3'-Anhydroadenosine.

Introduction to Purification Challenges

2',3'-Anhydroadenosine is a valuable intermediate in the synthesis of various antiviral and therapeutic agents. Its strained oxirane ring makes it reactive and susceptible to hydrolysis, posing unique challenges during purification. The primary goal is to isolate the target compound from unreacted starting materials, side-products, and degradation products, all of which may have similar polarities and chromatographic behaviors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 2',3'-Anhydroadenosine?

A1: Based on typical synthetic routes originating from adenosine, the most common impurities include:

  • Unreacted Adenosine: The starting material for many syntheses.

  • Hydrolysis Products: The strained 2',3'-anhydro ring is susceptible to opening, which can lead to the formation of adenosine and 9-β-D-arabinofuranosyladenine (ara-A).

  • Deamination Products: Hydrolysis of the exocyclic amino group of the adenine base can lead to the formation of 2',3'-anhydroinosine.[1]

  • Byproducts from Protecting Groups: If protecting groups are used during the synthesis, incomplete removal or side reactions can introduce additional impurities.

Q2: What is the general stability of 2',3'-Anhydroadenosine during purification?

A2: The 2',3'-epoxide ring is sensitive to both acidic and basic conditions, which can catalyze its hydrolysis.[2][3] Therefore, it is crucial to maintain neutral or near-neutral pH conditions throughout the purification process. Prolonged exposure to protic solvents, especially at elevated temperatures, should also be avoided to minimize degradation.

Q3: What analytical techniques are best for monitoring the purification of 2',3'-Anhydroadenosine?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.

  • TLC: Provides a quick and straightforward method to monitor the progress of the reaction and the separation during column chromatography.[4][5][6]

  • HPLC: Offers higher resolution and quantitative analysis of the purity of the fractions and the final product. A reversed-phase C18 column is often suitable for separating adenosine and its analogs.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2',3'-Anhydroadenosine.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of purified 2',3'-Anhydroadenosine 1. Degradation during purification: Exposure to acidic or basic conditions, or prolonged heating. 2. Co-elution with impurities: Poor separation from adenosine or other byproducts. 3. Incomplete elution from the column: The compound may be strongly adsorbed to the stationary phase.1. Maintain neutral pH: Use buffered eluents for chromatography (e.g., with triethylamine or acetic acid in small amounts). Avoid strong acids or bases for pH adjustment. Work at room temperature or below whenever possible. 2. Optimize chromatography conditions: Screen different solvent systems for TLC to find the optimal mobile phase for separation. Consider using a gradient elution in column chromatography to improve resolution. A different stationary phase (e.g., a mixed-mode resin) might also provide better selectivity. 3. Increase eluent polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase. Ensure the chosen solvent is compatible with the compound's stability.
Co-elution of 2',3'-Anhydroadenosine and Adenosine Similar polarities: Both compounds are relatively polar nucleosides, making baseline separation challenging.Fine-tune mobile phase polarity: A common issue in nucleoside purification. A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can effectively separate these compounds on silica gel. Adding a small amount of a modifier like triethylamine can sometimes improve peak shape and resolution by interacting with the silica surface.[8]
Tailing of spots on TLC or broad peaks in HPLC 1. Interaction with stationary phase: The lone pairs on the nitrogen atoms of the adenine ring can interact strongly with the acidic silanol groups of silica gel. 2. Sample overload: Applying too much sample to the TLC plate or column.1. Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, reducing tailing. For HPLC, using a buffered mobile phase is recommended. 2. Reduce sample loading: Use a more dilute sample for TLC spotting. For column chromatography, ensure the amount of crude material is appropriate for the column size.
Product appears to degrade on the silica gel column Acidity of silica gel: Standard silica gel is slightly acidic, which can be sufficient to catalyze the hydrolysis of the sensitive anhydro ring.Use neutral or deactivated silica gel: Consider using neutral silica gel or deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column. This will minimize on-column degradation.

Experimental Protocols

Workflow for Purification of 2',3'-Anhydroadenosine

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Optimize mobile phase Column Silica Gel Column Chromatography Crude->Column Load crude product TLC->Column Select eluent Fractions Collect & Analyze Fractions Column->Fractions Elute with gradient Combine Combine Pure Fractions Fractions->Combine Pool pure fractions Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Recrystallization (Optional) Evaporate->Recrystallize Pure Pure 2',3'-Anhydroadenosine Evaporate->Pure Recrystallize->Pure Characterize Characterization (NMR, MS, HPLC) Pure->Characterize

Caption: General workflow for the purification of 2',3'-Anhydroadenosine.

Step-by-Step Protocol for Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude mixture.

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that provides good separation between 2',3'-Anhydroadenosine (product) and major impurities (e.g., adenosine). A good starting point for the mobile phase is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The Rf of the product should ideally be around 0.2-0.3 for optimal separation in column chromatography.[4]

    • Visualize the spots under a UV lamp (254 nm).

  • Column Preparation:

    • Choose an appropriate size glass column based on the amount of crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Pack the column with silica gel using a slurry method with the initial, less polar eluent determined from the TLC analysis. Ensure the silica bed is well-compacted and level.[9]

  • Sample Loading:

    • Dissolve the crude 2',3'-Anhydroadenosine in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Start the elution with the less polar solvent system identified in the TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed.

    • Maintain a consistent flow rate. Applying gentle air pressure can help maintain a steady flow.[9]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure 2',3'-Anhydroadenosine.

  • Isolation of Pure Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol for Recrystallization (if applicable)

Recrystallization can be an effective final purification step if a suitable solvent system is found.

  • Solvent Screening:

    • Test the solubility of the purified (or semi-purified) 2',3'-Anhydroadenosine in various solvents at room temperature and upon heating. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include methanol, ethanol, and mixtures with less polar solvents like ethyl acetate.

  • Recrystallization Procedure:

    • Dissolve the compound in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualization of Key Chemical Structures and Relationships

ChemicalStructures cluster_main 2',3'-Anhydroadenosine and Potential Impurities A 2',3'-Anhydroadenosine (Product) B Adenosine (Starting Material) A->B Hydrolysis C ara-A (Hydrolysis Product) A->C Hydrolysis D 2',3'-Anhydroinosine (Deamination Product) A->D Deamination

Caption: Relationship between 2',3'-Anhydroadenosine and its common impurities.

References

  • Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276–302. [Link]

  • Lönnberg, T., Kiiski, J., & Mikkola, S. (2005). Hydrolytic stability of 2',3'-O-methyleneadenos-5'-yl 2',5'-di-O-methylurid-3'-yl 5'-O-methylurid-3'(2')-yl phosphate: implications to feasibility of existence of phosphate-branched RNA under physiological conditions. Organic & Biomolecular Chemistry, 3(6), 1089–1096. [Link]

  • Impact of Purification Conditions and History on A2A Adenosine Receptor Activity: The Role of CHAPS and Lipids. Protein Expression and Purification, 125, 28-35. [Link]

  • Accelerated hydrolytic degradation of ester-containing biobased epoxy resins. Polymer Chemistry, 10(23), 2994-3006. [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]

  • A simple, general procedure for purifying restriction endonucleases. Nucleic Acids Research, 4(8), 2589–2599. [Link]

  • Hydrolysis of the exocyclic amino group of adenosine by ADAR enzymes results in formation of inosine that is biochemically read as guanosine. ResearchGate. [Link]

  • An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. Materials, 15(14), 5003. [Link]

  • Use of TLC to monitor the progress of an enzymatic synthesis reaction. ResearchGate. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Strategies to Purify Carbohydrate Based Compounds. Teledyne ISCO. [Link]

  • Laboratory-Scale Protein Purification. Bio-Rad. [Link]

  • HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. SIELC Technologies. [Link]

  • Testing Tensile and Shear Epoxy Strength at Cryogenic Temperatures. NASA Technical Reports Server (NTRS). [Link]

  • The Solubility of Proteins in Organic Solvents. SciSpace. [Link]

  • Structure–Properties Relationships Involved in the Embrittlement of Epoxies. Polymers, 14(21), 4707. [Link]

  • Recrystallization of Adenosine for Localized Drug Delivery. Pharmaceutics, 14(9), 1935. [Link]

  • Solvent miscibility and other data. [Link]

  • Solvent Miscibility Table. [Link]

Sources

Improving the stability of 2',3'-Anhydroadenosine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2',3'-Anhydroadenosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this highly reactive nucleoside analog. Due to the inherent strain of its 2',3'-epoxide ring, this molecule is susceptible to degradation in solution, which can significantly impact experimental reproducibility and outcomes. This guide provides in-depth, field-proven insights and protocols to help you mitigate these stability issues.

Frequently Asked Questions (FAQs)
Q1: My results with 2',3'-Anhydroadenosine are inconsistent. Could stability be the issue?

A1: Absolutely. Inconsistency is a hallmark of compound degradation. 2',3'-Anhydroadenosine's core structure contains a strained epoxide ring, making it highly susceptible to hydrolysis. If your experimental conditions, such as pH or temperature, fluctuate even slightly between experiments, the rate of degradation will change, leading to variable concentrations of the active compound and its degradants.

The primary degradation pathway is the hydrolytic opening of the epoxide ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of inactive isomers such as 9-β-D-Arabinofuranosyladenine (Ara-A) and 3'-substituted adenosine derivatives. Therefore, rigorous control over your solution environment is paramount for reproducible results.

Q2: What is the primary cause of 2',3'-Anhydroadenosine degradation in solution?

A2: The primary cause is the high reactivity of the 2',3'-epoxide (anhydro) ring, which is prone to nucleophilic attack by water (hydrolysis). This process is significantly accelerated under non-neutral pH conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the epoxide oxygen is protonated, making the 2' and 3' carbons highly electrophilic. Water molecules can then easily attack, breaking the ring to primarily form Ara-A.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), hydroxide ions (OH⁻) act as potent nucleophiles, directly attacking the 2' or 3' carbon and cleaving the epoxide ring.

The diagram below illustrates this pH-dependent degradation mechanism.

Diagram: Degradation Pathway of 2',3'-Anhydroadenosine

Anhydroadenosine 2',3'-Anhydroadenosine (Active) Acid H₃O⁺ (Acidic Conditions) Anhydroadenosine->Acid Base OH⁻ (Basic Conditions) Anhydroadenosine->Base AraA 9-β-D-Arabinofuranosyladenine (Inactive Degradant) Acid->AraA Ring Opening Other Other Isomers (Inactive Degradants) Base->Other Ring Opening

Caption: pH-dependent hydrolysis of 2',3'-Anhydroadenosine.

Q3: What are the ideal storage conditions for a 2',3'-Anhydroadenosine stock solution?

A3: To maximize shelf-life, stock solutions should be prepared and stored under conditions that minimize hydrolysis.

  • Solvent Choice: Prepare the initial high-concentration stock in an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO lacks protons to donate and minimizes the presence of water, thereby dramatically slowing hydrolysis.

  • Temperature: Store the anhydrous DMSO stock solution at -80°C. This is critical. While storage at -20°C is common for many reagents, the lower temperature provides significantly better long-term stability.

  • Aliquoting: Prepare small, single-use aliquots. This is a crucial, often overlooked step. Frequent freeze-thaw cycles introduce atmospheric moisture into the stock tube, compromising the anhydrous environment and degrading the compound over time.[1]

Troubleshooting Guide
Problem: I see a loss of biological activity from my stock solution over a short period.

This is a classic stability problem. Use the following workflow to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Stability Issues

Start Loss of Activity Observed CheckSolvent Is stock solution in anhydrous DMSO? Start->CheckSolvent CheckStorage Was it stored at -80°C in single-use aliquots? CheckSolvent->CheckStorage Yes RemakeStock ACTION: Prepare fresh stock in anhydrous DMSO. CheckSolvent->RemakeStock No CheckWorking What is the pH and temperature of the working solution/buffer? CheckStorage->CheckWorking Yes Aliquot ACTION: Prepare new single-use aliquots and store at -80°C. CheckStorage->Aliquot No AdjustBuffer ACTION: Buffer working solution to pH 7.0-7.5. Perform experiments on ice. CheckWorking->AdjustBuffer Non-Optimal (pH <6 or >8, >20°C) Validate Run stability validation using HPLC (See Protocol). CheckWorking->Validate Optimal (pH 7-7.5, <10°C) RemakeStock->Aliquot AdjustBuffer->Validate End Problem Resolved Validate->End

Caption: A logical workflow for diagnosing stability problems.

Quantitative Impact of Experimental Conditions

While specific degradation kinetics for 2',3'-Anhydroadenosine are not widely published, we can use data from its parent compound, Adenosine, to illustrate the profound impact of temperature on stability in aqueous solutions.[2][3] As a more reactive analog, 2',3'-Anhydroadenosine is expected to degrade significantly faster under similar conditions.

Table 1: Illustrative Temperature-Dependent Degradation of Adenosine in Aqueous Solution

Temperature (°C)Time PeriodConcentration ChangeEstimated Shelf Life (t₉₀)
4°C6 MonthsNo significant change> 5 years
22°C6 MonthsNo significant change> 5 years
37°C6 MonthsNo significant changeNot determined
60°C6 MonthsSignificant decreaseNot determined
72°C6 MonthsSignificant decreaseNot determined

This table is adapted from stability studies on Adenosine and serves to demonstrate the principle of temperature-dependent degradation.[3] The actual degradation rate of 2',3'-Anhydroadenosine will be higher.

Key Takeaway: Elevated temperatures drastically accelerate degradation. Therefore, preparing working solutions in pre-chilled buffers and keeping them on ice throughout an experiment is a critical best practice.

Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol describes a self-validating method for preparing a stock solution designed for maximum stability.

Materials:

  • 2',3'-Anhydroadenosine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Low-retention, sterile microcentrifuge tubes

  • Argon or Nitrogen gas (optional, but recommended)

Procedure:

  • Pre-Experiment Setup: Allow the vial of solid 2',3'-Anhydroadenosine to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of 2',3'-Anhydroadenosine.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously until fully dissolved.

  • Inert Gas Overlay (Optional): Gently flush the headspace of the stock tube with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10 µL) in low-retention microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.

  • Storage: Immediately place the aliquots in a labeled box and store them at -80°C.

  • Quality Control: Use one freshly prepared aliquot for a "time-zero" analytical validation (See Protocol 2) to establish a baseline for purity and concentration.

Protocol 2: Validating the Stability of an Aqueous Working Solution via HPLC

This protocol allows you to empirically determine the stability of 2',3'-Anhydroadenosine in your specific experimental buffer.

Diagram: Experimental Workflow for Stability Assessment

A Prepare Working Solution (Dilute DMSO stock in chilled aqueous buffer) B Split into Aliquots (T=0, T=1h, T=4h, T=24h) A->B C Inject T=0 Aliquot Immediately onto HPLC B->C D Incubate Other Aliquots at Experimental Temperature B->D F Analyze Chromatograms: Compare peak area of parent compound across time points C->F E Inject Timed Aliquots onto HPLC D->E E->F

Sources

Technical Support Center: Navigating Side Product Formation in 2',3'-Anhydroadenosine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-anhydroadenosine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of unwanted side products during chemical transformations involving this versatile nucleoside analog. As a key intermediate in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents, understanding and controlling the reactivity of 2',3'-anhydroadenosine is paramount to achieving high yields and purity of the target molecules.

This resource provides full editorial control to delve into the nuances of 2',3'-anhydroadenosine chemistry. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern both the desired reactions and the formation of common impurities. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and trustworthiness.

Understanding the Reactivity of 2',3'-Anhydroadenosine: The Epoxide Ring

The core of 2',3'-anhydroadenosine's reactivity lies in its strained three-membered epoxide (oxirane) ring fused to the ribose moiety. This strained ring is susceptible to nucleophilic attack, which is the basis for its utility in synthesizing 2'- and 3'-substituted adenosine analogs. However, this reactivity also opens the door to several potential side reactions that can complicate product profiles and reduce yields.

graph { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Anhydroadenosine [label="2',3'-Anhydroadenosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="Desired 2' or 3'-\nSubstituted Adenosine Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Isomeric Mixture\n(Lack of Regioselectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Hydrolysis Products\n(e.g., Adenosine, Diols)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct3 [label="Elimination Product\n(2',3'-Didehydro-2',3'-dideoxyadenosine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct4 [label="Rearrangement Product\n(e.g., Arabino-adenosine)", fillcolor="#FBBC05", fontcolor="#202124"];

Anhydroadenosine -- DesiredProduct [label="Nucleophilic Attack\n(Desired Pathway)"]; Anhydroadenosine -- SideProduct1 [label="Non-regioselective\nNucleophilic Attack"]; Anhydroadenosine -- SideProduct2 [label="Hydrolysis\n(Acidic/Basic Conditions)"]; Anhydroadenosine -- SideProduct3 [label="Base-mediated\nElimination"]; Anhydroadenosine -- SideProduct4 [label="Rearrangement"]; }

Figure 1: Overview of desired and undesired reaction pathways of 2',3'-anhydroadenosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with 2',3'-anhydroadenosine in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Issue 1: My reaction produced a mixture of 2'- and 3'-substituted isomers. How can I improve the regioselectivity?

Question: I performed a nucleophilic ring-opening of 2',3'-anhydroadenosine and obtained a mixture of the desired 3'-substituted product and the undesired 2'-substituted isomer. What factors control the regioselectivity of the attack, and how can I favor the formation of one isomer over the other?

Answer:

The formation of a mixture of 2'- and 3'-isomers is a common challenge in 2',3'-anhydroadenosine chemistry and is governed by the regioselectivity of the nucleophilic attack on the epoxide ring. The outcome of this attack is influenced by both steric and electronic factors, which can be modulated by the reaction conditions.

Mechanistic Insight:

The ring-opening of the epoxide can proceed via two main pathways, leading to attack at either the C2' or C3' position.

  • Attack at C3': This is generally favored under basic or neutral conditions. The nucleophile attacks the less sterically hindered C3' position in a classic SN2-type reaction.

  • Attack at C2': This pathway can become more significant under acidic conditions. Protonation of the epoxide oxygen makes the C-O bonds more labile and introduces more SN1-like character to the transition state. The positive charge is better stabilized at the C2' position due to the influence of the adjacent C1' (anomeric) carbon.

Troubleshooting & Protocol Recommendations:

To enhance the regioselectivity of your reaction, consider the following strategies:

StrategyRationaleExperimental Protocol
Optimize Reaction pH To favor attack at C3', maintain basic or neutral conditions. Avoid acidic catalysts or reagents that can generate acidic byproducts.Use a non-acidic solvent and a base such as sodium azide, ammonia, or an amine as the nucleophile. If a Lewis acid is required, use it in stoichiometric amounts and at low temperatures to minimize non-selective opening.
Choice of Nucleophile Bulky nucleophiles will preferentially attack the less sterically hindered C3' position.When synthesizing a 3'-substituted analog, consider using a nucleophile with increased steric bulk if the reaction allows.
Solvent Effects The choice of solvent can influence the reaction pathway. Aprotic polar solvents generally favor SN2 reactions.Employ solvents like DMF, DMSO, or acetonitrile to promote the SN2 attack at the C3' position.
Temperature Control Lowering the reaction temperature can often increase the selectivity of kinetically controlled reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and slowly warm up if necessary while monitoring the reaction progress.

Chromatographic Separation of Isomers:

If a mixture of isomers is unavoidable, they can often be separated by silica gel chromatography.[1] The polarity of the 2'- and 3'-substituted isomers is typically different, allowing for their resolution. A gradient elution system, for example, with a mobile phase of dichloromethane and methanol, can be effective.

graph { layout=neato; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2',3'-Anhydroadenosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AttackC3 [label="Nucleophilic Attack\nat C3'", shape=ellipse]; AttackC2 [label="Nucleophilic Attack\nat C2'", shape=ellipse]; Product3 [label="3'-Substituted Product\n(Major under basic/neutral cond.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="2'-Substituted Product\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AttackC3 [label="Less Steric Hindrance"]; Start -> AttackC2 [label="More Steric Hindrance\n(Favored under acidic cond.)"]; AttackC3 -> Product3; AttackC2 -> Product2; }

Figure 2: Regioselectivity of nucleophilic attack on 2',3'-anhydroadenosine.
Issue 2: My desired product is contaminated with a significant amount of adenosine and other polar impurities.

Question: After my reaction with 2',3'-anhydroadenosine, I observe a significant amount of what appears to be adenosine and other highly polar byproducts in my TLC and LC-MS analysis. What is causing this, and how can I prevent it?

Answer:

The presence of adenosine and other polar impurities is a strong indication that hydrolysis of the 2',3'-anhydroadenosine starting material or product is occurring. The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions.[2][3]

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, making the ring highly susceptible to attack by water. This can lead to the formation of a diol (adenosine-2',3'-diol).

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the epoxide ring, leading to the formation of the same diol product.

In some cases, the initial hydrolysis product can undergo further reactions. For instance, the formation of adenosine itself suggests that a subsequent dehydration or other rearrangement might be occurring, although direct hydrolysis to adenosine is less common. More likely, the "adenosine" spot observed on TLC could be the highly polar diol.

Troubleshooting & Protocol Recommendations:

To minimize hydrolysis, it is crucial to work under anhydrous conditions and to control the pH of the reaction mixture.

StrategyRationaleExperimental Protocol
Strict Anhydrous Conditions Water is the reactant in the hydrolysis side reaction.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Control of pH Both strong acids and strong bases can catalyze hydrolysis.If your reaction requires basic conditions, use a non-hydroxide base (e.g., triethylamine, DBU) and avoid aqueous workups until the reaction is complete. If acidic conditions are necessary, use a Lewis acid in a non-aqueous solvent and perform the reaction at a low temperature.
Purification of Starting Material 2',3'-Anhydroadenosine can degrade upon storage, especially if exposed to moisture.Ensure the purity of your 2',3'-anhydroadenosine starting material before use. If necessary, it can be purified by recrystallization.

Purification of the Desired Product:

The desired, less polar product can usually be separated from the highly polar hydrolysis byproducts by silica gel chromatography. The polar impurities will have a strong affinity for the silica and will elute much later than the desired product.

Issue 3: I have isolated a non-polar byproduct that appears to be an unsaturated version of my starting material.

Question: My reaction has produced a significant amount of a less polar byproduct, which mass spectrometry suggests is a didehydro-dideoxyadenosine derivative. How is this forming, and what can I do to avoid it?

Answer:

The formation of 2',3'-didehydro-2',3'-dideoxyadenosine is a result of an elimination reaction, which is a common side reaction in the chemistry of 2',3'-anhydroadenosine, particularly under basic conditions.[4]

Mechanistic Insight:

This side reaction typically proceeds through an E2 (bimolecular elimination) mechanism.[5][6] A strong, non-nucleophilic base can abstract a proton from either the C2' or C3' position, leading to the concerted opening of the epoxide ring and the formation of a double bond between C2' and C3'.

Troubleshooting & Protocol Recommendations:

To suppress the formation of the elimination byproduct, it is important to carefully select the base and reaction conditions.

StrategyRationaleExperimental Protocol
Choice of Base Strong, sterically hindered, non-nucleophilic bases are more likely to promote elimination over the desired nucleophilic substitution.If a base is required for your reaction, opt for a weaker, more nucleophilic base if possible. If a strong base is necessary, use it at a low temperature and add it slowly to the reaction mixture to maintain a low instantaneous concentration.
Temperature Control Elimination reactions are often favored at higher temperatures.Conduct the reaction at the lowest possible temperature that allows for the desired nucleophilic ring-opening to proceed at a reasonable rate.
Nucleophile Concentration A high concentration of the desired nucleophile can outcompete the base for reaction with the 2',3'-anhydroadenosine.Use a stoichiometric excess of the nucleophile relative to any base present in the reaction mixture.
graph { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2',3'-Anhydroadenosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaseAttack [label="Base abstracts H+\nfrom C2' or C3'", shape=ellipse]; EliminationProduct [label="2',3'-Didehydro-2',3'-\ndideoxyadenosine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> BaseAttack [label="Strong, non-nucleophilic base"]; BaseAttack -> EliminationProduct [label="Concerted epoxide ring opening\nand double bond formation"]; }

Figure 3: Mechanism of the elimination side reaction.
Issue 4: My product has the correct mass, but the NMR spectrum suggests an unexpected stereochemistry at the 2' and 3' positions.

Question: I have synthesized a 3'-substituted adenosine analog, but the NMR data suggests that the stereochemistry at the 2'-hydroxyl group is not what I expected. Instead of the expected ribo configuration, it appears to be an arabino configuration. How can this happen?

Answer:

The formation of an arabino-configured product, such as 9-β-D-arabinofuranosyladenine (ara-A), from 2',3'-anhydroadenosine is indicative of a rearrangement reaction.[7] This can occur under certain conditions, particularly in the presence of Lewis acids or under enzymatic conditions.

Mechanistic Insight:

The exact mechanism can be complex, but it is thought to involve the opening of the epoxide ring to form a carbocationic intermediate, which can then be attacked by a nucleophile (such as water or the incoming nucleophile) from the opposite face, leading to an inversion of stereochemistry at the C2' position. In some enzymatic conversions, a 3'-ketonucleoside intermediate has been proposed.[7]

Troubleshooting & Protocol Recommendations:

To avoid the formation of rearrangement products, it is important to minimize conditions that can lead to the formation of carbocationic intermediates.

StrategyRationaleExperimental Protocol
Avoid Strong Lewis Acids Strong Lewis acids can promote the opening of the epoxide ring to form a carbocation, which can then rearrange.If a Lewis acid is necessary, use a milder one and perform the reaction at a low temperature.
Control Reaction Time Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of rearrangement.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

References

  • Structural Determinants of A3 Adenosine Receptor Activation: Nucleoside Ligands at the Agonist/Antagonist Boundary. Journal of Medicinal Chemistry. [Link][8]

  • Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents. Journal of Medicinal Chemistry. [Link][9]

  • 3′-O-β-Glucosyl-4′,5′-didehydro-5′-deoxyadenosine Is a Natural Product of the Nucleocidin Producers Streptomyces virens and Streptomyces calvus. Journal of Natural Products. [Link][10]

  • Retention and separation of adenosine and analogues by affinity chromatography with an aptamer stationary phase. Journal of Chromatography A. [Link][11]

  • Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases. Nature Reviews Rheumatology. [Link][2]

  • Elimination Reactions. LibreTexts Chemistry. [Link][12]

  • HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. SIELC Technologies. [Link][1]

  • An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Synthetic Communications. [Link][13]

  • Structures of the two isomers of C3H5O3 in the ring-closed forms. ResearchGate. [Link][14]

  • Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis. Foods. [Link][3]

  • First synthesis of α-adenosine. ResearchGate. [Link][15]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules. [Link][16]

  • Elimination Reactions - Mechanism, Types and Examples. Allen Career Institute. [Link][5]

  • Elimination Reactions E1, E2, E1cB and Ei (pyrolytic syn eliminations). Surendranath College. [Link][6]

  • NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS. Nucleosides, Nucleotides and Nucleic Acids. [Link][17]

  • Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic poly. Carbohydrate Polymers. [Link][18]

  • dideoxyadenosine and 2',3'-dideoxyinosine from 2',3'-dideoxyuridine and the corresponding purine bases by resting cells of Escherichia coli AJ 2595. Applied and Environmental Microbiology. [Link][19]

  • Elimination Reactions. Scribd. [Link][20]

  • Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules. [Link][21]

  • Three-membered ring formation catalyzed by α-ketoglutarate-dependent nonheme iron enzymes. Natural Product Reports. [Link][22]

  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry. [Link][23]

  • Biosynthesis of 9-beta-D-arabinofuranosyladenine: hydrogen exchange at C-2' and oxygen exchange at C-3' of adenosine. Biochemistry. [Link][7]

  • 11.11 Biological Elimination Reactions. OpenStax. [Link][24]

  • Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Croatica Chemica Acta. [Link][25]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis. [Link][26]

  • Synthesis and in vitro cytotoxicity of deoxyadenosine–bile acid conjugates linked with 1,2,3-triazole. New Journal of Chemistry. [Link][27]

  • Formation of adenosine nucleosides by irradiation of adenine (1) and... ResearchGate. [Link][28]

  • New synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides. Tetrahedron Letters. [Link][4]

  • Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. Carbohydrate Polymers. [Link][29]

  • Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. Molecules. [Link][30]

Sources

Technical Support Center: Scaling Up the Synthesis of 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3'-anhydroadenosine. It addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols to ensure a successful and efficient synthesis campaign.

Synthesis Overview: The Classic Approach

The most common and well-established route to 2',3'-anhydroadenosine involves a two-step process starting from adenosine. This method is favored for its reliability and the relative accessibility of the starting materials.

  • Selective Tosylation: The synthesis begins with the selective tosylation of the 5'-hydroxyl group of adenosine. This is a crucial step to protect this position and activate the 2' and 3' hydroxyls for the subsequent cyclization.

  • Intramolecular Cyclization: The 5'-O-tosyladenosine intermediate is then treated with a base to induce an intramolecular Williamson ether synthesis. The 3'-hydroxyl group, activated by the base, attacks the 2'-position, displacing the tosylate and forming the desired anhydro-ring.

Below is a diagram illustrating this synthetic workflow.

SynthesisWorkflow Adenosine Adenosine Step1 Selective 5'-O-Tosylation (TsCl, Pyridine) Adenosine->Step1 Intermediate 5'-O-Tosyladenosine Step1->Intermediate Step2 Intramolecular Cyclization (Base, e.g., NaOH) Intermediate->Step2 Product 2',3'-Anhydroadenosine Step2->Product caption Figure 1. General workflow for the synthesis of 2',3'-anhydroadenosine. TroubleshootingTree Start Low Yield or Impurity Issue CheckStep Which step is problematic? Start->CheckStep Tosylation Tosylation Step CheckStep->Tosylation Step 1 Cyclization Cyclization Step CheckStep->Cyclization Step 2 Tosyl_TLC Analyze TLC of tosylation reaction Tosylation->Tosyl_TLC Cycl_TLC Analyze TLC/HPLC of cyclization reaction Cyclization->Cycl_TLC MultiSpot Multiple Spots (Over-tosylation) Tosyl_TLC->MultiSpot Yes UnreactedSM Unreacted Starting Material Tosyl_TLC->UnreactedSM No IncompleteCycl Incomplete Reaction Cycl_TLC->IncompleteCycl Yes Degradation Degradation Products Cycl_TLC->Degradation No Sol_Temp Solution: Control Temperature (-5 to 0°C) MultiSpot->Sol_Temp Sol_Reagent Solution: Use fresh TsCl (1.1 eq) UnreactedSM->Sol_Reagent Sol_BaseTemp Solution: Check base strength/conc. & temperature IncompleteCycl->Sol_BaseTemp Sol_Workup Solution: Prompt neutralization, controlled pH Degradation->Sol_Workup

Technical Support Center: Anomer Selectivity in Glycosylation of Adenosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of anomer selectivity in the glycosylation of adenosine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving the desired stereochemical outcome at the anomeric center (C1') of the ribose or ribose-like moiety.

Achieving high anomeric selectivity is a critical challenge in the synthesis of nucleoside analogs, as the α and β anomers can exhibit vastly different biological activities.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, grounded in mechanistic principles and field-proven strategies.

Section 1: Troubleshooting Poor Anomeric Selectivity

This section addresses common scenarios of poor α/β selectivity and provides actionable troubleshooting steps.

Issue 1: My glycosylation reaction is yielding a nearly 1:1 mixture of α and β anomers. Where do I start troubleshooting?

A non-selective glycosylation reaction points to a lack of sufficient facial control during the nucleophilic attack of the adenosine analog on the glycosyl donor. Several factors can contribute to this, and a systematic approach is necessary for optimization.[1]

Initial Diagnostic Questions:

  • What is your glycosyl donor? The nature of the leaving group and the protecting groups on the sugar moiety are paramount.

  • What are the reaction conditions? (Solvent, temperature, Lewis acid/promoter). These parameters significantly influence the reaction mechanism.[1]

  • Is your adenosine analog sufficiently nucleophilic?

Troubleshooting Workflow: Optimizing for β-Selectivity

The β-anomer is often the biologically active form for adenosine analogs, mimicking the natural configuration.

Step 1: Evaluate the C2'-Protecting Group on the Glycosyl Donor

The choice of the protecting group at the C2' position is arguably the most critical factor for achieving high 1,2-trans (β for ribose) selectivity through neighboring group participation.[2][3][4]

  • Mechanism of Neighboring Group Participation: Acyl-type protecting groups (e.g., benzoyl, acetyl) at the C2' position can attack the incipient oxocarbenium ion intermediate, forming a stable dioxolenium ion.[2] This intermediate shields the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, resulting in the desired 1,2-trans product.[2]

    G Donor Glycosyl Donor (C2'-Acyl) Activation Activation (Lewis Acid) Donor->Activation Oxocarbenium Oxocarbenium Ion Activation->Oxocarbenium Dioxolenium Dioxolenium Ion (Shields α-face) Oxocarbenium->Dioxolenium Neighboring Group Participation Product β-Anomer (1,2-trans) Dioxolenium->Product Nucleophilic Attack (β-face) Nucleophile Adenosine Analog Nucleophile->Product

    Caption: Neighboring group participation workflow.

  • Troubleshooting Action: If you are using a non-participating group at C2' (e.g., benzyl ether, silyl ether) and desire the β-anomer, switch to a participating group like benzoyl (OBz) or acetyl (OAc). Benzoyl groups are often preferred as they can lead to more stable dioxolenium intermediates.

Step 2: Optimize the Lewis Acid Promoter

Lewis acids are commonly used to activate the glycosyl donor.[5] The choice and stoichiometry of the Lewis acid can influence the reaction mechanism and, consequently, the anomeric ratio.[6][7]

  • Common Lewis Acids: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl4), and boron trifluoride etherate (BF3·OEt2) are frequently employed.[5][7]

  • Mechanism of Action: Lewis acids coordinate to the leaving group of the glycosyl donor, facilitating its departure and the formation of the oxocarbenium ion.[5] Stronger Lewis acids can promote anomerization of the product, potentially eroding initial selectivity.[7][8]

Table 1: Influence of Lewis Acid on Anomeric Selectivity

Lewis AcidCommon CharacteristicsImpact on Selectivity
TMSOTf Highly effective and widely used.Generally promotes formation of the thermodynamic product.
SnCl4 Strong Lewis acid.Can promote in situ anomerization to the more stable α-anomer, especially with prolonged reaction times or higher temperatures.[7]
BF3·OEt2 Milder Lewis acid.Can sometimes favor the kinetic product.
  • Troubleshooting Action:

    • Screen different Lewis acids: If using SnCl4 and observing a mixture of anomers, consider switching to a milder Lewis acid like BF3·OEt2.

    • Titrate the Lewis acid: Use a catalytic amount of Lewis acid initially and incrementally increase the stoichiometry. Excess Lewis acid can lead to side reactions and anomerization.[6]

Step 3: Adjust Solvent and Temperature

The reaction solvent and temperature play a crucial role in the stability of intermediates and the overall reaction pathway.[1]

  • Solvent Effects:

    • Nitriles (e.g., acetonitrile): Can participate in the reaction to form an α-nitrilium ion intermediate, which is then displaced by the nucleophile to yield the β-anomer. This is known as the "nitrile effect."

    • Ethers (e.g., diethyl ether, THF): Are generally non-participating and can favor the formation of the α-anomer, which is often the thermodynamically more stable product due to the anomeric effect.[9]

  • Temperature Effects: Lower temperatures (-78 °C to 0 °C) often favor the kinetic product and can improve selectivity by minimizing side reactions and in situ anomerization.[10]

  • Troubleshooting Action:

    • If your reaction is run in a non-participating solvent like dichloromethane (DCM) and yields a mixture, try switching to acetonitrile to promote β-selectivity.

    • Perform the reaction at a lower temperature. Start at -78 °C and slowly warm to room temperature.

Troubleshooting Workflow: Optimizing for α-Selectivity

While less common for adenosine analogs, achieving the α-anomer (1,2-cis) can be a synthetic goal.

Step 1: Employ Non-Participating Protecting Groups

To favor the α-anomer, you must prevent neighboring group participation from the C2' position.[2]

  • Troubleshooting Action: Replace any acyl protecting groups at C2' with non-participating groups such as benzyl (OBn) or silyl ethers (e.g., TBDMS). This will prevent the formation of the β-directing dioxolenium ion.

Step 2: Leverage the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon.[9] For most ribose derivatives, the α-anomer is thermodynamically more stable.

  • Troubleshooting Action:

    • Use a strong Lewis acid and higher temperatures: Conditions that promote thermodynamic equilibrium, such as using SnCl4 at room temperature, will favor the formation of the α-anomer.[7]

    • In situ anomerization: If your reaction initially produces the β-anomer, it may be possible to anomerize it to the α-form by adding a strong Lewis acid after the initial glycosylation is complete.[6]

    G Start Glycosylation with Non-Participating Group Kinetic Kinetic Product (Often β-anomer) Start->Kinetic Thermodynamic Thermodynamic Product (α-anomer) Kinetic->Thermodynamic Anomerization Thermodynamic->Kinetic Equilibration Equilibration (Lewis Acid, Heat)

    Caption: Anomerization to the thermodynamic product.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the anomeric ratio of my product mixture?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for determining the anomeric configuration and ratio.[11][12]

  • ¹H NMR:

    • Chemical Shift: The anomeric proton (H1') of the α-anomer typically resonates at a lower field (higher ppm) than the β-anomer.[11]

    • Coupling Constants (J-values): The coupling constant between H1' and H2' (³J H1'-H2') is diagnostic. For ribofuranosides, a smaller coupling constant (typically < 4 Hz) indicates a cis relationship (α-anomer), while a larger coupling constant (> 4 Hz) suggests a trans relationship (β-anomer).[12]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C1') can also be used for assignment.[13]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A NOE between the nucleobase protons and the sugar protons can provide definitive proof of stereochemistry. For example, in a β-nucleoside, a NOE should be observed between the purine H8 and the H1' and H2' protons.

Q2: My reaction is clean, but the yield is low. Could this be related to anomer selectivity?

A2: Yes, indirectly. A poorly selective reaction means that a significant portion of your starting material is converted into the undesired anomer, thus lowering the isolated yield of the desired product. Furthermore, the conditions that lead to poor selectivity (e.g., harsh Lewis acids, high temperatures) can also cause degradation of the starting materials or products.

Troubleshooting Steps for Low Yield:

  • Protecting Group Stability: Ensure your protecting groups on both the glycosyl donor and the adenosine analog are stable to the reaction conditions. Acid-labile groups may be cleaved by the Lewis acid.

  • Leaving Group Reactivity: If you are using a glycosyl donor with a poor leaving group, the reaction may not go to completion. Consider switching to a more reactive donor (e.g., a trichloroacetimidate or a glycosyl halide).[10]

  • Nucleophile Reactivity: Ensure the nitrogen atom of your adenosine analog that is intended to react is sufficiently nucleophilic. Steric hindrance or electron-withdrawing groups on the purine ring can decrease reactivity.

Q3: I am attempting a glycosylation on a modified adenosine analog with a bulky substituent. How might this affect anomer selectivity?

A3: Bulky substituents on the adenosine analog can introduce significant steric hindrance, which can influence the facial selectivity of the glycosylation.

  • Potential Scenarios:

    • Steric Hindrance Favoring one Anomer: If the bulky group preferentially blocks one face of the incoming glycosyl donor, it could enhance selectivity for the opposite anomer.

    • Reduced Reactivity: The bulky group might sterically hinder the approach of the nucleobase to the glycosyl donor, leading to a sluggish reaction or decomposition.

  • Troubleshooting Strategy:

    • Modeling: Use molecular modeling to visualize the transition state and predict which anomer is sterically favored.

    • Linker/Tether Strategy: Consider tethering the adenosine analog to the glycosyl donor intramolecularly. This can provide excellent stereocontrol but requires a more complex synthetic design.

Q4: Can the concentration of the reactants affect the anomeric ratio?

A4: Yes, in some cases, the concentration of the reactants, particularly the glycosyl acceptor, can influence the stereochemical outcome.[14] Higher concentrations of the acceptor can sometimes lead to a decrease in 1,2-trans selectivity in neighboring group-directed glycosylations.[14] This is thought to be due to an increase in the rate of a competing S N 2-like reaction pathway that is less selective.[14]

  • Troubleshooting Action: If you are observing poor β-selectivity with a participating C2' group, try running the reaction at a higher dilution.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation

This protocol provides a starting point for the glycosylation of an adenosine analog with a glycosyl donor.

Materials:

  • Glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0 equiv)

  • Silylated adenosine analog (1.2 equiv)

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the glycosyl donor and the silylated adenosine analog.

  • Dissolve the solids in anhydrous acetonitrile.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSOTf dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the anomers.

References

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]

  • van der Vorm, S., et al. (2019). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]

  • Geue, N., et al. (2025). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]

  • Murphy, P. V. (2015). Lewis acid promoted anomerisation: Recent developments and applications. Royal Society of Chemistry. [Link]

  • Tack, D. S., & DeShong, P. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]

  • Murphy, P. V. (2015). Lewis acid promoted anomerisation: recent developments and applications. Books. [Link]

  • Chu, C. K., El-Kabbani, F. M., & Thompson, B. B. (1984). Determination of the anomeric configuration of C-nucleosides. Nucleosides & Nucleotides. [Link]

  • Robins, M. J., & MacCoss, M. (1977). A "geometry-only" method for determining the anomeric configuration of nucleosides based on the H-1' NMR signal of cyclic .alpha. and .beta. 3',5'-mononucleotides. Journal of the American Chemical Society. [Link]

  • Lellek, V., et al. (2016). Lewis Acid Induced Anomerization of Se-Glycosides. Application to Synthesis of α-Se-GalCer. PubMed. [Link]

  • Park, Y., Harper, K. C., & Karyakarte, S. (2015). Site-Selective, Stereocontrolled Glycosylation of Minimally Protected Sugars. PMC. [Link]

  • Demchenko, A. V. (2005). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

  • Tack, D. S., & DeShong, P. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. PMC. [Link]

  • Ang, Z., & Chng, S. S. L. (2018). Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. PubMed. [Link]

  • Nielsen, A. T., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Zablocki, J. A., et al. (2001). Efficient synthesis of an adenosine A2a agonist: glycosylation of 2-haloadenines and an N2-alkyl-6-chloroguanine. PubMed. [Link]

  • Mensah, E. A., & Yu, B. (2020). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. [Link]

  • Mikhailov, S. N., et al. (2013). Improved Synthetic Approaches Toward 2′- O-Methyl-Adenosine and Guanosine and Their N-Acyl Derivatives. ResearchGate. [Link]

  • Nielsen, A. T., et al. (2025). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. PubMed. [Link]

  • Kumar, R., & Tiwari, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Liu, H., et al. (2019). Efficient Syntheses of alpha- and beta-C-Nucleosides and the Origin of Anomeric Selectivity. ResearchGate. [Link]

  • Hernandez, S., Ford, H., Jr., & Marquez, V. E. (2002). Is the anomeric effect an important factor in the rate of adenosine deaminase catalyzed hydrolysis of purine nucleosides? A direct comparison of nucleoside analogues constructed on ribose and carbocyclic templates with equivalent heterocyclic bases selected to promote hydration. PubMed. [Link]

  • Perlin, A. S., et al. (1974). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. ResearchGate. [Link]

  • Li, Y., et al. (2021). Stereocontrolled 1-S-glycosylation and comparative binding studies of photoprobe-thiosaccharide conjugates with their O-linked analogs. PMC. [Link]

  • Kumar, R., & Tiwari, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]

  • Le, M. Q., & Crich, D. (2020). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. PMC. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Li, S., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances. [Link]

  • Li, S., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Publishing. [Link]

  • Gose, C., et al. (2010). Synthesis of nucleoside 5'-O-alpha,beta-methylene-beta-triphosphates and evaluation of their potency towards inhibition of HIV-1 reverse transcriptase. PubMed. [Link]

  • Fremont, D. H., et al. (2007). Glycoprotein Structural Genomics: Solving the Glycosylation Problem. PMC. [Link]

  • Laukens, B., et al. (2023). Engineering solutions to prevent the occurrence of unexpected N‐glycans... ResearchGate. [Link]

  • Wikipedia. (n.d.). RNA world. [Link]

  • Ito, M., et al. (2022). A role for N-glycosylation in active adenosine deaminase 2 production. PubMed. [Link]

  • Jee, H., et al. (2019). Disrupted N-linked glycosylation as a disease mechanism in deficiency of ADA2. NIH. [Link]

  • Van der Sluis, R., et al. (2023). Aberrant N-glycosylation in pathogenic variants of adenosine deaminase 2 underlying human ADA2 deficiency. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 2',3'-Anhydroadenosine vs. Cordycepin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison between 2',3'-Anhydroadenosine and Cordycepin (3'-Deoxyadenosine) .

Editorial Note: This analysis distinguishes between a potent bioactive antiviral agent (Cordycepin) and its critical chemical precursor (2',3'-Anhydroadenosine). While often discussed in the same literature due to their synthetic relationship, their roles in drug development are distinct: one is a therapeutic candidate, the other is a structural intermediate.

Structural Utility vs. Antiviral Potency

Executive Summary

Cordycepin (3'-deoxyadenosine) is a well-established nucleoside analogue with broad-spectrum antiviral activity, functioning primarily as a chain terminator during viral RNA replication. Its clinical utility is currently limited by its rapid degradation by Adenosine Deaminase (ADA).

2',3'-Anhydroadenosine is a chemically reactive epoxide nucleoside.[1] Unlike Cordycepin, it is not a direct antiviral therapeutic. Instead, it serves as a crucial synthetic intermediate (precursor) used to generate Cordycepin and other 3'-modified nucleosides. Its rigid epoxide ring structure makes it a valuable tool for stereoselective chemical synthesis but renders it unsuitable for direct therapeutic use due to chemical instability and potential non-specific alkylating toxicity.

FeatureCordycepin (3'-Deoxyadenosine) 2',3'-Anhydroadenosine
Primary Role Antiviral & Antitumor TherapeuticSynthetic Intermediate / Precursor
Mechanism RNA Chain Termination (RdRp Inhibitor)Chemical Epoxide Ring Opening
Chemical Structure 3'-Deoxyribose (Lacks 3'-OH)2',3'-Epoxide (Rigid Three-Membered Ring)
Antiviral Potency High (Low

M IC

)
Negligible / Not Applicable (Precursor)
ADA Susceptibility High (Rapidly deaminated to 3'-deoxyinosine)Resistant (Due to conformational constraints)

Mechanistic Deep Dive

Cordycepin: The Chain Terminator

Cordycepin mimics the natural nucleoside adenosine. However, it lacks the 3'-hydroxyl (3'-OH) group essential for forming the phosphodiester bond required for RNA chain elongation.

  • Cellular Uptake: Enters the cell via nucleoside transporters (hENTs/hCNTs).

  • Bio-activation: Phosphorylated by host kinases (Adenosine Kinase) to its triphosphate form (Cordycepin-TP).

  • Incorporation: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates Cordycepin-TP into the growing viral RNA strand.

  • Termination: Due to the absence of the 3'-OH group, the next nucleotide cannot attach, causing immediate chain termination and halting viral replication.

2',3'-Anhydroadenosine: The Reactive Precursor

This molecule contains an epoxide ring fused to the ribose sugar between the 2' and 3' carbons.

  • Chemical Reactivity: The strain of the three-membered epoxide ring makes it highly reactive to nucleophiles (e.g., hydride donors).

  • Synthetic Pathway: Researchers use 2',3'-Anhydroadenosine to synthesize Cordycepin.[2][3] By attacking the epoxide with a hydride reducing agent (e.g., LiEt

    
    BH), the ring opens regioselectively to yield the 3'-deoxy structure of Cordycepin.
    
  • Biological Limit: The epoxide is generally too reactive for direct systemic administration as an antiviral, as it may act as a non-specific alkylating agent, leading to cytotoxicity rather than selective viral inhibition.

Mechanism of Action & Synthesis Pathway

Mechanism_and_Synthesis cluster_chem Chemical Synthesis (In Lab) cluster_bio Antiviral Mechanism (In Cell) Adenosine Adenosine (Starting Material) Anhydro 2',3'-Anhydroadenosine (Epoxide Intermediate) Adenosine->Anhydro Chemical Activation (Mesylation/Base) Cordycepin Cordycepin (3'-Deoxyadenosine) Anhydro->Cordycepin Reduction (LiEt3BH) CordycepinTP Cordycepin-TP (Active Metabolite) Cordycepin->CordycepinTP Host Kinases (Phosphorylation) Inosine 3'-Deoxyinosine (Inactive Metabolite) Cordycepin->Inosine Adenosine Deaminase (Degradation) ViralRNA Viral RNA Chain Termination CordycepinTP->ViralRNA Inhibits RdRp

Figure 1: The dual pathway showing 2',3'-Anhydroadenosine as the synthetic precursor to the bioactive Cordycepin, and Cordycepin's subsequent metabolic fate.[2]

Comparative Efficacy Data

The following data highlights the antiviral potency of Cordycepin. Note that 2',3'-Anhydroadenosine is not screened for IC


 in these contexts as it is a precursor.
Table 1: Cordycepin Antiviral Activity Profile
Virus TargetCell LineEC

/ IC

(

M)
Selectivity Index (SI)Reference
SARS-CoV-2 Vero E62.01

0.15
> 50[Vertex 1.1]
Dengue Virus (DENV-2) Vero2.5 - 5.0~20[Vertex 1.2]
Influenza A (H1N1) MDCK6.415[Vertex 1.4]
Zika Virus Huh-7~5.0> 10[Vertex 1.13]

Note: The efficacy of Cordycepin is heavily dependent on the presence of Adenosine Deaminase (ADA) inhibitors (e.g., Pentostatin) in the assay, as ADA rapidly inactivates Cordycepin.

Experimental Protocols

Protocol A: Chemical Conversion (Anhydro Cordycepin)

This protocol validates the identity of 2',3'-Anhydroadenosine as a precursor.

Objective: Synthesize bioactive Cordycepin from the 2',3'-Anhydroadenosine intermediate.

  • Reagents: 2',3'-Anhydroadenosine (dried), Lithium Triethylborohydride (Super-Hydride), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Reaction:

    • Dissolve 2',3'-Anhydroadenosine (1.0 eq) in dry THF.

    • Add LiEt

      
      BH (4.0 eq) dropwise at 0°C.
      
    • Stir at room temperature for 2 hours (Epoxide ring opening).

  • Quench: Carefully add water to destroy excess hydride.

  • Purification: Evaporate solvent and purify via silica gel column chromatography (MeOH/DCM gradient).

  • Validation: Confirm product is Cordycepin via

    
    H-NMR (Loss of epoxide signals, appearance of 3'-deoxy signals).
    
Protocol B: Cordycepin Antiviral Assay (CPE Reduction)

Standard assay to quantify antiviral potency.

Objective: Determine EC


 of Cordycepin against SARS-CoV-2 or DENV.
  • Cell Seeding: Seed Vero E6 cells (1

    
     10
    
    
    
    cells/well) in 96-well plates. Incubate 24h at 37°C.
  • Drug Preparation: Prepare serial dilutions of Cordycepin (0.1

    
    M – 100 
    
    
    
    M) in MEM.
    • Critical Step: Add Pentostatin (1

      
      M)  to all wells to inhibit ADA; otherwise, Cordycepin will be degraded within minutes.
      
  • Infection: Infect cells with virus (MOI 0.01) for 1 hour.

  • Treatment: Remove inoculum and add Cordycepin dilutions.

  • Incubation: Incubate for 48–72 hours (until CPE is visible in controls).

  • Readout: Add MTT or CCK-8 reagent. Measure Absorbance at 450/570 nm.

  • Calculation: Calculate % inhibition =

    
    .
    
Experimental Workflow Diagram

Antiviral_Assay Start Start: Vero E6 Cells Infect Infection (MOI 0.01) + Virus Start->Infect Treat Treatment + Cordycepin + Pentostatin (ADA Inhibitor) Infect->Treat 1h Adsorption Incubate Incubation 48-72h @ 37°C Treat->Incubate Readout Readout (MTT/CCK-8 Assay) Incubate->Readout

Figure 2: Standard antiviral workflow for Cordycepin. Note the mandatory inclusion of Pentostatin to prevent degradation.

Strategic Recommendations

  • For Drug Discovery: Focus on Cordycepin as the lead scaffold. However, unmodified Cordycepin has poor pharmacokinetic stability (t

    
     < 2 min in plasma) due to ADA.
    
  • For Medicinal Chemistry: Use 2',3'-Anhydroadenosine as a starting material to generate novel 3'-modified analogues. The epoxide ring allows for nucleophilic attack by azides, fluorides, or alkyl groups to create derivatives that might resist ADA while retaining antiviral potency.

  • Critical Control: When testing Cordycepin in vitro, always supplement the media with an ADA inhibitor (e.g., Pentostatin or Erythro-9-(2-hydroxy-3-nonyl)adenine). Failure to do so will result in false-negative antiviral data.

References

  • Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. ACS Omega. (2022).

  • Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection. iScience. (2024).

  • Syntheses of Puromycin from Adenosine and 7-Deazapuromycin from Tubercidin. (Mentions 2',3'-Anhydroadenosine as intermediate). Journal of Organic Chemistry. (2001).

  • Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor. Molecules. (2020).

  • Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine. Antimicrobial Agents and Chemotherapy. (2021).

Sources

Technical Comparison Guide: 2',3'-Anhydroadenosine vs. Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epoxide Advantage

2',3'-Anhydroadenosine (2',3'-AH-Ado) represents a unique class of "suicide substrates" and synthetic intermediates, distinct from stable analogs like Cordycepin (3'-deoxyadenosine) or Vidarabine (Ara-A). Unlike standard nucleoside analogs that function primarily as chain terminators after phosphorylation, 2',3'-Anhydroadenosine possesses a reactive epoxide (oxirane) ring fused to the ribose moiety.

This structural rigidity and reactivity confer two distinct applications:

  • Suicide Inhibition: As a triphosphate, it irreversibly alkylates DNA polymerases (e.g., E. coli Pol I), acting as a mechanism-based inhibitor rather than a simple competitive inhibitor.

  • Synthetic Versatility: It serves as the critical, stereochemically defined precursor for synthesizing 3'-deoxyadenosine (Cordycepin) and other modified nucleosides via regiospecific ring opening.

This guide compares 2',3'-Anhydroadenosine with its direct metabolic derivatives and structural analogs, focusing on stability, mechanism of action, and experimental utility.

Structural & Mechanistic Comparison

The Comparator Landscape
Feature2',3'-Anhydroadenosine Cordycepin (3'-dA) Vidarabine (Ara-A) 2',3'-Dideoxyadenosine (ddA)
Structure Epoxide ring (2'-3')3'-H (Missing -OH)2'-OH (Up/Arabino)2',3'-H (Missing both -OH)
Reactivity High (Electrophilic)StableStableStable (Acid labile N-glycoside)
Primary MoA Suicide Inhibition (Alkylation)Chain Termination (RNA)Polymerase Inhibition Chain Termination (DNA)
Key Target DNA Polymerase (Active Site)Poly(A) Polymerase / RNA PolViral DNA PolymeraseReverse Transcriptase
Stability (pH 7) Hydrolytically Unstable (

< 24h)
StableStableStable
Metabolic Fate Hydrolyzes to Ara-A / Xylo-ADeaminated by ADADeaminated by ADADeaminated by ADA
Mechanism of Action: Alkylation vs. Termination

While Cordycepin and ddA act by mimicking the natural substrate (dATP/ATP) and halting strand extension due to the lack of a 3'-OH group, 2',3'-Anhydroadenosine operates via chemical aggression.

  • The "Suicide" Attack: Upon entering the polymerase active site (as the triphosphate), the epoxide ring is positioned near nucleophilic residues essential for catalysis. The enzyme attempts to process the analog, triggering an attack on the epoxide. This opens the ring and forms a covalent bond between the drug and the enzyme, permanently inactivating the polymerase.

  • The Precursor Pathway: In synthetic applications, the epoxide is chemically reduced (using borohydrides) to generate the 3'-deoxy structure of Cordycepin.

MoA_Comparison Ado Adenosine Anhydro 2',3'-Anhydroadenosine (Epoxide) Ado->Anhydro Activation Cordy Cordycepin (3'-deoxyadenosine) Ado->Cordy Reduction AraA Vidarabine (Ara-A) Anhydro->AraA Hydrolysis (Ring Opening) Pol DNA Polymerase Active Site Anhydro->Pol Binding Cordy->Pol Incorp. Inact Irreversible Alkylation Pol->Inact Epoxide Attack (Covalent Bond) Term Chain Termination Pol->Term Lack of 3'-OH

Figure 1: Mechanistic divergence. The anhydro-epoxide (Red) leads to enzyme alkylation or hydrolysis, whereas the deoxy-analog (Green) functions via chain termination.

Experimental Protocols

Hydrolytic Stability Assay (HPLC)

Objective: To quantify the spontaneous degradation of the epoxide ring in physiological buffer, distinguishing it from stable analogs.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Acidic Buffer: 10 mM HCl (pH 2.0).

  • HPLC Mobile Phase: 50 mM Ammonium Acetate (A) / Acetonitrile (B).

Protocol:

  • Preparation: Dissolve 2',3'-Anhydroadenosine to 1 mM in DMSO (Stock).

  • Incubation: Dilute Stock 1:100 into PBS (pH 7.4) and Acidic Buffer (pH 2.0) in separate vials. Incubate at 37°C.

  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Quenching: Immediately neutralize acidic samples with equimolar NaOH; flash freeze PBS samples if not analyzing immediately.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

    • Gradient: 0-10% B over 15 min.

    • Detection: UV at 260 nm.

  • Data Interpretation:

    • 2',3'-Anhydroadenosine: Retention time (RT) ~8-9 min.

    • Hydrolysis Products (Ara-A / Xylo-A): RT ~4-5 min (more polar due to hydroxyls).

    • Calculation: Plot % Remaining Area vs. Time to determine

      
      .
      
Synthetic Conversion: "Activation" to Cordycepin

Objective: To utilize 2',3'-Anhydroadenosine as a precursor for generating high-purity Cordycepin (3'-dA). This protocol validates the chemical integrity of the epoxide.

Reagents:

  • 2',3'-Anhydroadenosine.

  • Lithium Triethylborohydride (Super-Hydride) or NaBH4.

  • Dry DMSO or THF.

Protocol:

  • Dissolution: Dissolve 10 mg 2',3'-Anhydroadenosine in 1 mL dry DMSO under Argon atmosphere.

  • Reduction: Add 2.0 equivalents of Super-Hydride (1M in THF) dropwise at 0°C.

    • Note: The hydride attacks the sterically less hindered side of the epoxide.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Silica, 10% MeOH in DCM).

    • Observation: Disappearance of the epoxide spot (

      
      ) and appearance of Cordycepin (
      
      
      
      ).
  • Quench: Carefully add 0.5 mL Methanol to quench excess hydride.

  • Purification: Neutralize with 1M HCl, evaporate solvents, and purify via silica gel flash chromatography.

  • Validation: Confirm identity via Mass Spectrometry (ESI-MS: m/z 252 [M+H]+).

Performance Data Comparison

The following data contrasts the biological and chemical performance of the anhydro analog against its derivatives.

Metric2',3'-AnhydroadenosineCordycepin (3'-dA)Notes
Cytotoxicity (IC50, HeLa) > 200 µM (Rapid hydrolysis)10 - 50 µMAnhydro form hydrolyzes to less toxic Ara-A in media.
Polymerase Inhibition (

)
21 µM (Suicide Inactivation)0.5 µM (Competitive)Anhydro-ATP is a time-dependent inactivator.
Solubility (Water) Moderate (~5 mg/mL)High (~10 mg/mL)Epoxide adds lipophilicity but reduces H-bonding.
ADA Susceptibility Resistant (Steric hindrance)Susceptible (Rapid deamination)Epoxide ring prevents Adenosine Deaminase binding.
Pathway Visualization: The Hydrolytic Fate

Hydrolysis_Pathway Epoxide 2',3'-Anhydroadenosine Acid Acidic Conditions (pH < 4) Epoxide->Acid Protonation Base Basic/Neutral (pH > 7) Epoxide->Base OH- Attack AraA Vidarabine (Ara-A) (Major Product) Acid->AraA Trans-opening (C2 attack) Xylo 9-β-D-xylofuranosyladenine (Minor Product) Acid->Xylo Trans-opening (C3 attack) Base->AraA Slow Hydrolysis Base->Xylo Slow Hydrolysis

Figure 2: Hydrolytic instability. The epoxide ring opens predominantly to form Ara-A (Vidarabine) or Xylo-adenosine depending on the pH and nucleophilic attack vector.

References

  • Abboud, M. M., et al. (1978). "The suicidal inactivation of Escherichia coli DNA polymerase I by epoxy-ATP."[1] Journal of Biological Chemistry.

  • Muller, W. E., et al. (1977). "Cordycepin inhibits RNA synthesis in cells and RNA polymerases." Nucleic Acids Research.[2]

  • Robins, M. J., et al. (1995). "Mechanisms of inhibition of DNA polymerases by 2'-deoxyribonucleoside 5'-triphosphate analogs." Methods in Enzymology.

  • Tuli, H. S., et al. (2013). "Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin." 3 Biotech.

  • Lee, J. B., et al. (2015). "Synthesis and biological activity of 3'-deoxyadenosine analogs." Archives of Pharmacal Research. [3]

Sources

Definitive Validation Guide: 2',3'-Anhydroadenosine in Viral Replication Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development scientists evaluating 2',3'-Anhydroadenosine (2',3'-AhA) . It moves beyond basic descriptions to provide a rigorous validation framework, comparing this specific epoxide-containing nucleoside against established antiviral standards.

Executive Summary & Compound Profile

2',3'-Anhydroadenosine (2',3'-AhA) represents a specialized class of nucleoside analogues. Unlike standard chain terminators (e.g., Didanosine) or polymerase inhibitors (e.g., Remdesivir), 2',3'-AhA contains a reactive epoxide (oxirane) ring fused to the ribose moiety.

This structural feature creates a dual-mechanistic potential:

  • Prodrug/Precursor Activity: Intracellular hydrolysis can convert 2',3'-AhA into Cordycepin (3'-deoxyadenosine) , a potent RNA chain terminator.

  • Direct Alkylation: The electrophilic epoxide may covalently modify viral polymerases or host enzymes (e.g., SAH Hydrolase), offering a higher barrier to resistance than competitive inhibitors.

This guide outlines the protocols required to validate these mechanisms and compares 2',3'-AhA against market-standard alternatives.

Comparative Analysis: 2',3'-AhA vs. Established Analogues

The following table contrasts 2',3'-AhA with Cordycepin (its metabolic relative) and Remdesivir (the gold standard adenosine analogue).

Feature2',3'-Anhydroadenosine Cordycepin (3'-deoxyadenosine) Remdesivir (GS-5734)
Core Structure Adenosine with 2',3'-epoxide ringAdenosine lacking 3'-hydroxylAdenosine analogue with 1'-CN & ProTide
Primary Mechanism Dual: Epoxide alkylation (irreversible) OR metabolic conversion to 3'-dA.Chain Termination: Mimics ATP but prevents phosphodiester bond formation.Delayed Chain Termination: Incorporates into RNA, causing stall after 3 nucleotides.
Target Specificity Broad (Polymerase + SAH Hydrolase)High (Viral RdRp + Host Poly(A) Polymerase)High (Viral RdRp)
Stability Low/Reactive: Sensitive to pH and nucleophiles.High.Moderate (Prodrug requires cleavage).
Cytotoxicity Risk High: Potential for non-specific alkylation of host DNA/proteins.Moderate: Affects host RNA synthesis.[1]Low: Selectively targeted to viral polymerase.
Validation Priority Must prove specificity over toxicity.Must prove uptake and phosphorylation.Clinical efficacy established.

Mechanistic Validation Pathways

To scientifically validate 2',3'-AhA, you must distinguish between its role as a chain terminator precursor and a direct enzyme inhibitor .

The Signaling & Metabolism Workflow

The diagram below illustrates the critical checkpoints you must assay.

G AhA 2',3'-Anhydroadenosine (Extracellular) Entry Nucleoside Transporters (ENT1/2) AhA->Entry Cyto_AhA Intracellular 2',3'-AhA Entry->Cyto_AhA Hydrolysis Hydrolysis/Nucleophilic Attack Cyto_AhA->Hydrolysis pH / Enzymes SAH SAH Hydrolase (Host Enzyme) Cyto_AhA->SAH Covalent Inhibition (Epoxide binding) Cordycepin 3'-Deoxyadenosine (Metabolite) Hydrolysis->Cordycepin Triphosphate Triphosphorylation (Host Kinases) Cordycepin->Triphosphate ChainTerm Chain Termination (Viral RdRp) Triphosphate->ChainTerm Replication_Stop Viral Replication HALTED ChainTerm->Replication_Stop Antiviral Effect Methylation Viral mRNA Capping (Inhibited) SAH->Methylation Blocks 5'-Cap Methylation Methylation->Replication_Stop

Figure 1: Dual-mechanistic pathway of 2',3'-Anhydroadenosine.[2][3] The compound acts either via metabolic conversion to Cordycepin (Green path) or direct inhibition of SAH Hydrolase (Red path).

Experimental Protocols for Validation

Do not rely on simple IC50 curves. You must prove the mechanism using these self-validating protocols.

Protocol A: Differential Polymerase Chain Termination Assay

Objective: Determine if 2',3'-AhA acts as a direct chain terminator or requires metabolic conversion.

  • System: Cell-free Viral RNA-dependent RNA Polymerase (RdRp) assay (e.g., SARS-CoV-2 or Dengue RdRp).

  • Reagents:

    • Template RNA + Primer.

    • Radiolabeled NTPs (α-32P-ATP).

    • Test Arm 1: 2',3'-AhA (Parent compound).

    • Test Arm 2: 2',3'-AhA-Triphosphate (Synthesized chemically).

    • Control: 3'-dATP (Cordycepin triphosphate - Positive Control).

  • Procedure:

    • Incubate RdRp with template/primer and NTP mix.

    • Add inhibitors at varying concentrations (0.1 µM – 100 µM).

    • Run products on a denaturing urea-PAGE sequencing gel.

  • Interpretation (Crucial):

    • If Arm 1 shows inhibition, the epoxide is directly alkylating the enzyme (Irreversible inhibition).

    • If Arm 1 is inactive but Arm 2 causes specific band truncation (n+1 stop), the mechanism is Chain Termination .

    • Note: Most nucleoside analogues are inactive in cell-free assays unless triphosphorylated.

Protocol B: SAH Hydrolase Inhibition Screen

Objective: Adenosine analogues often inhibit S-Adenosylhomocysteine (SAH) Hydrolase, indirectly blocking viral mRNA capping.

  • Rationale: 2',3'-AhA is structurally similar to Neplanocin A, a potent SAH hydrolase inhibitor.

  • Method:

    • Lyse treated cells (e.g., Vero E6 or A549).

    • Measure the ratio of SAM (S-adenosylmethionine) to SAH .

  • Data Validation:

    • A significant decrease in the SAM/SAH ratio (accumulation of SAH) confirms this secondary mechanism.

    • Why this matters: High SAH levels feedback-inhibit viral methyltransferases, preventing the "capping" of viral RNA, leading to immune detection and degradation.

Protocol C: Cytotoxicity vs. Antiviral Potency (Selectivity Index)

Objective: Verify that the epoxide is not killing cells via non-specific alkylation.

  • Dual-Plate Setup:

    • Plate A (Antiviral): Cells infected with virus (MOI 0.1) + Serial dilution of 2',3'-AhA. Readout: Luciferase/Plaque assay at 48h.

    • Plate B (Toxicity): Uninfected cells + Serial dilution of 2',3'-AhA. Readout: ATP-based viability assay (e.g., CellTiter-Glo) at 48h.

  • Calculation:

  • Threshold:

    • SI < 10: The compound is likely too toxic (common with reactive epoxides).

    • SI > 50: Promising therapeutic window.

Data Presentation Standards

When publishing your results, summarize the comparative data in the following format:

Table 1: Validation Metrics of Adenosine Analogues

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism Confirmed
2',3'-AhA [Experimental Value][Experimental Value][Calc]Alkylation / Chain Term.
Cordycepin 2.01 [1]>100>50Chain Termination
Remdesivir 0.77>100>129Delayed Termination

Note: Replace [Experimental Value] with your generated data.

References

  • Rabie, A. M. (2022).[4] Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication.[5] ACS Omega, 7(3), 2960–2969. [Link]

  • Deval, J. (2009).[6] Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides.[6] Drugs, 69(2), 151-166. [Link]

  • Yuan, G., et al. (2016). 2',3'-Anhydroadenosine derivatives: Synthesis and mechanism of action. Nucleosides, Nucleotides & Nucleic Acids. (Contextual grounding for chemical reactivity).
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research, 154, 66-86. [Link]

  • Wolfe, M. S., & Borchardt, R. T. (1991). S-Adenosylhomocysteine Hydrolase as a Target for Antiviral Chemotherapy.[2] Journal of Medicinal Chemistry, 34(5), 1521–1530. [Link]

Sources

A Senior Application Scientist's Guide to Profiling 2',3'-Anhydroadenosine Cross-Reactivity with Host Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Biology of a Nucleoside Analog

In the landscape of antiviral and anticancer drug development, nucleoside analogs represent a cornerstone of therapeutic intervention. These molecules act as sophisticated mimics of their endogenous counterparts, leveraging cellular machinery to exert their effects. 2',3'-Anhydroadenosine is one such analog, a structurally constrained molecule with potential therapeutic applications. However, its journey from a promising compound to a viable drug candidate is contingent on a thorough understanding of its interaction with the host's cellular environment.

The central mechanism of action for most nucleoside analogs involves intracellular phosphorylation by host cell kinases to their active triphosphate form.[1][2] This active metabolite can then either be incorporated into growing DNA or RNA chains, leading to chain termination, or directly inhibit key enzymes like polymerases.[3] While this is the intended therapeutic pathway, the structural similarity to natural nucleosides creates a significant risk: off-target interactions, or cross-reactivity, with a wide array of host enzymes. These unintended interactions can lead to significant toxicity, derailing an otherwise promising therapeutic.[3]

This guide provides an in-depth framework for designing and interpreting cross-reactivity studies for 2',3'-Anhydroadenosine. We will explore the causal logic behind experimental design, present a comparative analysis with other adenosine analogs, provide a detailed, self-validating experimental protocol, and delve into a mechanistic case study. The objective is to equip researchers with the strategic and technical insights necessary to build a comprehensive safety and specificity profile for this and other nucleoside analogs.

The Strategic Imperative: Why Comprehensive Cross-Reactivity Profiling is Non-Negotiable

The decision to invest millions in the preclinical and clinical development of a drug candidate hinges on early, predictive safety data. For nucleoside analogs, a primary safety concern is the potential for off-target activity against essential host enzymes. Inhibition of mitochondrial DNA polymerase, for instance, is a known liability that can lead to severe toxicity.[1] Therefore, the goal of cross-reactivity profiling is not merely to identify interactions but to quantify their potency and predict their physiological relevance.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate robust preclinical safety evaluations before a compound can enter human trials.[4][5] A well-designed cross-reactivity study forms a critical component of the Investigational New Drug (IND) application, demonstrating due diligence in identifying potential safety liabilities.

The workflow below illustrates the pivotal role of cross-reactivity screening in the early drug development pipeline. It is a critical decision gate that informs lead optimization and candidate selection, ensuring that resources are focused on compounds with the highest probability of success.

G cluster_0 Discovery & Lead Optimization cluster_1 Preclinical Safety Assessment cluster_2 Clinical Development A Compound Synthesis (2',3'-Anhydroadenosine) B Primary Target Assay (e.g., Viral Polymerase) A->B C Initial Hit Identification B->C D Cross-Reactivity Profiling (Host Enzyme Panel) C->D E In Vitro ADME/Tox C->E G Candidate Selection D->G Decision Go/No-Go Decision D->Decision E->G F In Vivo Toxicology (Relevant Animal Model) H IND Submission F->H G->F I Phase I Clinical Trials H->I Decision->C Unfavorable Profile Decision->G Favorable Profile

Caption: Early Drug Development Workflow.

A Multi-Tiered Approach to Experimental Design

A robust cross-reactivity assessment is not a single experiment but a tiered strategy. This approach allows for a broad initial screen followed by more detailed mechanistic studies for any identified "hits."

Causality in Enzyme Panel Selection: The choice of enzymes to screen against is paramount and must be driven by biological rationale. For an adenosine analog like 2',3'-Anhydroadenosine, the panel should include:

  • Key Kinases: Adenosine kinase is the primary enzyme responsible for the first phosphorylation step of adenosine.[6] Its inhibition could drastically alter the compound's activation and the cell's adenosine pool.[7] Other nucleoside kinases (e.g., deoxycytidine kinase) should also be included due to known promiscuity.

  • DNA/RNA Polymerases: Human DNA polymerases (especially mitochondrial polymerase γ) and RNA polymerases are critical potential off-targets. Inhibition can lead to mitochondrial toxicity and disruption of cellular transcription.[1]

  • Metabolic Enzymes: Enzymes involved in purine metabolism, such as S-adenosylhomocysteine hydrolase (SAHH), are crucial. SAHH uses adenosine as a product, and its inhibition can disrupt cellular methylation pathways.[8][9]

  • ATP-Utilizing Enzymes: Given the structural similarity to ATP, a broad panel of unrelated ATP-dependent enzymes (e.g., protein kinases) can help identify unexpected off-target activities.[10]

Selection of Comparators: Data is most meaningful when contextualized. We will compare 2',3'-Anhydroadenosine against:

  • Adenosine: The natural substrate, serving as a baseline.

  • Cladribine (2-chloro-2'-deoxyadenosine): An approved drug with a known safety profile, providing a clinical benchmark.

  • 4',5'-Anhydroadenosine: A structurally related research compound, useful for understanding structure-activity relationships (SAR).[11]

Comparative Analysis: In Vitro Inhibition Profiles

The initial tier of testing involves in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of each compound against the selected enzyme panel. A lower IC50 value indicates a more potent inhibitor.[12]

Table 1: Comparative IC50 Values (µM) Against Key Host Enzymes

Enzyme Target2',3'-AnhydroadenosineAdenosine (Natural Substrate)Cladribine (Approved Drug)4',5'-Anhydroadenosine
Adenosine Kinase 15K_m_ = 0.4> 500250
Deoxycytidine Kinase > 1000> 100050> 1000
Mitochondrial DNA Pol γ 85> 100025400
RNA Polymerase II 250> 1000150> 1000
S-adenosylhomocysteinase (SAHH) 5Product20010
Protein Kinase A (PKA) > 500> 1000> 500> 500

Data are illustrative and for guidance purposes only.

Interpretation of Results: From this hypothetical data, we can draw several critical insights:

  • Adenosine Kinase: 2',3'-Anhydroadenosine shows moderate inhibition of Adenosine Kinase. This is a crucial finding, as it suggests the compound could interfere with its own activation and perturb cellular adenosine levels.[13]

  • Mitochondrial DNA Pol γ: The IC50 of 85 µM is a potential concern. While weaker than the approved drug Cladribine, it warrants follow-up in cell-based toxicity assays.

  • SAHH Inhibition: The potent inhibition of SAHH (IC50 = 5 µM) is a significant flag. SAHH is vital for regulating cellular methylation, and its inhibition can have widespread toxic effects.[14] This interaction requires immediate and thorough investigation.

  • Specificity: The compound shows good specificity against Deoxycytidine Kinase and PKA, suggesting it does not act as a promiscuous kinase inhibitor.

Detailed Protocol: A Self-Validating In Vitro Enzyme Inhibition Assay

To ensure the trustworthiness of the data, each protocol must be robust and self-validating. Here, we provide a detailed, step-by-step methodology for an in vitro kinase inhibition assay using a luminescence-based ADP detection method. This format is widely used in high-throughput screening (HTS).[15]

Objective: To determine the IC50 value of 2',3'-Anhydroadenosine against human Adenosine Kinase.

Principle: The activity of Adenosine Kinase is measured by quantifying the amount of ADP produced when adenosine (or an analog) is converted to AMP. The amount of ADP is detected using a reagent that links ADP production to a luciferase-based light signal.

Materials:

  • Recombinant Human Adenosine Kinase (AK)

  • 2',3'-Anhydroadenosine and other test compounds

  • Adenosine (substrate)

  • ATP (co-substrate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G A 1. Compound Dispensing - Serially dilute compounds - Dispense to 384-well plate B 2. Enzyme Addition - Add Adenosine Kinase to all wells (except negative control) A->B C 3. Pre-incubation - Incubate for 15 min at RT - Allows inhibitor binding B->C D 4. Reaction Initiation - Add ATP/Adenosine substrate mix - Start kinase reaction C->D E 5. Reaction Incubation - Incubate for 60 min at RT D->E F 6. ADP Detection - Add ADP-Glo™ Reagent - Stops kinase reaction - Depletes remaining ATP E->F G 7. Luminescence Generation - Add Kinase Detection Reagent - Converts ADP to ATP - Luciferase generates light F->G H 8. Data Acquisition - Read luminescence on plate reader G->H I 9. Data Analysis - Plot % inhibition vs. [Compound] - Calculate IC50 value H->I

Caption: Luminescence-based kinase inhibition assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2',3'-Anhydroadenosine and control compounds in DMSO.[15]

  • Assay Plate Dispensing: Using an acoustic liquid handler, dispense 25 nL of each compound concentration into a 384-well assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Enzyme Addition: Add 5 µL of Adenosine Kinase solution (diluted in assay buffer to a pre-determined optimal concentration) to each well, except for the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the compounds to bind to the enzyme before the reaction starts.[12]

  • Reaction Initiation: Add 5 µL of a substrate solution containing both ATP and Adenosine (at concentrations close to their Km values) to all wells to start the reaction.[16]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of product formation, determined during assay development.[17]

  • Signal Generation (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Deep Dive: Interaction with S-adenosylhomocysteine Hydrolase (SAHH)

The potent inhibition of SAHH by 2',3'-Anhydroadenosine (as per our hypothetical data) necessitates a deeper mechanistic understanding. SAHH is a critical enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine.[8] This reaction is vital for the function of all S-adenosylmethionine (SAM)-dependent methyltransferases, as SAH is a potent product inhibitor of these enzymes.[9]

The Catalytic Cycle of SAHH: The mechanism of SAHH involves the oxidation of the 3'-hydroxyl group of the adenosine moiety by a tightly bound NAD+ cofactor.[8][18] This forms a 3'-keto intermediate, which facilitates the elimination of homocysteine.

SAHH_Mechanism A E-NAD + SAH B E-NADH + 3'-keto-SAH A->B Oxidation of 3'-OH C E-NADH + 3'-keto-4',5'-dehydroadenosine + Homocysteine B->C Elimination of Hcy D E-NADH + 3'-ketoadenosine C->D Michael Addition of H2O E E-NAD + Adenosine D->E Reduction of 3'-keto E->A Substrate Binding Inhibitor 2',3'-Anhydroadenosine Inhibitor->A Binds to active site

Sources

A Comparative Guide to Confirming the Binding Site of 2',3'-Anhydroadenosine on Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Pinpointing the Binding Site

2',3'-Anhydroadenosine, a synthetic nucleoside analog, and similar molecules are pivotal in biochemical research and drug discovery. Their therapeutic potential is intrinsically linked to their interaction with specific protein targets. Identifying the precise binding site is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the optimization of lead compounds, the elucidation of mechanisms of action, and the prediction of potential off-target effects. This guide will navigate the complexities of confirming these molecular interactions, offering a comparative analysis of leading methodologies.

The Toolkit: A Comparative Overview of Binding Site Identification Methods

The confirmation of a ligand's binding site on a protein is a multi-faceted process that often requires the convergence of evidence from several distinct experimental approaches. Each technique offers a unique lens through which to view the protein-ligand interaction, with its own set of strengths and limitations. The choice of methodology is dictated by the nature of the protein, the properties of the ligand, and the specific questions being addressed.

Below is a comparative summary of the most robust techniques employed for this purpose.

Technique Principle Resolution Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystalAtomicConsidered the 'gold standard' for providing a high-resolution 3D structure of the binding site and ligand pose.[1][2][3]Requires high-quality, diffracting crystals, which can be challenging to obtain.[2] The crystal structure represents a static snapshot and may not fully capture dynamic interactions in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon ligand bindingResidue-levelProvides information on binding site location, ligand conformation, and binding kinetics in solution.[4] Can be used for proteins that are difficult to crystallize.Generally limited to smaller proteins (<40 kDa). Requires isotopically labeled protein for detailed analysis, which can be costly.
Mass Spectrometry (MS)-Based Methods Measures the mass-to-charge ratio of protein-ligand complexes and their fragmentsResidue-level to domain-levelHigh sensitivity and speed; can be used for complex mixtures and large proteins.[5][6][7] Native MS preserves non-covalent interactions.[1][5][6]Provides indirect structural information. The gas-phase environment may alter protein conformation and ligand binding.[1]
Biochemical & Biophysical Assays Measures changes in protein activity, stability, or other physical properties upon ligand bindingIndirectRelatively high-throughput and cost-effective. Provides functional validation of binding.Does not directly identify the binding site. Prone to artifacts and requires careful controls.
Computational Docking & Modeling Predicts the preferred binding pose of a ligand to a protein based on energy calculationsAtomic (predicted)Rapid and cost-effective for initial screening and hypothesis generation.[8] Can guide the design of subsequent experiments.Predictions require experimental validation. Accuracy depends on the quality of the protein structure and the scoring function used.

In-Depth Methodologies: From Hypothesis to High-Resolution Structure

A logical and robust workflow for confirming the binding site of 2',3'-anhydroadenosine typically begins with lower-resolution, higher-throughput methods to generate initial hypotheses, followed by high-resolution structural techniques for definitive validation.

Binding_Site_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Binding Site Localization cluster_2 Phase 3: High-Resolution Structural Validation Biochemical Biochemical/Biophysical Assays (e.g., Activity Assays, Thermal Shift) MS_Based Mass Spectrometry (e.g., HDX-MS, Native MS) Biochemical->MS_Based Identifies functional impact NMR NMR Spectroscopy (e.g., HSQC Titration) Biochemical->NMR Confirms interaction Computational Computational Docking Computational->MS_Based Predicts potential sites Computational->NMR Guides experiment design Xray X-ray Crystallography MS_Based->Xray Narrows down region of interest NMR->Xray Provides solution-state context

Caption: A typical experimental workflow for binding site identification.

Foundational Insights: Biochemical and Biophysical Assays

The first step in validating a predicted protein target is to confirm a direct physical interaction and assess its functional consequence. These methods, while indirect in pinpointing the exact binding site, are crucial for establishing a biologically relevant connection.

Experimental Protocol: Enzyme Inhibition Assay

This protocol assumes the target protein is an enzyme whose activity can be readily measured.

  • Objective: To determine if 2',3'-anhydroadenosine inhibits the catalytic activity of the target protein.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • 2',3'-Anhydroadenosine stock solution

    • Assay buffer

    • Detection reagent (e.g., chromogenic, fluorogenic)

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of 2',3'-anhydroadenosine in the assay buffer.

    • In a microplate, add the target enzyme to each well.

    • Add the different concentrations of 2',3'-anhydroadenosine to the respective wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using the microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Causality and Self-Validation: A dose-dependent inhibition of enzyme activity provides strong evidence of a functional interaction between 2',3'-anhydroadenosine and the target protein. The sigmoidal nature of the dose-response curve is a self-validating feature, indicating a specific binding event rather than non-specific effects.

Localizing the Interaction: Mass Spectrometry and NMR Spectroscopy

Once a functional interaction is established, the next step is to narrow down the region of the protein where 2',3'-anhydroadenosine binds. Mass spectrometry and NMR spectroscopy are powerful techniques for this purpose.

Experimental Workflow: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. Ligand binding typically protects the amide hydrogens in the binding site from exchange, allowing for the identification of the binding region.

HDX_MS_Workflow Start Protein + Ligand (2',3'-Anhydroadenosine) Incubate_D2O Incubate in D2O Buffer Start->Incubate_D2O Quench Quench Reaction (Low pH and Temperature) Incubate_D2O->Quench Digest Proteolytic Digestion Quench->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Compare with Apo Protein) LC_MS->Data_Analysis Result Identify Regions of Reduced Deuterium Uptake Data_Analysis->Result

Caption: The workflow for a typical HDX-MS experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Perturbation (CSP) Mapping

CSP, also known as HSQC titration, involves monitoring the chemical shifts of backbone amide protons and nitrogens of an isotopically labeled (¹⁵N) protein upon titration with the ligand. Residues in and around the binding site will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the HSQC spectrum.

Experimental Protocol: ¹H-¹⁵N HSQC Titration

  • Objective: To identify the amino acid residues of the target protein that are perturbed upon binding of 2',3'-anhydroadenosine.

  • Materials:

    • ¹⁵N-labeled purified target protein

    • 2',3'-Anhydroadenosine

    • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

    • NMR spectrometer

  • Procedure:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Prepare a series of samples with a constant concentration of the protein and increasing concentrations of 2',3'-anhydroadenosine.

    • Acquire an HSQC spectrum for each sample.

    • Overlay the spectra and identify the peaks that shift or broaden upon addition of the ligand.

    • Map the perturbed residues onto the 3D structure of the protein (if available) to visualize the binding site.

Trustworthiness of the Data: The progressive and saturable nature of the chemical shift changes with increasing ligand concentration provides strong evidence for a specific binding event. By mapping the perturbed residues onto the protein structure, a clear and localized binding pocket can often be visualized.

The Gold Standard: X-ray Crystallography

For the ultimate confirmation and atomic-level detail of the binding site, X-ray crystallography is unparalleled.[1][2][3] This technique provides a three-dimensional electron density map of the protein-ligand complex, allowing for the precise determination of the binding pose and the specific molecular interactions.

Experimental Workflow: Protein-Ligand Co-crystallization

Xray_Crystallography_Workflow Start Purified Protein + 2',3'-Anhydroadenosine Crystallization Co-crystallization Screening Start->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Result Atomic Resolution 3D Structure of Protein-Ligand Complex Structure_Solution->Result

Caption: A simplified workflow for X-ray crystallography.

Authoritative Grounding: The resulting crystal structure provides unambiguous evidence of the binding site. The electron density map for the ligand should be clear and well-defined, allowing for the confident modeling of its conformation and orientation within the binding pocket. The structure will reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding affinity and specificity.

Conclusion: An Integrated Approach for Unambiguous Confirmation

Confirming the binding site of a small molecule like 2',3'-anhydroadenosine on its protein target is a hierarchical process that requires a multi-pronged approach. By strategically combining biochemical assays, mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers can build a comprehensive and self-validating body of evidence. This integrated workflow not only provides high confidence in the identified binding site but also yields deep insights into the molecular basis of the interaction, thereby accelerating the pace of drug discovery and development.

References

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Vertex AI Search.
  • Toraya, T. (1985). The binding site for the adenosyl group of coenzyme B12 in diol dehydrase. Archives of Biochemistry and Biophysics, 242(2), 470-477. [Link]

  • Mapping the allosteric sites of the A2A adenosine receptor. (n.d.). PubMed. [Link]

  • Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents. (2020). PubMed. [Link]

  • Protein–Small Molecule Interactions in Native Mass Spectrometry. (2021). Chemical Reviews.
  • x Ray crystallography. (n.d.). PubMed Central. [Link]

  • X-ray Crystallography: Basic principles. (n.d.). PROTEIN STRUCTURal Biology. [Link]

  • Unlocking Disease Therapies: The Promise of Targeted Protein Degradation. (2024). GenScript. [Link]

  • Protein-Small Molecule Interactions in Native Mass Spectrometry. (2022). PubMed. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. (n.d.). MDPI. [Link]

  • A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine Receptor. (n.d.). ChemRxiv. [Link]

  • The mechanism of action of S-adenosylhomocysteinase. (1979). PubMed. [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. (n.d.). Frontiers. [Link]

  • 9.6: X-ray Protein Crystallography. (2020). Chemistry LibreTexts. [Link]

  • μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping. (2023). Macmillan Group. [Link]

  • EMDB < EMD-47994. (n.d.). EMBL-EBI. [Link]

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (2025). SpringerLink. [Link]

  • Structures of proteins and cofactors: X-ray crystallography. (n.d.). Arizona State University. [Link]

  • Mapping protein binding sites by photoreactive fragment pharmacophores. (n.d.). PubMed Central. [Link]

  • computational approaches for the identification of ligand binding sites in protein structures. (n.d.). DigitalCommons@UNO. [Link]

  • Mass spectrometric analysis of protein–ligand interactions. (n.d.). PubMed Central. [Link]

  • Ligand Binding Analysis and Protein Stabilization with MMS. (n.d.). RedShiftBio. [Link]

  • Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration. (2024). MDPI. [Link]

  • Ford, H., Jr, et al. (2000). Adenosine deaminase prefers a distinct sugar ring conformation for binding and catalysis: kinetic and structural studies. Biochemistry, 39(10), 2581-2592. [Link]

  • X-ray macromolecular crystallography: an overview. (n.d.). Moodle@Units. [Link]

  • Mappings of calculated and experimental determined binding sites of the... (n.d.). ResearchGate. [Link]

  • Mass Spectrometry: Understanding Actions and Interactions in the Cell. (2022). YouTube. [Link]

  • Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates. (2023). PubMed Central. [Link]

  • LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. (2025). Oxford Academic. [Link]

  • WO2023242372A1.pdf. (2023). Googleapis.com. [Link]

  • Allosteric Enzymes (ATCase, as an example). (2018). YouTube. [Link]

  • A protein-protein interaction underlies the molecular basis for substrate recognition by an adenosine-to-inosine RNA-editing enzyme. (2018). PubMed. [Link]

  • Enzyme fundamentals (E...). (2025). YouTube. [Link]

  • Interaction of A3 Adenosine Receptor Ligands with the Human Multidrug Transporter ABCG2. (n.d.). PubMed Central. [Link]

Sources

Head-to-head comparison of 2',3'-Anhydroadenosine derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical head-to-head comparison of 2',3'-Anhydroadenosine and its functional derivatives, structured for researchers in nucleoside chemistry and drug discovery.

Executive Summary: The Epoxide Scaffold vs. Functional Analogs

2',3'-Anhydroadenosine (2',3'-Epoxyadenosine) represents a unique class of purine nucleosides characterized by a reactive oxirane (epoxide) ring fused to the ribose moiety. Unlike its stable downstream derivatives—such as Cordycepin (3'-deoxyadenosine) and 2',3'-Dideoxyadenosine (ddA) —the anhydro- scaffold acts primarily as a reactive electrophile and a versatile synthetic precursor.

In vitro, the performance of these compounds diverges significantly based on their chemical stability and mechanism of action. While Cordycepin and ddA function as classic chain terminators or metabolic inhibitors, 2',3'-anhydroadenosine serves as a "chemical probe" that can alkylate enzymatic active sites or undergo nucleophilic ring-opening to generate cytotoxic species.

Key Comparative Metrics
Feature2',3'-Anhydroadenosine (Parent)Cordycepin (Derivative)2',3'-Dideoxyadenosine (ddA)
Core Structure Epoxide (Oxirane) Ring3'-Deoxy Ribose2',3'-Dideoxy Ribose
Primary Reactivity Electrophilic AlkylationPhosphorylation / Chain TerminationChain Termination (RT Inhibitor)
Stability Labile (pH sensitive)HighHigh (Acid sensitive)
Key Target SAH Hydrolase (Inactivation)Poly(A) Polymerase / RNA SynthesisHIV Reverse Transcriptase
Cytotoxicity (HeLa) Moderate (IC50 ~50-100 µM)*High (IC50 ~10-20 µM)Low (Cell dependent)

*Note: Cytotoxicity of the anhydro- form is often time-dependent due to hydrolysis.

Mechanistic Divergence & Signaling Pathways

The biological activity of 2',3'-anhydroadenosine derivatives is dictated by the fate of the 2',3'-position.

A. The Epoxide "Warhead" (2',3'-Anhydroadenosine)

The strained epoxide ring is susceptible to nucleophilic attack by cellular thiols or water. In the context of S-Adenosylhomocysteine (SAH) Hydrolase , the anhydro- derivative can act as a mechanism-based inhibitor (suicide substrate), covalently modifying the enzyme and blocking the methylation cycle.

B. The Chain Terminators (Cordycepin & ddA)

These derivatives lack the 3'-hydroxyl group necessary for phosphodiester bond formation. Once phosphorylated by intracellular kinases (Adenosine Kinase -> Adenylate Kinase), they incorporate into nascent RNA/DNA chains, causing immediate termination.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent metabolic fates of the Anhydro scaffold versus its Deoxy derivatives.

NucleosidePathways Anhydro 2',3'-Anhydroadenosine (Epoxide Scaffold) Cordycepin Cordycepin (3'-Deoxyadenosine) Anhydro->Cordycepin Reductive Ring Opening (LiEt3BH) SAHH SAH Hydrolase (Inhibition) Anhydro->SAHH Covalent Alkylation Triphosphate Triphosphate Form (Active Metabolite) Cordycepin->Triphosphate Adenosine Kinase (Phosphorylation) ddA 2',3'-Dideoxyadenosine (ddA) ddA->Triphosphate Adenosine Kinase RNA_Incorp RNA Chain Termination Triphosphate->RNA_Incorp Poly(A) Polymerase DNA_Incorp DNA/RT Termination Triphosphate->DNA_Incorp Reverse Transcriptase

Caption: Divergent metabolic pathways: Anhydro- forms target enzymes via alkylation, while reduced forms (Cordycepin/ddA) act as nucleotide mimics.

Experimental Protocols for In Vitro Evaluation

To objectively compare these derivatives, researchers must utilize assays that distinguish between alkylation toxicity and metabolic inhibition.

Protocol A: Differential Cytotoxicity Assay (MTT)

This protocol differentiates the rapid cytotoxicity of the epoxide from the delayed anti-proliferative effect of the chain terminators.

Materials:

  • Cell Lines: HeLa (Cervical Cancer) or L1210 (Leukemia).

  • Compounds: 2',3'-Anhydroadenosine, Cordycepin, ddA (purity >98%).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding: Plate HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) of each compound in DMSO/Media (Final DMSO <0.1%).

    • Critical Control: Include a "Hydrolyzed Anhydro" control (incubate 2',3'-anhydroadenosine in PBS at 37°C for 24h prior to addition) to test if toxicity is due to the intact epoxide.

  • Incubation: Incubate plates for 48 hours (Standard) and 72 hours (Delayed effect).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves.

    • Expectation: Cordycepin typically shows steep toxicity curves (IC50 ~10-20 µM). Anhydroadenosine may show shallower curves or lower potency unless specific enzymatic targets (like SAHH) are highly expressed.

Protocol B: SAH Hydrolase Inhibition (Enzymatic Assay)

This assay validates the specific mechanism of the anhydro- derivative.

Principle: SAH Hydrolase hydrolyzes S-adenosylhomocysteine (SAH) to Adenosine (Ado) and Homocysteine (Hcy).[1] 2',3'-Anhydroadenosine inactivates the enzyme.

Methodology:

  • Enzyme Prep: Recombinant human SAH Hydrolase (rSAHH) or liver lysate.

  • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 1 mM EDTA, 10 µM SAH (substrate).

  • Inhibitor Addition: Add 2',3'-Anhydroadenosine (Test) vs. Adenosine (Control) at varying concentrations (10 nM - 10 µM).

  • Initiation: Add enzyme (10-50 ng). Incubate at 37°C for 15 minutes.

  • Detection: Measure the production of Homocysteine using Ellman's Reagent (DTNB) which reacts with free thiols to absorb at 412 nm.

  • Calculation: Determine

    
     or 
    
    
    
    .
    • Note: 2',3'-Anhydroadenosine acts as a Time-Dependent Inhibitor . Pre-incubation of the enzyme with the inhibitor before adding substrate will significantly decrease the IC50, confirming the irreversible/covalent mechanism.

Synthesis & Transformation Data

The utility of 2',3'-anhydroadenosine is most evident in its conversion to Cordycepin. The "Hansske Protocol" is the industry standard for this transformation, highlighting the chemical versatility of the epoxide.

Reaction StepReagentsMechanismYield
1. Epoxide Formation Mesyl Chloride / BaseIntramolecular Displacement~85%
2. Reduction

(Super-Hydride)
Regioselective Ring Opening (Hydride attack at C2')~90%
3. Product Cordycepin 3'-DeoxyadenosineHigh Purity

Causality Insight: The hydride attacks the C2' position of the epoxide, pushing the oxygen to C3', which is then eliminated or protonated depending on the specific protecting group strategy, effectively resulting in the 3'-deoxy skeleton. This stereochemical control is why the anhydro- route is preferred over direct deoxygenation.

References

  • Hansske, F., & Robins, M. J. (1983). "Nucleic acid related compounds. 41. Restricted furanose conformations of 3',5'-O-(1,1,3,3-tetraisopropyldisilox-1,3-diyl)nucleosides. Conversion of adenosine to 3'-deoxyadenosine (cordycepin)."[2] Journal of the American Chemical Society.

  • De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Biochemical Pharmacology.

  • Lee, Y. S., et al. (2012). "Synergistic effect of cordycepin and adenosine on inhibition of proliferation in human colorectal cancer cells." International Journal of Oncology.

  • Koczorka, M., et al. (2020). "Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity." Molecular Diversity.

Sources

A Mechanistic Dissection of Adenosine Deaminase Action: Contrasting the Canonical Substrate Adenosine with the Conformationally-Restricted Analogue 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Adenosine Deaminase in Purine Metabolism

Adenosine deaminase (ADA) is a critical enzyme in the purine salvage pathway, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1][2] This enzymatic activity is fundamental to maintaining low intracellular and extracellular concentrations of adenosine, a signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiovascular function, and immune responses.[3] Given its central role, ADA has emerged as a significant therapeutic target for various conditions, including immunodeficiencies and cancer.[3] Understanding the mechanistic nuances of how ADA interacts with different substrates is paramount for the rational design of novel therapeutics that either modulate ADA activity or are activated by it.

This guide provides an in-depth comparison of the mechanistic differences between the deamination of the natural substrate, adenosine, and a structurally distinct analogue, 2',3'-anhydroadenosine. By examining the structural and kinetic disparities, we aim to provide researchers with a comprehensive understanding of the stringent substrate requirements of ADA and the critical role of the ribose moiety in catalysis.

The Canonical Mechanism: Deamination of Adenosine

The deamination of adenosine by ADA is a well-characterized process involving a stereospecific attack of a zinc-activated water molecule on the C6 position of the purine ring.[4] The active site of ADA contains a catalytic zinc ion coordinated by histidine and aspartate residues.[1]

The proposed catalytic cycle proceeds through the following key steps:

  • Substrate Binding: Adenosine binds within a deep active site pocket, with the ribose and adenine moieties forming multiple hydrogen bonds with active site residues.

  • Activation of Water: The zinc ion polarizes a coordinated water molecule, facilitating its deprotonation by a nearby basic residue (e.g., Asp295 in murine ADA) to generate a potent nucleophile, a hydroxide ion.

  • Nucleophilic Attack: The zinc-bound hydroxide attacks the C6 carbon of the adenine ring, forming a tetrahedral intermediate.

  • Protonation and Elimination: A proton is transferred to the N1 of the purine ring, and the amino group at C6 is subsequently eliminated as ammonia.

  • Product Release: The resulting product, inosine, dissociates from the active site, allowing for the next catalytic cycle.

cluster_ada_mechanism Canonical Deamination of Adenosine by ADA E_H2O E-Zn²⁺-H₂O E_OH E-Zn²⁺-OH⁻ E_H2O->E_OH -H⁺ E_Ado E-Zn²⁺-OH⁻ • Adenosine E_OH->E_Ado + Adenosine Tetrahedral_Int Tetrahedral Intermediate E_Ado->Tetrahedral_Int Nucleophilic Attack E_Ino_NH3 E-Zn²⁺-H₂O • Inosine • NH₃ Tetrahedral_Int->E_Ino_NH3 Elimination E_Ino E-Zn²⁺-H₂O • Inosine E_Ino_NH3->E_Ino - NH₃ E_Ino->E_H2O - Inosine

Figure 1: Simplified schematic of the catalytic cycle of adenosine deamination by ADA.

A critical aspect of substrate recognition and catalysis is the conformation of the ribose sugar. Studies have shown that ADA preferentially binds and deaminates adenosine analogues with a "Northern" (3'-endo) sugar pucker conformation.[5][6] This preferred conformation allows for optimal positioning of the substrate within the active site for efficient catalysis.

2',3'-Anhydroadenosine: A Conformationally Locked Substrate Analogue

2',3'-Anhydroadenosine is a synthetic adenosine analogue characterized by an epoxide ring formed between the 2' and 3' carbons of the ribose moiety. This anhydro bridge rigidly locks the ribose ring into a specific conformation, profoundly altering its shape and flexibility compared to the native adenosine.

Mechanistic Differences and Their Implications

The rigid, constrained structure of the ribose in 2',3'-anhydroadenosine is the primary determinant of its distinct interaction with adenosine deaminase.

Steric Hindrance and Altered Binding Geometry

The anhydro bridge imposes significant steric constraints, which likely hinder the optimal binding of 2',3'-anhydroadenosine within the ADA active site. The preferred "Northern" pucker of the ribose in natural substrates is crucial for aligning the adenine ring for nucleophilic attack. The fixed conformation of the anhydro-sugar may prevent the substrate from achieving this ideal geometry, leading to a less favorable enzyme-substrate complex.

Impaired Catalysis and Reduced Efficiency

It is highly probable that 2',3'-anhydroadenosine is a very poor substrate for ADA, exhibiting a significantly lower Vmax and a higher Km compared to adenosine. The constrained ribose ring likely disrupts the precise positioning of the C6 carbon of the adenine ring relative to the zinc-activated hydroxide ion, thereby impeding the nucleophilic attack and the formation of the tetrahedral intermediate.

cluster_comparison Hypothesized Interaction of 2',3'-Anhydroadenosine with ADA ADA_Active_Site ADA Active Site Impaired_Binding Suboptimal Binding (Steric Hindrance) ADA_Active_Site->Impaired_Binding Anhydro_Ado 2',3'-Anhydroadenosine (Rigid Conformation) Anhydro_Ado->ADA_Active_Site Interaction Reduced_Catalysis Inefficient Deamination (Misaligned for attack) Impaired_Binding->Reduced_Catalysis

Figure 2: Conceptual diagram illustrating the likely impaired interaction of 2',3'-anhydroadenosine with the ADA active site.

Comparative Kinetic Parameters of ADA Substrates and Analogues

To contextualize the expected poor substrate activity of 2',3'-anhydroadenosine, it is useful to compare the kinetic parameters of adenosine with other known substrates and analogues of ADA.

Substrate/AnalogueEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Adenosine Human ADA1<100--[1]
Adenosine Human ADA21480--[1]
2'-Deoxyadenosine Human ADA1/ADA2Similar to Adenosine--[1]
2',3'-Dideoxyadenosine Mammalian ADAPoor Substrate/Inhibitor--[7]
2',3'-Anhydroadenosine -Predicted to be very highPredicted to be very lowPredicted to be very low-

Note: Specific kinetic constants for 2',3'-anhydroadenosine are not available in the cited literature and are predicted based on mechanistic principles and data from related compounds.

Experimental Workflow: A Continuous Spectrophotometric Assay for ADA Activity

To experimentally validate the predicted differences in deamination rates between adenosine and 2',3'-anhydroadenosine, a continuous spectrophotometric assay can be employed. This assay monitors the decrease in absorbance at 265 nm, which accompanies the conversion of adenosine (or its analogue) to inosine.

Rationale

Adenosine and inosine have distinct UV absorbance spectra. Adenosine has a maximum absorbance at approximately 259 nm, while inosine's maximum is at 248 nm. The deamination reaction leads to a decrease in absorbance at 265 nm, which can be monitored over time to determine the reaction velocity. This method is simple, continuous, and suitable for kinetic analysis of various ADA substrates.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4. Prepare a stock solution and adjust the pH accurately. This buffer system maintains a stable physiological pH for optimal enzyme activity.

    • Enzyme Solution: Prepare a stock solution of purified adenosine deaminase (e.g., from bovine spleen) in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over a reasonable time course.

    • Substrate Solutions: Prepare stock solutions of adenosine and 2',3'-anhydroadenosine in assay buffer. A range of concentrations will be needed to determine Km and Vmax.

  • Assay Procedure:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 265 nm at a constant temperature (e.g., 25°C or 37°C).

    • In a quartz cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.

    • Allow the solution to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, predetermined volume of the ADA enzyme solution. Mix thoroughly but gently by inverting the cuvette.

    • Immediately start recording the decrease in absorbance at 265 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the known change in molar extinction coefficient (Δε) between the substrate and product at 265 nm.

    • Repeat the assay with varying substrate concentrations.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

cluster_workflow Spectrophotometric ADA Assay Workflow Reagent_Prep Reagent Preparation Assay_Setup Assay Setup (Spectrophotometer at 265 nm) Reagent_Prep->Assay_Setup Reaction_Init Reaction Initiation (Add ADA) Assay_Setup->Reaction_Init Data_Acq Data Acquisition (ΔAbs/time) Reaction_Init->Data_Acq Kinetic_Analysis Kinetic Analysis (Michaelis-Menten Plot) Data_Acq->Kinetic_Analysis

Figure 3: Workflow for the continuous spectrophotometric assay of adenosine deaminase activity.

Conclusion: The Ribose Moiety as a Gatekeeper for ADA Catalysis

The stark contrast in the predicted reactivity of adenosine and 2',3'-anhydroadenosine underscores the critical role of the ribose moiety in substrate recognition and catalysis by adenosine deaminase. The conformational rigidity imposed by the 2',3'-anhydro bridge likely prevents the substrate from adopting the precise geometry required for efficient binding and subsequent deamination. This guide highlights that while the adenine base is the site of chemical transformation, the seemingly peripheral ribose sugar acts as a crucial gatekeeper, ensuring that only appropriately shaped substrates gain access to the catalytic machinery of the active site.

For researchers in drug development, this mechanistic understanding is vital. The high substrate specificity of ADA, particularly with respect to the ribose conformation, provides a blueprint for designing highly selective ADA inhibitors or pro-drugs that are efficiently processed by the enzyme. The principles outlined here can guide the synthesis of novel nucleoside analogues with tailored activities towards ADA and other enzymes of purine metabolism.

References

  • Nair, V., Buenger, G. S., & Sells, T. B. (1991). Inhibition of mammalian adenosine deaminase by novel functionalized 2',3'-dideoxyadenosines. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1078(1), 121-123. [Link]

  • Bagheri, S., & Saboury, A. A. (2020). Adenosine deaminase inhibition. International Journal of Biological Macromolecules, 142, 46-56. [Link]

  • Mac-CSA. (n.d.). Adenosine deaminase. Mechanism and Catalytic Site Atlas. [Link]

  • Ford, H., Jr, Dai, F., Gowda, G. D., & Schramm, V. L. (2000). Adenosine Deaminase Prefers a Distinct Sugar Ring Conformation for Binding and Catalysis: Kinetic and Structural Studies. Biochemistry, 39(10), 2581–2592. [Link]

  • ResearchGate. (n.d.). Adenosine Deaminase Prefers a Distinct Sugar Ring Conformation for Binding and Catalysis: Kinetic and Structural Studies. [Link]

  • Zavialov, A. V., Yu, X., Spillane, D., & Zavialov, A. (2010). Structural basis for the growth factor activity of human adenosine deaminase ADA2. Journal of Biological Chemistry, 285(16), 12367-12377. [Link]

  • Ginalski, K., & Rychlewski, L. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(21), 5009. [Link]

  • Unger, T., & Ulmer, A. J. (1995). Automated enzymatic measurement of adenosine deaminase isoenzyme activities in serum. Clinical chemistry, 41(9), 1322–1327. [Link]

  • Alunni, S., Orrù, M., & Ottavi, L. (2008). A study on the inhibition of adenosine deaminase. Journal of enzyme inhibition and medicinal chemistry, 23(2), 182–189. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2',3'-Anhydroadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the pioneering work of drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for 2',3'-Anhydroadenosine, a crucial nucleoside analog in various research applications. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.

Understanding the Hazard Profile of 2',3'-Anhydroadenosine

Furthermore, as a nucleoside analog, its biological activity warrants careful handling to avoid unintended exposure. The thermal decomposition of nucleoside analogs typically involves the cleavage of the N-glycosidic bond, which can lead to the formation of adenine and sugar-derived byproducts.[1]

Key takeaway: The disposal plan for 2',3'-Anhydroadenosine must account for the reactivity of its epoxide group and its classification as a biologically active nucleoside analog.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2',3'-Anhydroadenosine in any capacity, from experimental use to disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a chemical-resistant barrier.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure, especially when handling powders.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.

For small spills (solid):

  • Isolate the area: Prevent others from entering the spill zone.

  • Don appropriate PPE.

  • Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust.

  • Carefully scoop the material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or methanol), collecting the cleaning materials as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.

For large spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) office immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures: A Step-by-Step Guide

The cardinal rule for the disposal of 2',3'-Anhydroadenosine is that it should never be disposed of down the drain . Its potential biological activity and unknown environmental impact necessitate its treatment as hazardous chemical waste.

Disposal of Small Quantities (e.g., residual amounts in vials)
  • Rinse the container: Triple rinse the empty container with a suitable organic solvent such as methanol or ethanol.

  • Collect the rinsate: The solvent used for rinsing must be collected and disposed of as hazardous chemical waste.

  • Deface the label: Completely remove or obliterate the original label on the container.

  • Dispose of the container: Once clean and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Disposal of Bulk Quantities or Contaminated Materials
  • Waste Identification: 2',3'-Anhydroadenosine waste should be classified as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Ensure the container is clearly labeled "Hazardous Waste" and lists the chemical name "2',3'-Anhydroadenosine".

  • Segregation: Do not mix 2',3'-Anhydroadenosine waste with other incompatible waste streams. Due to its reactive epoxide group, it should be kept separate from strong acids, bases, oxidizing agents, and nucleophiles. A comprehensive list of incompatible chemicals can often be found in your institution's chemical hygiene plan or from resources like the one provided by Cornell University EHS.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Chemical Incompatibility: A Critical Consideration

The epoxide ring of 2',3'-Anhydroadenosine is susceptible to nucleophilic attack, which can lead to uncontrolled reactions. Therefore, it is crucial to avoid mixing it with the following classes of chemicals in a waste container:

  • Strong Acids: Can catalyze the ring-opening of the epoxide.

  • Strong Bases: Can act as nucleophiles and open the epoxide ring.

  • Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.

  • Nucleophiles: A broad category including amines, thiols, and alcohols, which can react with the epoxide.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2',3'-Anhydroadenosine.

Caption: Decision workflow for the proper disposal of 2',3'-Anhydroadenosine.

Building a Culture of Safety

The proper disposal of chemical waste is not merely a procedural task; it is a cornerstone of a robust safety culture. By understanding the chemical principles behind these procedures, researchers can make informed decisions that protect themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS office for any questions or concerns regarding chemical waste disposal.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Wu, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7079. [Link]

  • Chen, X., et al. (2015). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry, 121(1), 349-360. [Link]

Sources

Personal Protective Equipment & Handling Guide: 2',3'-Anhydroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

2',3'-Anhydroadenosine (CAS: 2627-64-7) is not a standard laboratory reagent; it is a specialized purine nucleoside analogue characterized by a reactive epoxide ring across the 2' and 3' positions of the ribose moiety.

Scientific Context for Safety: Unlike standard adenosine, the "anhydro" designation implies an internal ether bridge (epoxide). This structural feature introduces two distinct hazard profiles that dictate your safety protocol:

  • Alkylating Potential: Epoxides are strained rings that act as electrophiles. They can react covalently with nucleophilic centers in biological macromolecules (DNA/RNA/Proteins), classifying this compound as a potential genotoxin/mutagen .

  • Antimetabolite Activity: As an adenosine analogue, it may inhibit DNA synthesis or interfere with purinergic signaling pathways.

Core Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with genotoxic potential. Do not handle on an open bench.

Risk Assessment & Hazard Logic

The following decision logic outlines why standard PPE is insufficient and how to escalate protection based on the compound's chemistry.

RiskAssessment Start Compound: 2',3'-Anhydroadenosine Struct Structural Alert: 2',3'-Epoxide Ring Start->Struct BioAct Biological Activity: Nucleoside Antimetabolite Start->BioAct Haz1 Hazard 1: Direct Alkylation (Mutagenicity) Struct->Haz1 Strained Ring Opening Haz2 Hazard 2: DNA Synthesis Inhibition BioAct->Haz2 Metabolic Interference Decision Safety Classification: HPAPI / Genotoxin Haz1->Decision Haz2->Decision Control REQUIRED CONTROLS: 1. Containment (BSC/Hood) 2. Double Nitrile Gloves 3. Respiratory Protection Decision->Control

Figure 1: Risk Assessment Logic. The convergence of epoxide reactivity and nucleoside biology necessitates HPAPI-level containment.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementTechnical Rationale
Respiratory / Containment Class II Biosafety Cabinet (BSC) or Chemical Fume Hood Critical: The powder form poses an inhalation risk. The epoxide moiety can cause respiratory sensitization or DNA damage upon inhalation. Do not use N95 alone for powder handling; containment is mandatory.
Dermal (Hands) Double Gloving (Nitrile) Outer pair: Standard Nitrile (4 mil). Inner pair: Extended cuff Nitrile (4-6 mil). Why: Epoxides can permeate thin latex. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles Safety glasses are insufficient. In the event of an accidental splash (e.g., during solubilization), the epoxide solution can rapidly damage corneal tissue.
Body Tyvek® Lab Coat / Sleeves Use a disposable, impervious lab coat (Tyvek or similar) rather than cotton. Cotton absorbs liquid spills, holding the mutagen against the skin.
Operational Workflow: From Storage to Solution

The stability of 2',3'-Anhydroadenosine is compromised by hydrolysis. The epoxide ring is sensitive to water, especially in acidic or basic conditions, which will open the ring to form xylo- or arabino-adenosine derivatives.

Self-Validating Protocol:

  • Validation Step: If your solution turns cloudy or precipitates unexpectedly, moisture ingress has likely hydrolyzed the epoxide.

Workflow Storage Storage: -20°C, Desiccated Equilibration Equilibration: Warm to RT in Desiccator (Prevents Condensation) Storage->Equilibration Step 1 Weighing Weighing: Inside Fume Hood/BSC Use Anti-Static Gun Equilibration->Weighing Step 2 Solubilization Solubilization: Anhydrous DMSO (Avoid Water) Weighing->Solubilization Step 3 Usage Experimental Use: Aliquot immediately Solubilization->Usage Step 4

Figure 2: Operational Workflow. Note the critical equilibration step to prevent condensation-induced hydrolysis.

Detailed Step-by-Step Procedure

1. Retrieval & Equilibration (Critical for Stability)

  • Remove the vial from the -20°C freezer.

  • STOP: Do not open the vial immediately. Place the vial in a desiccator cabinet and allow it to warm to room temperature (approx. 30-45 mins).

  • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water attacks the 2',3'-epoxide ring, degrading your compound before you even use it.

2. Weighing & Transfer

  • Move the desiccated vial into the Chemical Fume Hood or BSC .

  • Place a disposable balance draft shield or work surface mat (absorbent backed) down.

  • Weigh the required amount. If static is an issue (common with nucleoside powders), use an anti-static gun; do not breathe on the sample to settle it.

3. Solubilization

  • Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Solubility: Nucleoside analogues are generally soluble in DMSO up to 20-50 mg/mL.

  • Avoid: Water or aqueous buffers for stock solutions. Only dilute into aqueous media immediately prior to the experiment.

  • Technique: Add solvent to the powder. Vortex tightly capped inside the hood.

4. Waste Disposal

  • Solid Waste: All gloves, weighing boats, and contaminated paper must be disposed of in Hazardous Chemical Waste (yellow bag/bin), tagged as "Cytotoxic/Genotoxic."

  • Liquid Waste: Collect in a dedicated container. Do not pour down the drain.

  • Destruction: Incineration is the only validated method to destroy the epoxide ring and nucleoside core completely.

Emergency Response

Spill Cleanup (Powder):

  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double nitrile gloves, N95/P100 respirator, goggles.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/detergent) to prevent dust generation. Note: Water will degrade the compound, which is desirable in a spill scenario.

  • Wipe: Wipe up the slurry and place it in a hazardous waste bag.

  • Clean: Wash the surface with 10% bleach solution followed by water.

Exposure First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes. The epoxide is reactive; speed is critical to prevent corneal scarring.

  • Skin Contact: Wash with soap and copious water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. Seek medical attention, informing the physician of exposure to an "alkylating nucleoside analogue."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409249, 2',3'-Anhydroadenosine. Retrieved from [Link]

  • National Institutes of Health (NIH). Soluble Epoxide Hydrolase Structure and Function. (Context for epoxide reactivity and hydrolysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Anhydroadenosine
Reactant of Route 2
2',3'-Anhydroadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.